Cholesterol-PEG-azide (MW 1000)
Beschreibung
BenchChem offers high-quality Cholesterol-PEG-azide (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-azide (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H54N4O3 |
|---|---|
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C32H54N4O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(39-30(37)34-17-19-38-20-18-35-36-33)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29H,6-8,10-21H2,1-5H3,(H,34,37)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |
InChI-Schlüssel |
LFMXSZFLNMMVQM-PTHRTHQKSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCN=[N+]=[N-])C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCN=[N+]=[N-])C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of Cholesterol-PEG-Azide
This guide provides a comprehensive overview of the synthesis of Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-N3), a critical component in drug delivery systems and bioconjugation. The protocols detailed below are based on established methodologies, emphasizing the creation of a stable ether linkage between cholesterol and the PEG spacer, culminating in a terminal azide group ready for "click" chemistry applications.
Synthetic Strategy Overview
The synthesis of Cholesterol-PEG-Azide is a multi-step process. The preferred strategy detailed here avoids easily hydrolyzed ester bonds in favor of a more stable ether linkage.[1][2] This enhances the stability of the final conjugate, a crucial attribute for in vivo applications. The overall workflow can be summarized as follows:
-
Activation of Cholesterol: The hydroxyl group of cholesterol is activated to facilitate the attachment of the PEG linker. A common method is tosylation.
-
PEGylation: The activated cholesterol is reacted with a PEG molecule to form a Cholesterol-PEG-Hydroxyl (Cholesterol-PEG-OH) conjugate. An iterative approach using tetraethylene glycol macrocyclic sulfate allows for the synthesis of well-defined PEG chain lengths.[3][4]
-
Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of the Cholesterol-PEG-OH is converted into a good leaving group, typically a mesylate.
-
Azidation: The mesylate group is displaced by an azide group through nucleophilic substitution.
Below is a visual representation of this synthetic workflow.
Detailed Experimental Protocols
Materials
-
Cholesterol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Tetraethylene glycol (TEG) or Tetraethylene glycol macrocyclic sulfate
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous solvents (Dichloromethane (DCM), Dimethylformamide (DMF), 1,4-Dioxane, Ethanol)
-
Reagents for purification (e.g., silica gel for column chromatography)
Protocol 1: Synthesis of Cholesterol-PEG-OH
This protocol is adapted from a Williamson-type ether synthesis.[3][4]
-
Tosylation of Cholesterol:
-
Dissolve cholesterol (1 eq.) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction overnight at room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting cholesteryl p-toluenesulfonate by column chromatography.
-
-
PEGylation:
-
Dissolve cholesteryl p-toluenesulfonate (1 eq.) and a large excess of tetraethylene glycol (TEG) in 1,4-dioxane.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
After cooling, remove the excess TEG under vacuum.
-
Purify the Cholesterol-PEG4-OH product by column chromatography.
-
An alternative and more controlled method for PEGylation involves the iterative addition of tetraethylene glycol macrocyclic sulfate, which allows for the synthesis of Cholesterol-PEGn-OH with varying PEG chain lengths (n=4, 8, 12, 16, 20) with high purity and low polydispersity.[3][4]
Protocol 2: Conversion of Cholesterol-PEG-OH to Cholesterol-PEG-Azide
This two-step protocol is a general method for the conversion of a terminal hydroxyl group to an azide.[5][6]
-
Mesylation of Cholesterol-PEG-OH:
-
Dissolve Cholesterol-PEG-OH (1 eq.) in anhydrous DCM.
-
Add triethylamine (TEA) (1.5 eq.) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Cholesterol-PEG-OMs.
-
-
Azidation of Cholesterol-PEG-OMs:
-
Dissolve the Cholesterol-PEG-OMs (1 eq.) in DMF or ethanol.
-
Add sodium azide (NaN3) (3-5 eq.).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess NaN3 and salts.
-
Dry the organic phase and concentrate to yield the final product, Cholesterol-PEG-Azide.
-
Further purification can be performed by column chromatography if necessary.
-
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Purification of Cholesterol-PEG-azide 1000 Da
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification methodologies for Cholesterol-PEG-azide 1000 Da, a critical component in bioconjugation and drug delivery systems. The purity of this amphiphilic molecule is paramount for the efficacy, reproducibility, and safety of subsequent applications, including the formation of liposomes, micelles, and antibody-drug conjugates. This document outlines common purification techniques, provides detailed experimental protocols, and presents quantitative data to aid researchers in achieving high-purity Cholesterol-PEG-azide 1000 Da.
Introduction to Cholesterol-PEG-azide 1000 Da
Cholesterol-PEG-azide 1000 Da is a heterobifunctional linker composed of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer of approximately 1000 Da, and a terminal azide group. The cholesterol moiety facilitates insertion into lipid bilayers, while the PEG chain provides stealth properties, reducing immunogenicity and prolonging circulation times of drug delivery vehicles. The azide group allows for covalent attachment to alkyne-containing molecules via "click" chemistry, a highly efficient and specific conjugation reaction. Given its role in targeted drug delivery, achieving high purity is essential to eliminate side products and unreacted starting materials that could interfere with downstream applications.
Purification Methodologies
The purification of Cholesterol-PEG-azide 1000 Da primarily relies on chromatographic techniques that separate the target molecule from impurities based on differences in polarity and size. The most common and effective methods include flash chromatography, size exclusion chromatography (SEC), and dialysis.
Flash Chromatography: This technique is a rapid form of column chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents. Separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. For Cholesterol-PEG derivatives, a gradient of a polar solvent in a nonpolar solvent is often employed.
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This method is particularly useful for removing smaller impurities such as unreacted PEG-azide or other small-molecule reagents.
Dialysis: This membrane-based technique separates molecules based on size by selective diffusion through a semi-permeable membrane with a defined molecular weight cut-off (MWCO). It is effective for removing small molecule impurities and for buffer exchange.
Data Presentation
The following tables summarize quantitative data for the purification of Cholesterol-PEG derivatives, providing an indication of the expected purity and yield from different methods.
| Purification Method | Compound | Purity (%) | Yield (%) | Analytical Method | Reference |
| Flash Chromatography | Chol-PEG8 | 99 | 83 | UPLC-MS | [1][2] |
| Flash Chromatography | Chol-PEG16 | 99.5 | 57 | HPLC | [1] |
| Flash Chromatography | Chol-PEG4 | >95 | - | UPLC-PDA-ELSD-MS | [1][2] |
Experimental Protocols
Protocol 1: Flash Chromatography Purification of Cholesterol-PEG-azide 1000 Da
This protocol is a generalized procedure based on the successful purification of similar Cholesterol-PEG derivatives.[1][2]
Objective: To purify Cholesterol-PEG-azide 1000 Da from a crude reaction mixture.
Materials:
-
Crude Cholesterol-PEG-azide 1000 Da
-
Silica gel (stationary phase)
-
Dichloromethane (DCM) (solvent)
-
Ethanol (EtOH) or Methanol (MeOH) (polar solvent)
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry method with dichloromethane.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by introducing a gradient of ethanol or methanol. A typical gradient might be from 0% to 20% ethanol in dichloromethane.[1][2]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography.
-
Purity Analysis: Pool the fractions containing the pure product and confirm purity using an appropriate analytical technique such as UPLC-MS or HPLC. A purity of >95% is generally expected.[1][2]
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified Cholesterol-PEG-azide 1000 Da as a white solid or oil.[1][2]
Protocol 2: Size Exclusion Chromatography (SEC)
Objective: To remove small molecule impurities from a partially purified Cholesterol-PEG-azide 1000 Da sample.
Materials:
-
Partially purified Cholesterol-PEG-azide 1000 Da
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., tetrahydrofuran (THF) or an aqueous buffer)
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the peak of the Cholesterol-PEG-azide 1000 Da.
-
Analysis: Analyze the collected fractions for purity.
Protocol 3: Dialysis
Objective: To remove small molecule impurities and salts from the Cholesterol-PEG-azide 1000 Da product.
Materials:
-
Cholesterol-PEG-azide 1000 Da solution
-
Dialysis tubing or cassette with a suitable MWCO (e.g., 500 Da)
-
Large volume of dialysis buffer (e.g., deionized water or a specific buffer)
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the sample into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of the dialysis buffer (at least 100 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer several times over 24-48 hours to ensure complete removal of small molecules.
-
Sample Recovery: Recover the purified sample from the dialysis tubing/cassette.
-
Lyophilization: If the sample is in an aqueous buffer, it can be lyophilized to obtain a solid product.
Mandatory Visualizations
Caption: General purification workflow for Cholesterol-PEG-azide 1000 Da.
Caption: Step-by-step process for flash chromatography purification.
References
An In-depth Technical Guide to the NMR Characterization of Cholesterol-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of Cholesterol-Polyethylene Glycol-azide (Cholesterol-PEG-azide). This powerful analytical technique is essential for confirming the successful synthesis and purity of this amphiphilic macromolecule, which is widely utilized in drug delivery systems, particularly in the formation of liposomes and micelles for targeted therapies. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for synthesis and analysis, and includes visual diagrams to illustrate key processes and structures.
Introduction to Cholesterol-PEG-azide
Cholesterol-PEG-azide is a key building block in the field of bioconjugation and drug delivery. It consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The cholesterol moiety facilitates insertion into lipid bilayers, while the PEG chain provides a stealth-like character, reducing opsonization and prolonging circulation time. The azide functionality allows for facile and specific conjugation to a wide variety of molecules, such as targeting ligands or therapeutic agents, via "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Accurate structural characterization is paramount to ensure the quality and efficacy of drug delivery systems based on Cholesterol-PEG-azide. NMR spectroscopy is the most definitive method for this purpose, providing detailed information about the molecular structure and the successful incorporation of all three key components.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for the characteristic protons and carbons of Cholesterol-PEG-azide. These values are based on the analysis of the individual components and related structures. The exact chemical shifts may vary slightly depending on the solvent, the length of the PEG chain, and the specific linkage chemistry (e.g., ether or ester) between the cholesterol and PEG moieties.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for Cholesterol-PEG-azide
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.35 | br s | C6-H of cholesterol |
| ~3.64 | s | -O-CH₂-CH₂-O- of PEG repeating units |
| ~3.38 | t | -CH₂-N₃ (protons adjacent to azide) |
| ~3.15 | m | C3-H of cholesterol (ether linkage) |
| 0.68 - 2.35 | m | Other cholesterol protons |
Note: The chemical shift of the C3-H proton of cholesterol is highly dependent on the nature of the linkage to the PEG chain. For an ether linkage, it is expected to be around 3.15 ppm. For an ester linkage, it would be shifted further downfield to approximately 4.6 ppm.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Cholesterol-PEG-azide
| Chemical Shift (δ, ppm) | Assignment |
| ~140.7 | C5 of cholesterol |
| ~121.7 | C6 of cholesterol |
| ~79.9 | C3 of cholesterol (ether linkage) |
| ~70.5 | -O-CH₂-CH₂-O- of PEG repeating units |
| ~50.1 | -CH₂-N₃ (carbon adjacent to azide) |
| 11.8 - 56.8 | Other cholesterol carbons |
Experimental Protocols
This section details the methodologies for the synthesis of Cholesterol-PEG-azide and its subsequent NMR analysis.
Synthesis of Cholesterol-PEG-azide (via Ether Linkage)
This protocol describes a common method for synthesizing Cholesterol-PEG-azide involving the tosylation of Cholesterol-PEG-OH followed by azidation.
Materials:
-
Cholesterol-PEG-OH
-
Toluene
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Azeotropic Dehydration: Dissolve Cholesterol-PEG-OH in toluene and perform azeotropic distillation using a Dean-Stark apparatus to remove any residual water.
-
Tosylation:
-
Dry the Cholesterol-PEG-OH residue under high vacuum.
-
Dissolve the dried product in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Cholesterol-PEG-OTs.
-
-
Azidation:
-
Dissolve the Cholesterol-PEG-OTs in anhydrous DMF.
-
Add sodium azide (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the product by dialysis against deionized water or by size exclusion chromatography.
-
Lyophilize the purified solution to obtain Cholesterol-PEG-azide as a white solid.
-
NMR Sample Preparation and Analysis
Materials:
-
Cholesterol-PEG-azide
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the lyophilized Cholesterol-PEG-azide directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cholesterol-PEG-azide is generally soluble in chlorinated solvents and DMSO.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the molecular structure of Cholesterol-PEG-azide.
Caption: Synthetic workflow for Cholesterol-PEG-azide.
Caption: Molecular structure of Cholesterol-PEG-azide.
Conclusion
The NMR characterization of Cholesterol-PEG-azide is a critical step in the quality control process for the development of advanced drug delivery systems. By utilizing ¹H and ¹³C NMR spectroscopy, researchers can definitively confirm the structure of the synthesized conjugate, ensuring the presence of the cholesterol anchor, the PEG spacer, and the reactive azide terminus. The detailed protocols and spectral data provided in this guide serve as a valuable resource for scientists and professionals working in the field of drug development and nanomedicine.
Mass Spectrometry of Cholesterol-PEG-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Cholesterol-PEG-azide (Chol-PEG-N₃), a critical amphiphilic polymer used extensively in drug delivery systems, particularly in the formation of liposomes and nanoparticles. Understanding the structural integrity and purity of these conjugates is paramount for the efficacy and safety of novel therapeutics. Mass spectrometry serves as a cornerstone analytical technique for the characterization of these complex molecules.
Introduction to Cholesterol-PEG-Azide
Cholesterol-PEG-azide is a biocompatible lipid-polymer conjugate that combines the hydrophobic cholesterol anchor with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive azide group. This structure facilitates the self-assembly into lipid bilayers and allows for further functionalization via "click chemistry". The PEG chain length can be varied to modulate the pharmacokinetic properties of the drug delivery system. Accurate determination of the molecular weight and confirmation of the chemical structure are essential for quality control.
Mass Spectrometric Approaches
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for the analysis of Cholesterol-PEG-azide. ESI is often coupled with liquid chromatography (LC) for online separation and analysis, providing information on purity and polydispersity. MALDI, on the other hand, is a rapid and sensitive method, particularly useful for determining the overall molecular weight distribution of the polymer.
Expected Ionization and Fragmentation
In positive-ion mode ESI-MS, Cholesterol-PEG-azide typically forms protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺. Due to the polydisperse nature of the PEG chain, a distribution of ions, each differing by the mass of a single ethylene glycol unit (44.026 Da), is expected.
The fragmentation of Cholesterol-PEG-azide in tandem mass spectrometry (MS/MS) is predicted to occur at two primary locations: the cholesterol moiety and the azide terminus.
-
Cholesterol Backbone Fragmentation: The cholesterol portion of the molecule is known to undergo a characteristic fragmentation, resulting in a prominent cholestadiene fragment ion at an m/z of 369.35.[1] This ion is formed through the loss of the PEG-azide chain and a molecule of water.
-
PEG Chain Fragmentation: The PEG linker can undergo fragmentation, leading to a series of ions separated by 44.026 Da.
-
Azide Group Fragmentation: The terminal azide group is known to be labile under certain MS conditions and can undergo a neutral loss of nitrogen gas (N₂), corresponding to a mass difference of 28.006 Da.[2]
Quantitative Data
The table below presents high-resolution mass spectrometry data for a series of Cholesterol-PEG conjugates. While this data is for hydroxyl- and methoxy-terminated PEG chains, it provides a strong basis for predicting the mass of azide-terminated analogues. The expected masses for Cholesterol-PEG-azide have been calculated and included for reference.
| Compound | Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Calculated Mass [M+Na]⁺ (Da) | Found Mass [M+Na]⁺ (Da) | Reference |
| Cholesterol-PEG₄-OH | C₃₅H₆₂O₅ | 563.4670 | 563.4679 | 585.4490 | - | [3] |
| Cholesterol-PEG₈-OH | C₄₃H₇₈O₉ | 739.5719 | 739.5737 | 761.5538 | - | [3] |
| Cholesterol-PEG₈-OCH₃ | C₄₄H₈₀O₉ | 753.5875 | 753.5889 | 775.5695 | - | [3] |
| Cholesterol-PEG₁₂-OH | C₅₁H₉₄O₁₃ | 915.6767 | 915.6782 | 937.6587 | 937.6611 | [3] |
| Cholesterol-PEG₄-N₃ (Predicted) | C₃₅H₆₁N₃O₄ | 588.4738 | - | 610.4558 | - | |
| Cholesterol-PEG₈-N₃ (Predicted) | C₄₃H₇₇N₃O₈ | 764.5787 | - | 786.5606 | - | |
| Cholesterol-PEG₁₂-N₃ (Predicted) | C₅₁H₉₃N₃O₁₂ | 940.6836 | - | 962.6655 | - |
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of Cholesterol-PEG-azide, based on established methods for PEGylated lipids.[4][5]
Sample Preparation
-
Dissolution: Dissolve the Cholesterol-PEG-azide sample in a suitable organic solvent such as methanol, isopropanol, or a mixture of chloroform and methanol to a final concentration of 10-100 µg/mL.
-
Dilution for ESI-MS: Further dilute the sample solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Matrix Preparation for MALDI-MS: For MALDI analysis, mix the sample solution with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
ESI-MS/MS Method
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument is recommended.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or via LC introduction.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Full Scan (MS1): Acquire spectra over an m/z range that encompasses the expected molecular weight distribution of the sample (e.g., m/z 500-2000).
-
Tandem MS (MS2): Select the protonated or sodiated parent ions for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Use a normalized collision energy in the range of 20-40 eV.
MALDI-TOF MS Method
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser energy necessary to obtain good signal intensity and resolution.
-
Mass Range: Acquire spectra over a broad mass range to observe the full polymer distribution.
Data Analysis
The acquired mass spectra should be processed to identify the parent ions and their fragment ions. For ESI-MS data of these polydisperse samples, deconvolution of the multiply charged species may be necessary to determine the neutral mass distribution. High-resolution data allows for the confirmation of elemental composition based on accurate mass measurements.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of Cholesterol-PEG-azide.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathways for Cholesterol-PEG-azide in tandem mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Cholesterol-PEG-Azide
This technical guide provides a comprehensive overview of the core physicochemical properties of Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-azide). It is intended for researchers, scientists, and drug development professionals working with this amphiphilic polymer in areas such as drug delivery, nanoparticle formulation, and bioconjugation. This document consolidates available data on its material properties, self-assembly characteristics, and biological interactions, supported by detailed experimental protocols and visualizations.
Core Physicochemical Properties
Cholesterol-PEG-azide is a biocompatible, amphiphilic copolymer consisting of a hydrophobic cholesterol anchor and a hydrophilic polyethylene glycol (PEG) chain, terminated with a reactive azide group. This structure allows for the formation of micelles and the functionalization of liposomes, making it a valuable tool in drug delivery and nanotechnology.[1][2] The azide group provides a versatile handle for "click chemistry" reactions, enabling the conjugation of various molecules such as targeting ligands or imaging agents.[3]
General Properties
The physical appearance of Cholesterol-PEG-azide is dependent on the molecular weight of the PEG chain, ranging from a white to off-white solid to a semi-solid or waxy substance for lower molecular weight PEGs.[2][3]
Table 1: General Physicochemical Properties of Cholesterol-PEG-Azide
| Property | Description | Citations |
| Appearance | White to off-white solid or semi-solid, depending on PEG molecular weight. | [3] |
| Solubility | Soluble in water (up to 10 mg/mL, clear solution), chloroform, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [3][4] |
| Stability & Storage | Sensitive to moisture and temperature. Should be stored at -20°C under an inert gas (Nitrogen or Argon) and desiccated. Avoid frequent freeze-thaw cycles. | [1] |
| Functional Groups | Hydrophobic cholesterol anchor, hydrophilic PEG chain, and a reactive azide (-N3) group. | [3] |
| Linkage Type | The cholesterol and PEG moieties are typically linked via a stable ether or amide bond, which is resistant to hydrolysis. | [2] |
Molecular Weight and Polydispersity
Cholesterol-PEG-azide is commercially available in a range of PEG molecular weights, typically from 600 Da to 20,000 Da.[3] The polydispersity index (PDI) of the PEG chain is a critical parameter, indicating the heterogeneity of the polymer chain lengths. For linear PEG derivatives, the PDI is typically low, in the range of 1.02 to 1.05, signifying a narrow molecular weight distribution.[2][4]
Table 2: Available Molecular Weights and Polydispersity Index
| Parameter | Value | Citations |
| Available PEG Molecular Weights (Da) | 600, 1000, 2000, 3400, 5000, 10000, 20000 | [3] |
| Polydispersity Index (PDI) | 1.02 - 1.05 (for linear PEG) | [2][4] |
Self-Assembly and Micellar Characteristics
The amphiphilic nature of Cholesterol-PEG-azide drives its self-assembly in aqueous solutions to form micelles. These core-shell structures consist of a hydrophobic core formed by the cholesterol moieties, which can encapsulate lipophilic drugs, and a hydrophilic PEG corona that provides steric stabilization and biocompatibility.[5]
Critical Micelle Concentration (CMC)
Particle Size and Zeta Potential
The size and surface charge of the resulting nanoparticles are crucial for their biological fate. For Cholesterol-PEG2000, micelles with a diameter of 20-30 nm and a nearly neutral surface charge have been reported.[6] The neutral surface charge, conferred by the PEG corona, helps to reduce non-specific interactions with proteins and cells, prolonging circulation time.
Table 3: Micellar Characteristics of Cholesterol-PEG Conjugates
| Parameter | Value | Citations |
| Particle Size (Diameter) | 20 - 30 nm (for Cholesterol-PEG2000 micelles) | [6] |
| Zeta Potential | Nearly Neutral | [6] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In an aqueous solution, pyrene has a specific emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a change in its fluorescence spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3).
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 1x10⁻² M.
-
Prepare a series of aqueous solutions of Cholesterol-PEG-azide with varying concentrations, bracketing the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the organic solvent volume is minimal (<1%) to not affect micellization.
-
Allow the solutions to equilibrate for several hours or overnight in the dark to ensure complete partitioning of pyrene.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm, and the emission is scanned from approximately 350 to 500 nm.
-
Determine the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the ratio of I1/I3 as a function of the logarithm of the Cholesterol-PEG-azide concentration.
-
The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.[7][8]
References
- 1. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. nanocs.net [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Aβ Aggregation by Cholesterol-End-Modified PEG Vesicles and Micelles | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility Profile of Cholesterol-PEG-Azide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Cholesterol-PEG-azide (Chol-PEG-N3) in various organic solvents. This information is critical for the successful design and execution of experiments in drug delivery, bioconjugation, and nanotechnology, where precise control over the dissolution and behavior of PEGylated cholesterol derivatives is paramount.
Core Concept: Understanding the Solubility of Amphiphilic Cholesterol-PEG-Azide
Cholesterol-PEG-azide is an amphiphilic molecule, possessing both a hydrophobic cholesterol moiety and a hydrophilic polyethylene glycol (PEG) chain terminated with a reactive azide group. This dual nature dictates its solubility, which is influenced by the molecular weight of the PEG chain and the specific organic solvent used. The cholesterol portion enhances affinity for lipidic structures, while the PEG chain can improve solubility in aqueous and some organic media.[]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Cholesterol-PEG-azide in various organic solvents. It is important to note that the molecular weight of the PEG chain can significantly impact solubility.
| Organic Solvent | Chemical Formula | Solubility | Molecular Weight (Da) | Source(s) |
| Chloroform | CHCl₃ | Soluble, 10 mg/mL (clear solution) | 600 - 20,000 | [2][3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | 3,400 | [2][4] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | 3,400 | [2][4] |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Soluble, 10 mg/mL (clear solution) | 600 - 20,000 | [2][3][4] |
| Alcohol (general) | R-OH | Less Soluble | 3,400 | [2][4] |
| Toluene | C₇H₈ | Less Soluble | 3,400 | [2][4] |
| Ether | R-O-R' | Not Soluble | 3,400 | [2][4] |
| Water | H₂O | Soluble, 10 mg/mL (clear solution) | 600 - 20,000 | [2][3][4][5][6] |
Experimental Protocol: Determination of Cholesterol-PEG-Azide Solubility
The following is a generalized protocol for determining the solubility of Cholesterol-PEG-azide in an organic solvent of interest. This method is based on the principle of preparing saturated solutions and quantifying the dissolved solute.
Materials:
-
Cholesterol-PEG-azide (of known molecular weight)
-
Organic solvent of interest (analytical grade or higher)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Analytical balance
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for quantification.
Procedure:
-
Preparation of Stock Solutions (for Quantification):
-
Accurately weigh a known amount of Cholesterol-PEG-azide and dissolve it in a solvent in which it is highly soluble (e.g., chloroform or DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of Cholesterol-PEG-azide to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Add a known volume (e.g., 1 mL) of the organic solvent of interest to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the undissolved Cholesterol-PEG-azide.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent if necessary to bring the concentration within the range of the calibration standards.
-
Analyze the diluted supernatant using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved Cholesterol-PEG-azide.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of Cholesterol-PEG-azide in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or other desired units based on the measured concentration and any dilution factors used.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of Cholesterol-PEG-azide.
References
Navigating the Self-Assembly of Cholesterol-PEG-Azide: A Technical Guide to Critical Micelle Concentration
For Immediate Release
In the landscape of advanced drug delivery and bioconjugation, Cholesterol-PEG-azide (Chol-PEG-N3) has emerged as a critical amphiphilic molecule. Its unique architecture, combining the lipophilic cholesterol anchor with a hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive azide group, enables the formation of functionalized micelles. These self-assembled nanostructures serve as versatile platforms for encapsulating hydrophobic drugs, targeted delivery, and "click" chemistry applications.[1][2][3][4] A fundamental parameter governing the utility of these micelles is the Critical Micelle Concentration (CMC), the concentration at which micellization spontaneously occurs. This technical guide provides an in-depth exploration of the CMC of Cholesterol-PEG-azide, offering researchers, scientists, and drug development professionals a comprehensive resource on its determination and the factors influencing its value.
While specific CMC values for Cholesterol-PEG-azide are not extensively documented in publicly available literature, we can infer typical ranges and influential factors from analogous cholesterol-PEG conjugates and other PEGylated lipids.[5] The CMC is a crucial attribute as it dictates the stability of the micelles upon dilution in physiological environments.
Factors Influencing the Critical Micelle Concentration
The CMC of Cholesterol-PEG-azide is not a fixed value but is influenced by a confluence of structural and environmental factors. Understanding these variables is paramount for the rational design and application of these micelles.
| Factor | Influence on CMC | Rationale |
| PEG Chain Length | An increase in PEG chain length generally leads to a higher CMC. | The longer hydrophilic PEG chain increases the overall water solubility of the molecule, thus requiring a higher concentration for aggregation to become favorable.[6][7] |
| Cholesterol Moiety | The inherent hydrophobicity of cholesterol significantly lowers the CMC. | Cholesterol's strong tendency to escape the aqueous environment drives the self-assembly process at lower concentrations.[7] |
| Temperature | The effect of temperature can be complex. For many non-ionic surfactants, an increase in temperature can lead to a decrease in CMC up to a certain point (the cloud point). | Increased temperature can enhance the hydrophobic effect by disrupting the structured water around the hydrophobic cholesterol tail, thereby promoting micellization. However, at very high temperatures, the hydration of the PEG chains can decrease, which might increase the CMC.[7][8] |
| Presence of Electrolytes | The addition of salts to solutions of ionic surfactants typically decreases the CMC. For non-ionic surfactants like Cholesterol-PEG-azide, the effect is generally minimal but can lead to a slight decrease. | Electrolytes can reduce the hydration shell around the PEG chains, slightly favoring micelle formation.[7][9] |
| pH | The CMC of Cholesterol-PEG-azide is largely independent of pH. | The molecule lacks ionizable groups, making its self-assembly behavior stable across a wide pH range.[8] |
| Organic Additives | The presence of organic co-solvents can significantly increase the CMC. | Organic solvents can increase the solubility of the cholesterol moiety in the bulk solution, thus disfavoring micelle formation.[7] |
Experimental Determination of Critical Micelle Concentration
Several robust experimental techniques are employed to determine the CMC of amphiphilic molecules like Cholesterol-PEG-azide. The most common methods rely on detecting a sharp change in a physical property of the solution as a function of concentration.
Fluorescence Spectroscopy using a Hydrophobic Probe
This is one of the most sensitive and widely used methods. It involves the use of a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning from a polar aqueous environment to the non-polar core of a micelle.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cholesterol-PEG-azide in a suitable solvent (e.g., ultrapure water, PBS).
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
-
Sample Preparation:
-
Prepare a series of vials with varying concentrations of Cholesterol-PEG-azide, bracketing the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each vial.
-
Evaporate the organic solvent completely, leaving a thin film of pyrene.
-
Add the corresponding Cholesterol-PEG-azide solution to each vial to achieve a final pyrene concentration of approximately 10⁻⁶ M.
-
Allow the solutions to equilibrate, typically for several hours or overnight, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.
-
For pyrene, the excitation wavelength is typically set around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the emission spectrum, which are typically around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the intensities (I₁/I₃) for each concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the Cholesterol-PEG-azide concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed. This point can be determined by the intersection of the two linear portions of the plot.
-
Surface Tension Measurement
This classical method is based on the principle that surfactants lower the surface tension of a solvent.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a series of aqueous solutions of Cholesterol-PEG-azide with increasing concentrations.
-
-
Surface Tension Measurement:
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Ensure the equipment is properly calibrated and the temperature is controlled.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the Cholesterol-PEG-azide concentration.
-
Initially, the surface tension will decrease linearly with the log of the concentration.
-
At the CMC, the surface becomes saturated with the amphiphile, and the surface tension reaches a plateau.
-
The CMC is determined from the concentration at the point of intersection of the two linear regions of the plot.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 3. Cholesterol-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 9. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Amphiphilic Nature of Cholesterol-PEG-Azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Cholesterol-PEG-azide's amphiphilic nature, a critical property for its application in advanced drug delivery systems. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its interaction with cellular systems, complete with detailed experimental protocols and data presentation.
Introduction: The Dual Personality of a Powerful Molecule
Cholesterol-PEG-azide is a synthetic amphiphilic molecule that has garnered significant interest in the field of nanomedicine. Its unique structure, consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) linker, and a reactive azide (N₃) group, allows it to spontaneously self-assemble in aqueous environments into core-shell nanostructures, such as micelles and liposomes. This behavior is central to its function as a versatile drug delivery vehicle.
The cholesterol moiety, a major component of animal cell membranes, provides a strong hydrophobic driving force for self-assembly and enhances the stability of the resulting nanoparticles. The PEG chain imparts hydrophilicity, creating a stealth-like corona that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo. The terminal azide group serves as a chemical handle for "click chemistry," enabling the straightforward conjugation of targeting ligands, imaging agents, or other functional molecules. This trifecta of functionalities makes Cholesterol-PEG-azide a powerful tool for the development of targeted and effective therapeutics.
Physicochemical Properties
The amphiphilic character of Cholesterol-PEG-azide is defined by several key parameters. While specific values for Cholesterol-PEG-azide are not extensively reported in the literature and are dependent on the specific molecular weight of the PEG chain, this section outlines the critical properties and the methods for their determination.
Data Summary
| Property | Description | Method of Determination |
| Appearance | White to off-white solid or waxy substance.[1] | Visual Inspection |
| Solubility | Soluble in water, chloroform, and other organic solvents.[1][2] | Solubility Testing |
| Critical Micelle Concentration (CMC) | The concentration at which the molecules begin to self-assemble into micelles. This is a key indicator of the stability of the micelles in solution. | Fluorescence Spectroscopy (e.g., with pyrene probe)[3][4] |
| Hydrophilic-Lipophilic Balance (HLB) | A measure of the degree to which it is hydrophilic or lipophilic. This value helps in predicting its emulsifying properties. | Calculation based on molecular group contributions (Griffin's or Davies' method). |
| Micelle Size and Polydispersity Index (PDI) | The average diameter of the self-assembled micelles and the distribution of sizes. | Dynamic Light Scattering (DLS)[5] |
| Micelle Morphology | The shape and structure of the self-assembled micelles (e.g., spherical, worm-like). | Transmission Electron Microscopy (TEM)[5][6] |
Synthesis of Cholesterol-PEG-Azide
The synthesis of Cholesterol-PEG-azide is a multi-step process that can be achieved through various chemical strategies. A common and effective approach involves the modification of cholesterol, followed by PEGylation and the introduction of the azide group.
Synthetic Pathway
Caption: Synthetic route for Cholesterol-PEG-azide.
Experimental Protocol: Synthesis of Cholesterol-PEG-Azide
This protocol is a representative example and may require optimization based on the specific PEG molecular weight and desired scale.
Materials:
-
Cholesterol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
α-Hydroxy-ω-azido-poly(ethylene glycol) (HO-PEG-N₃) of desired molecular weight
-
Anhydrous solvents (Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Silica gel for column chromatography
Step 1: Synthesis of Cholesteryl Tosylate
-
Dissolve cholesterol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield cholesteryl tosylate as a white solid.
Step 2: Synthesis of Azido-Cholesterol
-
Dissolve cholesteryl tosylate (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude azido-cholesterol is often used in the next step without further purification.
Step 3: Synthesis of Cholesterol-PEG-Azide
-
Dissolve HO-PEG-N₃ (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour to form the PEG-alkoxide.
-
In a separate flask, dissolve azido-cholesterol (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of azido-cholesterol to the PEG-alkoxide solution.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Monitor the reaction by TLC or NMR.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to obtain Cholesterol-PEG-azide.
Characterization of Self-Assembled Micelles
The amphiphilic nature of Cholesterol-PEG-azide drives its self-assembly into micelles in aqueous solutions. Proper characterization of these nanostructures is crucial for their application.
Experimental Workflow for Micelle Characterization
Caption: Workflow for the characterization of Cholesterol-PEG-azide micelles.
Experimental Protocols for Micelle Characterization
Protocol 4.2.1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Principle: Pyrene is a hydrophobic fluorescent probe whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the intensity ratio of specific emission peaks.
Materials:
-
Cholesterol-PEG-azide
-
Pyrene
-
Acetone (spectroscopic grade)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻³ M).
-
Prepare a series of Cholesterol-PEG-azide solutions in the desired aqueous buffer with concentrations ranging from well below to well above the expected CMC (e.g., 1x10⁻⁷ to 1x10⁻³ M).
-
To each Cholesterol-PEG-azide solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The final concentration of acetone should be less than 1% to avoid affecting micellization.
-
Incubate the solutions in the dark at room temperature for at least 12 hours to allow for equilibration of pyrene within the micelles.
-
Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm. Record the emission intensities from 350 nm to 500 nm.
-
Determine the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of the intensities (I₃/I₁) as a function of the logarithm of the Cholesterol-PEG-azide concentration.
-
The CMC is determined as the concentration at which a sharp increase in the I₃/I₁ ratio is observed, representing the point of micelle formation. This can be calculated from the intersection of the two linear portions of the plot.[4]
Protocol 4.2.2: Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Procedure:
-
Prepare a solution of Cholesterol-PEG-azide in the desired aqueous buffer at a concentration significantly above the CMC.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's operating procedure. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the micelles.
-
The software will analyze the autocorrelation function to determine the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles. A PDI value below 0.3 is generally considered to indicate a monodisperse population.[5]
Protocol 4.2.3: Micelle Morphology by Transmission Electron Microscopy (TEM)
Procedure:
-
Prepare a dilute solution of Cholesterol-PEG-azide micelles in water or a volatile buffer (e.g., ammonium acetate).
-
Place a drop of the micelle solution onto a carbon-coated copper TEM grid.
-
Allow the solution to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
For negative staining, apply a drop of a heavy metal staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to visualize the morphology of the micelles.[6]
Cellular Uptake and Biological Interactions
The cholesterol component of Cholesterol-PEG-azide can facilitate interaction with and entry into cells, a critical step for intracellular drug delivery. The primary proposed mechanism for the uptake of cholesterol-rich nanoparticles is through lipid raft-mediated endocytosis.
Proposed Cellular Uptake Pathway
Caption: Proposed pathway of lipid raft-mediated endocytosis for Cholesterol-PEG-azide micelles.
Experimental Workflow for Investigating Cellular Uptake
Objective: To determine the mechanism of cellular uptake of Cholesterol-PEG-azide micelles in a specific cell line.
Materials:
-
Cholesterol-PEG-azide micelles encapsulating a fluorescent dye (e.g., DiI or a fluorescently labeled cargo).
-
Cell line of interest (e.g., a cancer cell line).
-
Cell culture medium and supplements.
-
Inhibitors of endocytosis pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin or methyl-β-cyclodextrin for caveolae/lipid raft-mediated endocytosis, amiloride for macropinocytosis).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates or chamber slides) and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the different endocytosis inhibitors at their effective, non-toxic concentrations for a specified time (e.g., 1-2 hours). Include a control group with no inhibitor.
-
Micelle Incubation: Add the fluorescently labeled Cholesterol-PEG-azide micelles to the cell culture medium of both the inhibitor-treated and control groups. Incubate for a defined period (e.g., 2-4 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the micelle-containing medium and wash the cells thoroughly with cold PBS to remove any non-internalized micelles.
-
Analysis:
-
Fluorescence Microscopy: If using chamber slides, fix the cells and visualize them under a fluorescence microscope. Qualitatively and quantitatively assess the intracellular fluorescence in the different treatment groups. A significant reduction in fluorescence in the presence of a specific inhibitor suggests the involvement of that particular uptake pathway.
-
Flow Cytometry: If using well plates, detach the cells and analyze them by flow cytometry. Quantify the mean fluorescence intensity of the cell population for each treatment group. A statistically significant decrease in fluorescence intensity in an inhibitor-treated group compared to the control indicates the inhibition of the primary uptake mechanism.
-
-
Data Interpretation: Compare the uptake in the presence of different inhibitors. A significant reduction in uptake with filipin or methyl-β-cyclodextrin would provide strong evidence for the involvement of lipid raft-mediated endocytosis.
Conclusion
The amphiphilic nature of Cholesterol-PEG-azide is the cornerstone of its utility in drug delivery. Its ability to self-assemble into stable, biocompatible nanocarriers, coupled with the versatility of the azide group for bioconjugation, makes it a highly attractive platform for the development of next-generation nanomedicines. A thorough understanding and characterization of its physicochemical properties and cellular interactions, as detailed in this guide, are essential for the rational design and successful translation of Cholesterol-PEG-azide-based therapeutic and diagnostic agents.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Cholesterol Anchors in PEGylated Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) modification of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), is a cornerstone of modern nanomedicine. This "stealth" technology significantly enhances systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The choice of the lipid anchor for the PEG chain is a critical determinant of the nanoparticle's stability, pharmacokinetics, and, ultimately, its therapeutic efficacy. While phospholipids have been the conventional choice, cholesterol as a PEG anchor presents unique advantages. This technical guide provides an in-depth exploration of the role of cholesterol anchors in PEGylated lipids, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.
Introduction: The Significance of the PEG Anchor
PEGylation confers "stealth" characteristics to lipid nanoparticles, preventing their rapid clearance from the bloodstream.[1] The hydrophilic PEG chains create a steric barrier on the nanoparticle surface, which minimizes interactions with blood components and reduces uptake by the reticuloendothelial system (RES).[1][2] The lipid moiety that anchors the PEG chain to the nanoparticle surface plays a crucial role in the overall performance of the delivery system.[3]
Traditionally, phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) have been used as PEG anchors. However, cholesterol, an essential component of mammalian cell membranes, offers a compelling alternative.[4][] Its unique structural properties and favorable interactions within the lipid bilayer can lead to improved stability and bioavailability.[][6]
The Cholesterol Anchor Advantage
The use of cholesterol as a PEG anchor offers several distinct advantages over traditional phospholipid anchors:
-
Enhanced Bilayer Stability and Retention: Cholesterol is known to increase the stability and reduce the permeability of lipid bilayers.[2][7] When used as a PEG anchor, it can improve the retention of the PEG-lipid conjugate within the nanoparticle membrane, leading to a more persistent stealth effect.[]
-
Improved Pharmacokinetics: Several studies have shown that liposomes and LNPs formulated with cholesterol-anchored PEG exhibit prolonged circulation times compared to those with phospholipid anchors.[1][4] This is attributed to the stronger anchoring of the PEG chain, which minimizes its desorption from the nanoparticle surface in the bloodstream.[8]
-
Modulation of Cellular Uptake and Transfection Efficiency: The choice of PEG anchor can significantly influence how nanoparticles interact with cells. In some cases, cholesterol-anchored PEG has been shown to enhance transfection efficiency compared to DSPE-PEG, particularly in lipoplexes with high cholesterol content.[3][9] This suggests that the cholesterol anchor may influence intracellular trafficking pathways.[3]
-
Biocompatibility: As a natural component of cell membranes, cholesterol is highly biocompatible.[]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the impact of cholesterol anchors on the physicochemical properties and biological performance of PEGylated lipid systems.
Table 1: Influence of PEG Anchor on Transfection Efficiency in KB Cells
| Formulation | Cholesterol Content (wt%) | Transfection Rate (Relative to Non-PEGylated Control) | Reference |
| Non-PEGylated | 69 | 1.0 | [3] |
| PEG-DSPE | 69 | ~0.3 | [3] |
| PEG-Cholesterol | 69 | ~3.0 | [3] |
| PEG-DSPE | 56 | ~0.4 | [3] |
| PEG-Cholesterol | 56 | ~2.5 | [3] |
| PEG-DSPE | 45 | ~0.5 | [3] |
| PEG-Cholesterol | 45 | ~0.6 | [3] |
| PEG-DSPE | 36 | ~0.6 | [3] |
| PEG-Cholesterol | 36 | ~0.7 | [3] |
Table 2: Effect of PEG Anchor on Cellular Uptake in KB Cells
| Formulation | Mean Fluorescence (Arbitrary Units) | Reference |
| Non-transfected Control | 3.5 | [3] |
| Non-PEGylated Lipoplexes | ~12 | [3] |
| PEG-DSPE Lipoplexes | ~7 | [3] |
| PEG-Cholesterol Lipoplexes | ~12 | [3] |
Table 3: Pharmacokinetics of PEGylated Synthetic High-Density Lipoprotein (sHDL)
| PEG-Lipid Modification | Area Under the Curve (AUC) for Phospholipid Component (Relative Increase) | Area Under the Curve (AUC) for Cholesterol Mobilization (Fold Increase) | Reference |
| 2.5% PEG2k | Significant Increase (p < 0.05) | ~2 | [1] |
| 5% PEG2k | Significant Increase (p < 0.05) | ~2.5 | [1] |
| 10% PEG2k | Significant Increase (p < 0.05) | ~3 | [1] |
| 2.5% PEG5k | Significant Increase (p < 0.05) | ~3.5 | [1] |
| 5% PEG5k | Significant Increase (p < 0.05) | ~4 | [1] |
Experimental Protocols
Synthesis of Cholesterol-PEG Conjugates
A common method for synthesizing cholesterol-PEG conjugates involves the reaction of cholesterol with a PEG derivative. For instance, MeO-PEG2000–cholesterol can be synthesized by linking the hydroxyl group of MeO-PEG2000-OH to cholesterol via cholesteryl chloroformate, forming a carbonate ester.[3] The synthesis can be confirmed using techniques like FT-IR and 1H NMR spectroscopy.[10]
Preparation of PEGylated Liposomes/LNPs
A widely used method for preparing PEGylated lipid nanoparticles is the thin-film hydration method followed by extrusion.
-
Lipid Film Formation: The lipid components, including the primary phospholipid (e.g., DSPC), cholesterol, and the PEG-lipid (e.g., DSPE-PEG or Cholesterol-PEG), are dissolved in an organic solvent like chloroform. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[11]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the therapeutic agent to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.
-
Extrusion: To obtain unilamellar vesicles with a defined size, the hydrated lipid suspension is repeatedly passed through polycarbonate membranes with specific pore sizes using an extruder.
For LNP formulations containing nucleic acids, a rapid mixing method using a microfluidic device is often employed.[8][12] In this method, a lipid solution in ethanol is rapidly mixed with an aqueous solution of the nucleic acid at an acidic pH.[12]
Characterization of PEGylated Nanoparticles
-
Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean particle size and polydispersity index (PDI). Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.[3]
-
Encapsulation Efficiency: The amount of drug or nucleic acid encapsulated within the nanoparticles is determined by separating the unencapsulated material from the nanoparticles (e.g., by size exclusion chromatography or ultracentrifugation) and quantifying the amount of encapsulated substance.[13]
-
In Vitro Release Studies: The release profile of the encapsulated agent is studied by incubating the nanoparticles in a relevant medium (e.g., PBS with or without serum) at 37°C and measuring the amount of released agent over time.[7]
-
Cellular Uptake and Transfection Efficiency: For gene delivery applications, cellular uptake can be quantified using flow cytometry with fluorescently labeled nanoparticles or nucleic acids.[3] Transfection efficiency is typically assessed by measuring the expression of a reporter gene (e.g., luciferase) in cells treated with the nanoparticles.[14]
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies are performed by administering the nanoparticles to animals (e.g., mice or rats) and measuring the concentration of the nanoparticles or the encapsulated drug in the blood at different time points.[1]
Visualizing the Concepts
Structure of PEGylated Lipids
Caption: Comparison of DSPE and Cholesterol as PEG anchors.
PEGylated Liposome Formation and Function
Caption: Workflow of PEGylated liposome function.
Impact of PEG Anchor on Nanoparticle Fate
Caption: Influence of PEG anchor choice on nanoparticle fate.
Conclusion
The selection of the PEG anchor is a critical parameter in the design of effective lipid-based drug delivery systems. Cholesterol, as a PEG anchor, offers significant advantages in terms of nanoparticle stability, circulation longevity, and potentially, cellular interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of cholesterol-anchored PEGylated lipids for the development of next-generation nanomedicines. Further research into the specific mechanisms by which cholesterol anchors influence intracellular trafficking will undoubtedly open new avenues for targeted and efficient drug delivery.
References
- 1. The effect of synthetic high density lipoproteins modification with polyethylene glycol on pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Group: A Cornerstone of Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide functional group has emerged as a central tool in the field of bioconjugation, enabling the precise and stable covalent modification of biomolecules in complex biological environments. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for a wide range of applications, from molecular imaging and drug delivery to diagnostics and materials science. This guide provides a comprehensive technical overview of the azide group's function in bioconjugation, focusing on the core chemistries, quantitative data, and detailed experimental protocols.
Core Principles of Azide-Based Bioconjugation
The utility of the azide group in bioconjugation stems from its participation in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and the formation of a single, stable product under mild, aqueous conditions.[1] The most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. These reactions are bioorthogonal, meaning the reacting functional groups (azides and their respective partners) are inert to the vast array of functional groups present in biological systems, thus ensuring high specificity.[2][3]
Key Bioorthogonal Reactions Involving Azides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for linking molecules containing terminal alkynes with those bearing azide groups.[4][5] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition, leading to the formation of a stable 1,4-disubstituted triazole linkage.[1][6] Due to its rapid kinetics and high yields, CuAAC is a preferred method for in vitro applications.[7][8]
Advantages:
-
Extremely fast reaction kinetics.[9]
-
High yields and specificity, forming a single regioisomer.[1][8]
-
Tolerant of a wide range of solvents and pH conditions.[1][9]
Limitations:
-
The requirement for a copper catalyst can be cytotoxic, limiting its application in living cells and organisms.[7][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition was developed.[11] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne to drive the reaction with an azide.[11][] The release of this ring strain upon cycloaddition provides the necessary activation energy for the reaction to proceed efficiently under physiological conditions.[13] SPAAC is the method of choice for in vivo and live-cell labeling applications.[11][14]
Advantages:
-
Copper-free, making it highly biocompatible and suitable for in vivo applications.[11][15]
-
High bioorthogonality, with no interference from native biological functional groups.[14]
Limitations:
-
Generally slower reaction kinetics compared to CuAAC.[16]
-
Can produce a mixture of regioisomers.[17]
-
The bulky nature of cyclooctynes can sometimes lead to steric hindrance.[16]
Staudinger Ligation
The Staudinger ligation is another powerful metal-free bioconjugation method that involves the reaction of an azide with a triarylphosphine.[] This reaction proceeds through the formation of an aza-ylide intermediate, which then rearranges to form a stable amide bond.[19] The "traceless" variant of this reaction is particularly useful as the phosphine oxide byproduct is not incorporated into the final conjugate.[20]
Advantages:
-
Metal-free and bioorthogonal.[]
-
Forms a native-like amide bond.[21]
-
High chemoselectivity.
Limitations:
-
Can have slower kinetics compared to click chemistry reactions.[2]
-
Phosphine reagents can be susceptible to air oxidation.[22]
Quantitative Data Presentation
The choice of bioconjugation strategy often depends on a quantitative comparison of reaction kinetics. The following tables summarize key data for the most common azide-based bioconjugation reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity[2][4] | High, suitable for in vivo applications[5][7] |
| **Second-Order Rate Constant (M⁻¹s⁻¹) ** | 1 - 100 | ~0.012 - 0.90 (highly dependent on the cyclooctyne) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[8] | Mixture of 1,4 and 1,5-disubstituted triazoles[17] |
| Typical Reaction Time | 30 minutes to a few hours[17] | 1 to 12 hours[17] |
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) with Benzyl Azide |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1[23] |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7[23] |
| DBCO (Dibenzocyclooctyne) / ADIBO | ~0.6 - 1.0[23] |
| DIBAC (Dibenzoazacyclooctyne) | ~0.3[23] |
| BARAC (Biarylazacyclooctynone) | ~0.9[23] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding and implementing these bioconjugation strategies.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. bioclone.net [bioclone.net]
- 10. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 19. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cholesterol-PEG-Azide
For researchers, scientists, and drug development professionals, Cholesterol-PEG-azide (Chol-PEG-N3) is a critical amphiphilic lipid PEG conjugate that plays a pivotal role in the formulation of advanced drug delivery systems. Its unique structure, combining the membrane-anchoring properties of cholesterol with the biocompatibility and stealth characteristics of polyethylene glycol (PEG), and the reactive azide handle for bioconjugation, makes it an invaluable tool in the development of targeted therapeutics, particularly in liposomal formulations.[] This guide provides a comprehensive overview of its specifications, synthesis, quality control, and key applications.
Core Specifications of Cholesterol-PEG-Azide
Cholesterol-PEG-azide is commercially available from various manufacturers in a range of PEG molecular weights. The choice of PEG length is critical as it influences the circulation half-life, stability, and overall performance of the resulting nanoparticles. Below is a summary of typical specifications compiled from multiple suppliers.
Table 1: Physical and Chemical Properties of Cholesterol-PEG-Azide
| Property | Specification |
| Appearance | White to off-white solid or semi-solid (depending on PEG molecular weight) |
| Solubility | Soluble in water, chloroform, and DMSO |
| Reactive Group | Azide (-N3) |
| Functional Group | Cholesterol |
| Linkage | Typically a stable ether or amide bond between cholesterol and PEG |
Table 2: Quality Control Parameters for Cholesterol-PEG-Azide
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥95% | NMR, SEC |
| Polydispersity Index (PDI) | ≤1.05 for the PEG component | SEC-MALS |
| Molecular Weight | Available in various sizes (e.g., 1kDa, 2kDa, 3.4kDa, 5kDa) | MALDI-TOF, SEC-MALS |
| Azide Substitution | Typically >95% | NMR |
Table 3: Storage and Handling Recommendations
| Condition | Recommendation |
| Storage Temperature | -20°C for long-term storage |
| Handling | Store under an inert gas (e.g., argon or nitrogen) and protect from light and moisture |
| Solution Stability | Prepare fresh solutions before use to avoid degradation |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of Cholesterol-PEG-azide are crucial for its effective use in research and development.
Synthesis and Purification of Cholesterol-PEG-Azide
The synthesis of Cholesterol-PEG-azide is typically a multi-step process that begins with the conjugation of cholesterol to a PEG chain, followed by the introduction of the azide functionality. One common approach involves the formation of a stable ether linkage between cholesterol and PEG, followed by a two-step azidation of the terminal hydroxyl group of the PEG.[2][3]
Step 1: Synthesis of Cholesterol-PEG-OH
A Williamson-type ether synthesis is a robust method for creating a stable ether bond between cholesterol and PEG.[2]
-
Tosylation of Cholesterol: Cholesterol is reacted with p-toluenesulfonyl chloride in pyridine at 0°C. The reaction is stirred overnight to produce cholesteryl p-toluenesulfonate.
-
Etherification: The cholesteryl p-toluenesulfonate is then reacted with an excess of polyethylene glycol (with two hydroxyl end groups) in a suitable solvent like 1,4-dioxane under reflux to form Cholesterol-PEG-OH.
-
Purification: The resulting Cholesterol-PEG-OH is purified using column chromatography to remove unreacted starting materials and byproducts.
Step 2: Azidation of Cholesterol-PEG-OH
The terminal hydroxyl group of the Cholesterol-PEG-OH is converted to an azide through a two-step process.
-
Mesylation: The purified Cholesterol-PEG-OH is dissolved in anhydrous dichloromethane and cooled to -10°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting Cholesterol-PEG-OMs is extracted and dried.
-
Azidation: The Cholesterol-PEG-OMs is dissolved in ethanol, and an excess of sodium azide (NaN3) is added. The mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is redissolved in dichloromethane, washed with water, and dried to yield the final Cholesterol-PEG-azide product.
-
Final Purification: The final product is typically purified by dialysis or size-exclusion chromatography to remove any remaining impurities.
Quality Control and Characterization
Rigorous characterization is essential to ensure the quality and purity of the synthesized Cholesterol-PEG-azide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Used to confirm the presence of characteristic peaks for both the cholesterol moiety (multiplets in the 0.7-2.1 ppm region) and the PEG backbone (a broad singlet around 3.6 ppm).[4][5] The successful azidation is confirmed by the appearance of a triplet around 3.39 ppm corresponding to the methylene protons adjacent to the azide group.[5] The degree of azide substitution can be quantified by comparing the integration of this peak to the cholesterol or PEG peaks.
-
¹³C-NMR: Provides further structural confirmation, with the carbon adjacent to the azide group showing a characteristic signal around 50.6 ppm.[5]
-
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
This is the gold standard for determining the absolute molecular weight and polydispersity index (PDI) of the polymer conjugate.[6][7] A solution of the Cholesterol-PEG-azide is injected into an SEC system equipped with a MALS detector. The data is analyzed to obtain the molar mass distribution and PDI, ensuring that the PEG chain length is within the desired range and that the PDI is low (typically ≤1.05), indicating a narrow molecular weight distribution.[7]
-
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry:
-
MALDI-TOF is used to confirm the molecular weight of the final product. The sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyzed. The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, centered around the average molecular weight.
-
Application Protocols
1. Liposome Formulation
Cholesterol-PEG-azide is incorporated into liposomes to create "stealth" nanoparticles with a surface that can be functionalized via click chemistry.[8]
-
Lipid Film Hydration: A mixture of lipids (e.g., DSPC and cholesterol) and Cholesterol-PEG-azide (typically 0.5-5 mol%) are dissolved in chloroform.[8] The solvent is removed under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids. The mixture is vortexed to form multilamellar vesicles.
-
Size Extrusion: The liposome suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Purification: The resulting liposomes are purified from unincorporated lipids and other materials by size-exclusion chromatography or dialysis.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Liposome Functionalization
The azide groups on the surface of the liposomes can be used to attach alkyne-modified molecules, such as targeting ligands or imaging agents, via CuAAC click chemistry.[9][10]
-
Preparation of Reagents: Prepare stock solutions of the alkyne-modified molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA for aqueous reactions).[10]
-
Reaction Setup: To the azide-functionalized liposome suspension, add the alkyne-modified molecule.
-
Initiation of Click Reaction: Add the copper(I) catalyst solution to the liposome mixture. The reaction is typically carried out at room temperature for 1-4 hours.[11]
-
Purification: The functionalized liposomes are purified from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Visualizations: Workflows and Pathways
To further elucidate the processes described, the following diagrams illustrate the key workflows and chemical transformations.
References
- 2. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wyatt.com [wyatt.com]
- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Determining the Purity of Cholesterol-PEG-Azide by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the purity of Cholesterol-PEG-azide using High-Performance Liquid Chromatography (HPLC). Given the critical role of this amphiphilic derivative in drug delivery systems, particularly in the formation of liposomes and other nanoparticles, ensuring its purity is paramount for the safety, efficacy, and stability of the final formulation. This document outlines a detailed experimental protocol, discusses potential impurities, and presents data in a structured format to aid in the quality control and characterization of Cholesterol-PEG-azide.
Introduction to Cholesterol-PEG-Azide and the Importance of Purity
Cholesterol-PEG-azide is a key reagent in bioconjugation and drug delivery. The cholesterol moiety provides a lipophilic anchor for incorporation into lipid bilayers, while the polyethylene glycol (PEG) linker enhances solubility and provides a hydrophilic shield, which can increase circulation time in vivo. The terminal azide group allows for covalent attachment to other molecules, such as targeting ligands or therapeutic agents, via "click chemistry."
Impurities in a Cholesterol-PEG-azide preparation can arise from the synthetic process and may include unreacted starting materials, side-products, or PEG polymers with different chain lengths. These impurities can negatively impact the performance of the final product by affecting liposome stability, drug encapsulation efficiency, and the targeting specificity of the delivery system. Therefore, a robust analytical method to assess purity is essential.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
This section details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of Cholesterol-PEG-azide. This method is based on protocols used for similar PEGylated lipids and is designed to separate the main component from potential impurities.[1][2]
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible HPLC analysis.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the Cholesterol-PEG-azide sample and dissolve it in 10 mL of a suitable organic solvent, such as ethanol or a mixture of methanol and chloroform (1:1 v/v), to obtain a stock solution of 1 mg/mL.[3] Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Working Standard Preparation: Dilute the stock solution with the mobile phase starting composition to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC instrumentation and parameters for the analysis of Cholesterol-PEG-azide.
| Parameter | Recommended Specification |
| HPLC System | A standard HPLC or UHPLC system with a binary pump, autosampler, and column thermostat. |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).[1] |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[2] |
| Mobile Phase B | Methanol with 0.1% (v/v) Trifluoroacetic Acid (TFA).[2] |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 45-50 °C.[1][2] |
| Injection Volume | 10-20 µL. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1] |
| ELSD Settings | Drift Tube Temperature: 45°C; Nebulizer Gas (Nitrogen) Pressure: 350 kPa.[1] |
Gradient Elution Program
A gradient elution is necessary to separate compounds with a wide range of polarities, which is typical for PEGylated molecules and their potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 20 | 80 |
| 20.0 | 20 | 80 |
Data Analysis and Interpretation
The purity of the Cholesterol-PEG-azide sample is determined by calculating the relative peak area of the main component in the chromatogram.
Purity (%) = (Peak Area of Cholesterol-PEG-azide / Total Peak Area of all components) x 100
The retention time of the main peak should be consistent across multiple injections. The presence of other peaks indicates impurities. The broadness of the main peak is expected for PEGylated compounds due to the polydispersity of the PEG chain.[1]
Potential Impurities and their Identification
Potential impurities in Cholesterol-PEG-azide can include:
-
Unreacted Cholesterol: More hydrophobic, will have a longer retention time.
-
Free PEG-azide: More hydrophilic, will have a shorter retention time.
-
Cholesterol-PEG (without azide): Similar retention time to the main product, may co-elute.
-
By-products from the synthesis: Variable retention times depending on their structure.
For definitive identification of impurities, HPLC coupled with mass spectrometry (LC-MS) is recommended.
Visualization of the Experimental Workflow
The following diagrams illustrate the key processes in determining the purity of Cholesterol-PEG-azide.
References
- 1. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide: Understanding the Molecular Weight Distribution of Cholesterol-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight distribution of Cholesterol-Polyethylene Glycol-azide (Cholesterol-PEG-azide), a critical parameter influencing its performance in drug delivery systems. This document details the analytical techniques used for characterization, presents typical molecular weight data, and provides detailed experimental protocols.
Introduction to Cholesterol-PEG-azide and its Molecular Weight Distribution
Cholesterol-PEG-azide is an amphiphilic block copolymer widely utilized in the development of drug delivery vehicles, such as liposomes and micelles. The cholesterol moiety serves as a hydrophobic anchor, embedding within the lipid bilayer of nanoparticles, while the hydrophilic polyethylene glycol (PEG) chain extends into the aqueous environment, providing a stealth effect that reduces clearance by the reticuloendothelial system and prolongs circulation time. The terminal azide group allows for the conjugation of targeting ligands or other functional molecules via "click chemistry."
The molecular weight and its distribution are fundamental properties of Cholesterol-PEG-azide that significantly impact the physicochemical characteristics and in vivo behavior of the resulting nanoparticles. Key parameters used to describe this distribution include:
-
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.
-
Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the total molecular weight of the sample. Larger chains contribute more to this average.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the broadness of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution. For biomedical applications, a low PDI is generally desirable to ensure batch-to-batch consistency and predictable in vivo performance.
Commercial suppliers of Cholesterol-PEG-azide, such as Creative PEGWorks, typically report a low Polydispersity Index (PDI) for the linear PEG component, generally in the range of 1.02-1.05, indicating a narrow molecular weight distribution.[1][2][3]
Characterization of Molecular Weight Distribution
The molecular weight distribution of Cholesterol-PEG-azide is primarily determined using two analytical techniques: Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the chromatography column, while smaller molecules have longer retention times. When coupled with a MALS detector, SEC becomes a powerful tool for determining the absolute molecular weight of polymers without the need for column calibration with standards of similar chemical composition. The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which is directly proportional to the molecular weight. A concentration detector, such as a differential refractive index (dRI) detector, is used in conjunction with the MALS detector to determine the concentration of the polymer at each elution volume.
dot
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is another powerful technique for determining the molecular weight of polymers. In this method, the polymer sample is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the polymer molecules. The ionized molecules are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ion, allowing for the determination of the molecular weight. MALDI-TOF MS provides detailed information about the molecular weight distribution, including the mass of individual oligomers, end-group analysis, and the presence of impurities.[4]
dot
References
Methodological & Application
Application Notes and Protocols for Cholesterol-PEG-Azide in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cholesterol-PEG-azide for the formulation of advanced liposomal drug delivery systems. The inclusion of an azide (N₃) moiety on the distal end of the polyethylene glycol (PEG) chain offers a versatile platform for surface functionalization via "click chemistry," enabling the attachment of targeting ligands, imaging agents, and other molecules. This guide covers detailed protocols for liposome preparation, drug loading, surface modification, and characterization.
Introduction to Cholesterol-PEG-Azide
Cholesterol-PEG-azide is an amphiphilic polymer conjugate that plays a crucial role in modern liposome technology. The cholesterol anchor ensures stable insertion into the lipid bilayer, while the hydrophilic PEG chain provides a steric barrier, often referred to as a "stealth" coating. This PEG layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the liposomes in vivo.[1][2]
The terminal azide group is a key feature, allowing for covalent modification of the liposome surface using highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5][6][7] This enables the development of actively targeted nanocarriers for enhanced drug delivery to specific cells or tissues.
Liposome Formulation Protocols
Two common methods for preparing liposomes incorporating Cholesterol-PEG-azide are the thin-film hydration method and the ethanol injection method.
Thin-Film Hydration Method
This method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8][9][10][11][12]
Protocol:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids, including Cholesterol-PEG-azide, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). A typical molar ratio could be Phospholipid:Cholesterol:Cholesterol-PEG-azide of 55:40:5.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[13]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[8]
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[8][14]
-
Hydrate the film by agitating the flask above the phase transition temperature (Tc) of the primary phospholipid. This can be done by gentle shaking or vortexing.[8][9] This process results in the formation of MLVs.
-
-
Size Reduction (Extrusion):
-
Purification:
Experimental Workflow for Liposome Preparation via Thin-Film Hydration
Caption: Workflow for preparing Cholesterol-PEG-azide liposomes via thin-film hydration.
Ethanol Injection Method
This method is a rapid and simple technique for producing SUVs and does not require a rotary evaporator.[9][15]
Protocol:
-
Lipid Solution Preparation:
-
Dissolve the lipids, including Cholesterol-PEG-azide, and any lipophilic drugs in ethanol to create a lipid-ethanol solution.
-
-
Injection:
-
Solvent Removal and Purification:
-
Remove the ethanol from the liposome suspension by dialysis against the hydration buffer or through rotary evaporation under reduced pressure.[14]
-
Further purification to remove unencapsulated material can be performed as described for the thin-film hydration method.
-
Drug and Nucleic Acid Encapsulation
Passive Loading
As described in the protocols above, hydrophilic drugs can be passively entrapped by dissolving them in the aqueous buffer used for hydration, while lipophilic drugs are co-dissolved with the lipids in the organic solvent.[13]
Active (Remote) Loading of Doxorubicin
For amphipathic weak bases like doxorubicin, active loading using a transmembrane pH gradient can achieve high encapsulation efficiencies.[16]
Protocol:
-
Prepare liposomes (e.g., by thin-film hydration) using an acidic internal buffer (e.g., 300 mM citrate buffer, pH 4.0).
-
After extrusion, exchange the external buffer with a neutral buffer (e.g., PBS, pH 7.4) via dialysis or size exclusion chromatography. This creates a pH gradient (acidic inside).
-
Add doxorubicin to the liposome suspension and incubate at a temperature above the lipid's Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic core.
-
Remove unencapsulated doxorubicin by passing the sample through a desalting column.
mRNA Encapsulation
Lipid nanoparticles (LNPs) for mRNA delivery are typically formed by rapid mixing in a microfluidic device.[17][]
Protocol:
-
Solution Preparation:
-
Microfluidic Mixing:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate and ratio (e.g., 3:1 aqueous to organic phase).[17][] This process leads to the self-assembly of LNPs with encapsulated mRNA.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Surface Functionalization via Click Chemistry
The azide group on the liposome surface allows for conjugation with molecules containing a terminal alkyne or a strained cyclooctyne.
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is ideal for biological applications as it does not require a cytotoxic copper catalyst.[5]
Protocol:
-
Reaction Setup:
-
To a suspension of purified azide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4), add the alkyne-containing ligand (e.g., DBCO-PEG-Folate). A 2 to 5-fold molar excess of the DBCO-ligand relative to the Cholesterol-PEG-azide is a recommended starting point.[5]
-
-
Incubation:
-
Purification:
-
Remove the unreacted ligand and any byproducts using size exclusion chromatography or dialysis.[5]
-
Click Chemistry on Liposome Surface
Caption: Conceptual diagram of click chemistry for liposome surface functionalization.
Characterization of Liposomes
Proper characterization is essential to ensure the quality and consistency of the liposomal formulation.
Size and Polydispersity Index (PDI)
-
Protocol: Dilute the liposome suspension in the appropriate buffer. Place the sample in a DLS instrument to measure the hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[1]
Zeta Potential
-
Technique: Laser Doppler Electrophoresis (measured using a DLS instrument)[19]
-
Protocol: Dilute the liposome suspension in an appropriate low-salt buffer. The zeta potential provides information about the surface charge of the liposomes, which is a key indicator of their stability against aggregation.[19]
Morphology
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM[20]
-
Protocol: Prepare a sample of the liposome suspension on a TEM grid (e.g., using negative staining). Image the grid using a TEM to visualize the shape, lamellarity, and size distribution of the liposomes.
Encapsulation Efficiency and Drug Load
-
Protocol:
-
Separate the liposomes from the unencapsulated drug using methods like dialysis, ultracentrifugation, or size exclusion chromatography.
-
Disrupt the purified liposomes using a suitable solvent or detergent.
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or a fluorescence assay).
-
Calculate the Encapsulation Efficiency (%EE) as: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Data Presentation: Representative Liposome Characteristics
The following tables provide examples of how the composition of liposomes can influence their physicochemical properties.
Table 1: Effect of Cholesterol-PEG-Azide Concentration on Liposome Properties
| Formulation | Molar Ratio (Phospholipid:Cholesterol:Chol-PEG-Azide) | Mean Diameter (nm) | PDI | Zeta Potential (mV) |
| Lipo-1 | 55:40:1 | 105 ± 4.2 | 0.12 ± 0.02 | -5.3 ± 0.8 |
| Lipo-2 | 55:40:5 | 112 ± 3.8 | 0.11 ± 0.01 | -7.8 ± 1.1 |
| Lipo-3 | 55:40:10 | 125 ± 5.1 | 0.15 ± 0.03 | -10.2 ± 1.5 |
Data are representative and may vary based on the specific lipids and preparation method used.
Table 2: Characteristics of Doxorubicin-Loaded Liposomes
| Formulation | Drug Loading Method | % Encapsulation Efficiency | Drug:Lipid Ratio (w/w) |
| Dox-Lipo-Passive | Passive | ~5 - 15% | 0.01 - 0.03 |
| Dox-Lipo-Active | Active (pH gradient) | >90% | 0.1 - 0.2 |
Data are representative and depend on the specific protocol and lipid composition.
Visualization of Targeted Delivery
The ultimate goal of using Cholesterol-PEG-azide is often to create a targeted delivery system.
Targeted Liposome-Cell Interaction
Caption: Schematic of a targeted liposome binding to a cell surface receptor.
References
- 1. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 2. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Conventional Liposomal Formulation Methods | Encyclopedia MDPI [encyclopedia.pub]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Targeted Nanoparticles with Cholesterol-PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of targeted nanoparticles utilizing Cholesterol-PEG-azide. This versatile amphiphilic polymer serves as a foundational component for creating sophisticated drug delivery systems. The cholesterol moiety forms the hydrophobic core of the nanoparticle, ideal for encapsulating lipophilic drugs. The Polyethylene Glycol (PEG) linker provides a hydrophilic shell, enhancing nanoparticle stability and prolonging circulation time in vivo. Crucially, the terminal azide group allows for the covalent attachment of targeting ligands via "click chemistry," enabling precise delivery to specific cell types.
Overview of Targeted Nanoparticle Preparation
The overall workflow for preparing targeted nanoparticles with Cholesterol-PEG-azide involves three key stages:
-
Nanoparticle Formulation and Drug Loading: Self-assembly of Cholesterol-PEG-azide and other lipid components into nanoparticles with simultaneous encapsulation of a hydrophobic drug.
-
Surface Functionalization via Click Chemistry: Covalent attachment of a targeting ligand to the nanoparticle surface.
-
Characterization and Analysis: Comprehensive analysis of the physicochemical properties of the final targeted nanoparticles.
Quantitative Data Presentation
The following table summarizes typical physicochemical properties of nanoparticles prepared using Cholesterol-PEG derivatives. The specific values can vary depending on the formulation parameters, such as the lipid composition, drug-to-lipid ratio, and the molecular weight of the PEG chain.
| Parameter | Untargeted Nanoparticles | Targeted Nanoparticles | Method of Analysis |
| Size (Hydrodynamic Diameter) | 100 - 150 nm | 110 - 160 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV to -25 mV | -10 mV to -20 mV | Laser Doppler Velocimetry |
| Drug Encapsulation Efficiency | > 85% | > 85% | UV-Vis Spectroscopy / HPLC |
| Drug Loading Capacity | 5 - 10% | 5 - 10% | UV-Vis Spectroscopy / HPLC |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Cholesterol-PEG-Azide Nanoparticles (Self-Assembly Method)
This protocol describes the formation of drug-loaded nanoparticles using a thin-film hydration method followed by sonication.
Materials:
-
Cholesterol-PEG-azide (e.g., MW 2000)
-
Additional lipids (e.g., DSPC, Cholesterol)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
0.22 µm syringe filter
Procedure:
-
Lipid Film Preparation:
-
Dissolve Cholesterol-PEG-azide, additional lipids, and the hydrophobic drug in chloroform in a round-bottom flask. A typical molar ratio is 50:10:38.5:1.5 for DSPC:Cholesterol:Drug:Cholesterol-PEG-azide.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. The volume of PBS will determine the final nanoparticle concentration.
-
-
Sonication:
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size and create a homogenous nanoparticle dispersion. Sonication parameters (e.g., power, time, pulse on/off) should be optimized for the specific formulation. A typical starting point is 40% amplitude for 5 minutes with 5 seconds on and 5 seconds off cycles, performed in an ice bath to prevent overheating.
-
-
Purification:
-
To remove any unencapsulated drug, the nanoparticle suspension can be centrifuged or dialyzed against PBS.
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Conjugation of Targeting Ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction to attach an alkyne-functionalized targeting ligand to the azide-presenting nanoparticles.
Materials:
-
Drug-loaded Cholesterol-PEG-azide nanoparticles from Protocol 1
-
Alkyne-functionalized targeting ligand (e.g., Alkyne-RGD peptide, Alkyne-Folic Acid)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.
-
Dissolve the alkyne-functionalized targeting ligand in a suitable solvent (e.g., water, DMSO) to a desired stock concentration (e.g., 10 mg/mL).
-
-
Click Reaction:
-
In a microcentrifuge tube, add the Cholesterol-PEG-azide nanoparticle suspension.
-
Add the alkyne-functionalized targeting ligand. A 5-10 fold molar excess of the ligand over the available azide groups on the nanoparticles is recommended as a starting point.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.
-
-
Purification:
-
Purify the targeted nanoparticles by dialysis against PBS (pH 7.4) for 24-48 hours using a 10 kDa MWCO membrane to remove unreacted ligand, copper catalyst, and other small molecules. Change the dialysis buffer every 4-6 hours.
-
Signaling Pathways and Mechanisms of Action
Targeted nanoparticles deliver their therapeutic payload to specific cells by recognizing and binding to overexpressed receptors on the cell surface. This interaction often triggers receptor-mediated endocytosis, leading to internalization of the nanoparticle and subsequent release of the drug inside the cell. The released drug can then interfere with specific signaling pathways to induce cell death or inhibit proliferation.
RGD-Targeted Nanoparticles for Anti-Angiogenesis and Apoptosis Induction
The Arginine-Glycine-Aspartic acid (RGD) peptide targets integrin receptors, such as αvβ3, which are overexpressed on endothelial cells of tumor neovasculature and on some tumor cells.[1] By delivering an anti-cancer drug (e.g., Paclitaxel) to these cells, RGD-targeted nanoparticles can inhibit angiogenesis and induce apoptosis.
Folic Acid-Targeted Nanoparticles for Inhibiting Cell Proliferation
Folic acid (Folate) targets the folate receptor (FR), which is overexpressed in various cancers, including ovarian, breast, and lung cancer.[2] Delivery of cytotoxic drugs (e.g., Doxorubicin) via folate-conjugated nanoparticles leads to enhanced cellular uptake and can induce cell cycle arrest and apoptosis.[3]
Transferrin-Targeted Nanoparticles for Crossing the Blood-Brain Barrier and Targeting Brain Tumors
Transferrin (Tf) binds to the transferrin receptor (TfR), which is highly expressed on the blood-brain barrier (BBB) and on glioblastoma cells.[4][5] This makes Tf-conjugated nanoparticles a promising strategy for delivering therapeutics across the BBB to treat brain tumors.[6][7] The delivered drug can then induce apoptosis in the cancer cells.
References
- 1. RGD peptide functionalized and reconstituted high-density lipoprotein nanoparticles as a versatile and multimodal tumor targeting molecular imaging probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological aspects of transferrin-A potential nano-based drug delivery signaling molecule in therapeutic target for varied diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydopamine/Transferrin Hybrid Nanoparticles for Targeted Cell-Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cholesterol-PEG-Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-N3) in click chemistry for bioconjugation and drug delivery applications. This document outlines the synthesis of Cholesterol-PEG-Azide and provides comprehensive protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction
Cholesterol-PEG-Azide is an amphiphilic molecule that combines the membrane-inserting properties of cholesterol with the biocompatibility and solubility-enhancing characteristics of polyethylene glycol (PEG). The terminal azide group serves as a versatile chemical handle for "click" chemistry, a set of rapid, specific, and high-yield reactions for covalently linking molecules.[1] This makes Cholesterol-PEG-Azide an invaluable tool for applications such as liposome functionalization, targeted drug delivery, and the development of self-assembling nanomaterials.[2][3]
The two primary forms of click chemistry employed with Cholesterol-PEG-Azide are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is known for its speed and high yields.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide. The high ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic catalyst, making it ideal for applications in living systems.
Synthesis of Cholesterol-PEG-Azide
The synthesis of Cholesterol-PEG-Azide can be achieved through a multi-step process, generally involving the tosylation of cholesterol, followed by azidation, and subsequent PEGylation. The following is a representative protocol synthesized from general procedures described in the literature.[5]
Experimental Protocol: Synthesis of Cholesterol-PEG-Azide
Materials:
-
Cholesterol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Polyethylene glycol (PEG) with a terminal hydroxyl group and a terminal mesylate or other leaving group
-
Sodium hydride (NaH)
-
Toluene
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Cholesteryl Tosylate:
-
Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain pure cholesteryl tosylate.
-
-
Synthesis of Azido-Cholesterol:
-
Dissolve the cholesteryl tosylate in dimethylformamide (DMF).
-
Add sodium azide (NaN3) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield azido-cholesterol.
-
-
Synthesis of Cholesterol-PEG-Azide:
-
Dissolve azido-cholesterol in anhydrous toluene in a flask under an inert atmosphere.
-
Add sodium hydride (NaH) portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add a solution of PEG with a terminal leaving group (e.g., mesylate) in anhydrous toluene dropwise.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain Cholesterol-PEG-Azide.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[6][7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general method for conjugating an alkyne-containing molecule to Cholesterol-PEG-Azide.
Experimental Protocol: CuAAC Reaction
Materials:
-
Cholesterol-PEG-Azide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Cholesterol-PEG-Azide in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Cholesterol-PEG-Azide stock solution and the alkyne-containing molecule stock solution. A 1.2 to 2-fold molar excess of one reactant can be used to drive the reaction to completion.
-
Add PBS to the desired final volume. The final concentration of DMSO or other organic solvent should be kept low to maintain the stability of biomolecules.
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO4 stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Purify the Cholesterol-PEG-conjugate from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol provides a general method for the copper-free conjugation of a strained cyclooctyne-containing molecule (e.g., DBCO-functionalized) to Cholesterol-PEG-Azide.
Experimental Protocol: SPAAC Reaction
Materials:
-
Cholesterol-PEG-Azide
-
DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne)-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Cholesterol-PEG-Azide in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the DBCO or BCN-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Cholesterol-PEG-Azide stock solution and the DBCO/BCN-containing molecule stock solution. A 1.5 to 10-fold molar excess of one reactant can be used to ensure complete conjugation.
-
Add PBS to achieve the desired final reaction volume. The final concentration of the organic solvent should be minimized if working with sensitive biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle agitation. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Purification:
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.
-
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for high speed and yield against the requirement for biocompatibility.
Table 1: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (Copper-free) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Biocompatibility | Lower (due to copper cytotoxicity) | High |
| Typical Solvents | Aqueous buffers, DMSO, DMF | Aqueous buffers, DMSO, DMF |
| Reaction Temperature | Room Temperature | 4°C to 37°C |
| Typical Reaction Time | 1-4 hours | 4-12 hours |
| Yields | Generally high (>90%)[10] | High, but can be slightly lower than CuAAC |
Table 2: Reaction Kinetics of Common SPAAC Reagents
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide | ~0.34 - 1.0 | [11][12] |
| endo-BCN | Benzyl Azide | ~0.1 | [13] |
| endo-BCN | Phenyl Azide | Significantly faster than DBCO with aromatic azides | [14] |
Note: Reaction rates are dependent on the specific reactants, solvent, pH, and temperature.[15][16]
Visualizations
Caption: Synthesis pathway for Cholesterol-PEG-Azide.
Caption: General experimental workflow for click chemistry.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Cholesterol-PEG4-Azide | BroadPharm [broadpharm.com]
- 3. Synthesis and application of poly(ethylene glycol)-cholesterol (Chol-PEGm) conjugates in physicochemical characterization of nonionic surfactant vesicles PMID: 18295461 | MCE [medchemexpress.cn]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cholesterol-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cholesterol-PEG-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful bioconjugation technique is instrumental in the development of targeted drug delivery systems, functionalized liposomes, and other advanced biomedical materials.
Introduction to CuAAC with Cholesterol-PEG-azide
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. Cholesterol-PEG-azide is an amphiphilic molecule that combines the membrane-anchoring properties of cholesterol with the biocompatibility and stealth properties of polyethylene glycol (PEG). The terminal azide group serves as a handle for "clicking" it onto alkyne-modified molecules of interest, such as drugs, targeting ligands (peptides, antibodies), or imaging agents.[1][2]
This methodology is particularly valuable for the surface functionalization of liposomes and other nanoparticles, enabling the creation of sophisticated drug delivery vehicles with enhanced circulation times and targeting capabilities.[3][4][5]
Applications in Drug Delivery and Bioconjugation
The primary application of Cholesterol-PEG-azide in CuAAC reactions is in the construction of targeted drug delivery systems. By conjugating a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) to the Cholesterol-PEG-azide, liposomes or nanoparticles can be directed to specific tissues or cells, such as tumors.[3][4]
Example Application: Targeted Delivery to KRAS-Mutant Tumors
A prominent application is the development of lipid nanoparticles (LNPs) for the targeted delivery of siRNA to tumors with KRAS mutations, which are common in pancreatic and lung cancers.[6][7] In this approach, a targeting peptide that recognizes a receptor overexpressed on these cancer cells is functionalized with an alkyne group. This alkyne-peptide is then "clicked" to Cholesterol-PEG-azide, and the resulting conjugate is incorporated into LNPs encapsulating anti-KRAS siRNA. This strategy enhances the accumulation of the therapeutic siRNA in the tumor, leading to more effective gene silencing and tumor growth inhibition.[3][6][8]
Below is a diagram illustrating the experimental workflow for creating and utilizing these targeted nanoparticles.
Caption: Experimental workflow for the synthesis and application of targeted lipid nanoparticles.
The delivered siRNA can then engage with the RNA-induced silencing complex (RISC) to degrade KRAS mRNA, thereby inhibiting the production of the oncoprotein and downstream signaling pathways like the MAPK/ERK pathway.
Caption: Simplified diagram of KRAS signaling pathway and its inhibition by siRNA.
Experimental Protocols
General Protocol for CuAAC with Cholesterol-PEG-azide
This protocol provides a starting point for the conjugation of an alkyne-modified molecule to Cholesterol-PEG-azide. Optimization may be required depending on the specific substrates.
Materials:
-
Cholesterol-PEG-azide
-
Alkyne-functionalized molecule (e.g., peptide, oligonucleotide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Cholesterol-PEG-azide in a suitable organic solvent (e.g., DMF or DMSO).
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA (for aqueous reactions) or TBTA (for organic/aqueous mixtures) in a suitable solvent.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. Protect from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Cholesterol-PEG-azide (1.0-1.2 equivalents) and the alkyne-functionalized molecule (1.0 equivalent).
-
Add the appropriate solvent or buffer to achieve the desired final concentration (typically in the range of 1-10 mM).
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture. A 5:1 ligand to copper ratio is often used to protect biomolecules and accelerate the reaction.[9]
-
-
Catalyst Addition and Reaction Initiation:
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper. The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
-
Incubation:
Purification of Cholesterol-PEG Conjugates
The choice of purification method depends on the nature of the conjugated molecule.
For Peptide Conjugates:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove unreacted small molecules, copper, and salts.[11][12]
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the larger conjugate from smaller unreacted components.[11]
For Oligonucleotide Conjugates:
-
Ethanol Precipitation: This method is effective for purifying oligonucleotides longer than 18 nucleotides. The addition of ethanol and a salt solution precipitates the oligonucleotide conjugate, leaving smaller impurities in the supernatant.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can provide high-purity conjugates.[13][16][17]
For Small Molecule Conjugates:
-
Column Chromatography: Silica gel chromatography is commonly used to purify small molecule conjugates. A typical eluent system is a gradient of chloroform and methanol.[18]
Data Presentation
The efficiency of the CuAAC reaction can be influenced by various factors. The following tables provide a summary of typical reaction conditions and reported yields for CuAAC reactions involving PEGylated molecules and different types of alkyne partners.
Table 1: Reaction Conditions and Yields for CuAAC with Peptides
| Alkyne-Peptide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyne-c(RGDfK) | CuSO₄/Na-Ascorbate | DMF/H₂O | 25 | 1 | >95 | [1] |
| Alkyne-pHLIP | Cu(OAc)₂/Na-Ascorbate | MeCN/H₂O | 70 | 2 | Low | [19] |
| Alkyne-Aβ fibril | CuSO₄/Na-Ascorbate | DMF | 100 (MW) | 0.25 | 43 | [1] |
| Alkyne-Pam2Cys | CuI/P(OEt)₃/DIPEA | DMF | 25 | 0.5 | High | [1] |
Table 2: Reaction Conditions and Yields for CuAAC with Oligonucleotides
| Alkyne-Oligonucleotide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 16mer, internal alkyne | Precomplexed Cu(I) | Aqueous Buffer | 37 | 3 | ~98 | [13] |
| 22mer, five internal alkynes | Precomplexed Cu(I) | Aqueous Buffer | 37 | 4 | ~86 | [13] |
Table 3: Reaction Conditions and Yields for CuAAC with Small Molecules
| Alkyne-Small Molecule | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuI | Glycerol | 85 | 5 | 93 | [4] |
| Phenylacetylene | CuSO₄/Na-Ascorbate | Water | 25 | 1 | 91-97 | [10] |
| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 25 | 0.5 | ~95 | [20] |
Characterization of Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the 1,2,3-triazole ring is confirmed by the appearance of a characteristic singlet peak for the triazole proton, typically in the range of δ 7.5-8.5 ppm.[9][21][22][23][24] The specific chemical shift can vary depending on the substituents and the solvent.
Mass Spectrometry (MS):
-
MALDI-TOF and ESI-MS: These techniques are used to confirm the molecular weight of the final conjugate. For PEGylated molecules, a distribution of peaks corresponding to the different PEG chain lengths may be observed.[2][25][26]
Troubleshooting
Table 4: Troubleshooting Guide for CuAAC with Cholesterol-PEG-azide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Cu(II) form) | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Work under an inert atmosphere.[1][6] |
| Poor quality of reagents | Use high-purity Cholesterol-PEG-azide and alkyne. | |
| Steric hindrance | Increase reaction time or temperature. Consider a longer PEG spacer. | |
| Copper chelation by buffer or substrate | Use a copper-chelating ligand like THPTA or TBTA. Avoid Tris buffer.[1] | |
| Side Reactions | Oxidative homocoupling of the alkyne (Glaser coupling) | Ensure a sufficient excess of sodium ascorbate. Minimize oxygen exposure. |
| Difficulty in Purification | Aggregation of the conjugate | Perform purification in the presence of mild detergents or denaturants. Optimize the chromatography conditions (e.g., mobile phase, column type). |
By following these guidelines and protocols, researchers can effectively utilize Cholesterol-PEG-azide in CuAAC reactions to develop advanced and targeted biomaterials for a wide range of applications in drug delivery and biomedical research.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Matrices for MALDI-MS of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposomes co-modified with cholesterol anchored cleavable PEG and octaarginines for tumor targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted siRNA lipid nanoparticles for the treatment of KRAS-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Check out our new OPEN ACCESS publication: ‘Targeted siRNA lipid nanoparticles for the treatment of KRAS-mutant tumors’ - María José Alonso LAB [usc.gal]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glenresearch.com [glenresearch.com]
- 14. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. rsc.org [rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol-PEG-Azide in Gene Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cholesterol-PEG-azide in gene delivery research. This versatile molecule serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as mRNA and siRNA, to target cells. The inclusion of a cholesterol anchor ensures stability within the lipid bilayer, while the polyethylene glycol (PEG) linker provides a hydrophilic shield, increasing circulation time and reducing immunogenicity. The terminal azide group enables post-formulation modification with targeting ligands via "click chemistry," allowing for precise delivery to specific cell types.
Key Applications:
-
Non-viral gene delivery: Formulation of stable and effective LNPs for the delivery of mRNA, siRNA, and other nucleic acids.
-
Targeted gene delivery: Surface functionalization of LNPs with targeting moieties (e.g., antibodies, peptides, aptamers) using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
-
Enhanced in vivo stability: The PEG component prolongs the circulation half-life of LNPs by reducing opsonization and clearance by the mononuclear phagocyte system.
Experimental Protocols
Protocol 1: Formulation of Cholesterol-PEG-Azide Containing Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method. The lipid components, including an ionizable lipid, a helper lipid, cholesterol, and Cholesterol-PEG-azide, are dissolved in an organic solvent and rapidly mixed with an aqueous solution of mRNA at a low pH. This process leads to the self-assembly of LNPs with the mRNA encapsulated within the core.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
Cholesterol-PEG-azide (MW 2000)
-
mRNA (e.g., encoding a reporter protein like GFP or luciferase)
-
Ethanol (anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and Cholesterol-PEG-azide in anhydrous ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:Cholesterol-PEG-azide).[1][2]
-
The total lipid concentration in the ethanol phase should typically be between 10-25 mM.[1]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette. Change the PBS buffer at least twice during dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: Surface Functionalization of LNPs with a Targeting Ligand via Click Chemistry
This protocol outlines the conjugation of a DBCO (dibenzocyclooctyne)-functionalized targeting ligand to the azide-presenting surface of the Cholesterol-PEG-azide LNPs via strain-promoted azide-alkyne cycloaddition (SPAAC). This is a copper-free click chemistry reaction, which is advantageous for biological applications due to the cytotoxicity of copper.
Materials:
-
Cholesterol-PEG-azide formulated LNPs (from Protocol 1)
-
DBCO-functionalized targeting ligand (e.g., DBCO-PEG-Antibody, DBCO-Peptide)
-
PBS, pH 7.4
-
Amicon Ultra centrifugal filter units (100 kDa MWCO)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Cholesterol-PEG-azide LNPs with the DBCO-functionalized targeting ligand in PBS (pH 7.4).
-
The molar ratio of the targeting ligand to the Cholesterol-PEG-azide can be varied to optimize targeting efficiency, a starting point is a 2:1 molar excess of the DBCO-ligand.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove the unreacted targeting ligand by concentrating and washing the LNP solution using an Amicon Ultra centrifugal filter unit (100 kDa MWCO).
-
Resuspend the functionalized LNPs in fresh PBS (pH 7.4). Repeat the washing step 2-3 times.
-
-
Characterization:
-
Confirm the successful conjugation of the targeting ligand to the LNP surface using appropriate analytical techniques, such as SDS-PAGE (for protein ligands) or by measuring the change in particle size and zeta potential.
-
Protocol 3: In Vitro Transfection and Assessment of Gene Expression
This protocol describes how to transfect cells in culture with the formulated LNPs and subsequently measure the expression of the delivered gene.
Materials:
-
Target cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Complete cell culture medium
-
Functionalized or non-functionalized LNPs encapsulating reporter mRNA (e.g., GFP or luciferase)
-
Assay-specific reagents (e.g., Luciferase Assay System, flow cytometer for GFP analysis)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, replace the old medium with fresh, complete cell culture medium.
-
Add the LNP solution to the cells at various concentrations (e.g., 10, 50, 100, 250 ng of mRNA per well) to determine the optimal dose.
-
Incubate the cells with the LNPs for 24-48 hours at 37°C.
-
-
Analysis of Gene Expression:
-
For Luciferase: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize GFP expression using a fluorescence microscope.
-
Protocol 4: Cytotoxicity Assessment
This protocol outlines a method to evaluate the potential cytotoxic effects of the LNP formulations on the target cells using a standard MTT assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
LNP formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with varying concentrations of LNPs as described in Protocol 3. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay:
-
After the desired incubation time (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Data Presentation
The following tables summarize representative quantitative data from literature for LNP-mediated gene delivery. Note that direct comparisons can be challenging due to variations in cell lines, LNP compositions, and experimental conditions.
Table 1: In Vitro Transfection Efficiency of PEGylated LNPs
| LNP Formulation (Molar Ratio) | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| MC3/DSPC/Cholesterol/PEG (50:10:38.5:1.5) | HEK cells | > 60% | EGFP | [2] |
| MC3/DOPE/Cholesterol/PEG (50:10:38.5:1.5) | HEK cells | > 60% | EGFP | [2] |
| SS-OP/DSPC/Cholesterol/PEG (variable cholesterol) | HepG2 | Varies with cholesterol % | Luciferase | [3] |
| Ionizable lipid/DSPC/Cholesterol/DMG-PEG2000 (variable PEG %) | HeLa | Peak at 1.5% PEG | Luciferase | [4] |
Table 2: In Vivo Gene Expression with PEGylated LNPs
| LNP Formulation | Administration Route | Target Organ | Relative Gene Expression | Reporter Gene | Reference |
| SS-OP LNPs (40% Cholesterol) | Intramuscular | Liver | ~615-fold higher than 10% Cholesterol | Luciferase | [3] |
| MC3 LNPs (40% Cholesterol) | Intramuscular | Liver | ~13-fold higher than 10% Cholesterol | Luciferase | [3] |
| Ionizable lipid/DSPC/Cholesterol/DMG-PEG2000 (5% PEG) | Intravenous | Liver & Spleen | Highest among tested PEG % | Luciferase | [4] |
Table 3: Cytotoxicity of LNP Formulations
| LNP Formulation | Cell Line | IC50 (µg/mL) | Assay | Reference |
| C-peptide-SLN-PTX (Cholesterol-PEG coated) | 4T1 | 1.2 | Not specified | [5] |
| SLN-PTX | 4T1 | 3.4 | Not specified | [5] |
| Free PTX | 4T1 | 8.9 | Not specified | [5] |
| Blank CLS-PEG NPs | bEnd.3 | High viability at tested concentrations | MTT | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for LNP formulation, functionalization, and gene delivery.
Caption: Cellular uptake and endosomal escape pathway of LNPs for gene delivery.[7][][9][10]
References
- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 9. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cholesterol-PEG-Azide for Targeted Drug Delivery to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cholesterol-PEG-azide in the development of targeted drug delivery systems for cancer therapy. The unique amphiphilic nature of this molecule, combining the membrane-inserting properties of cholesterol with the biocompatibility and functionalizability of a polyethylene glycol (PEG) linker terminating in an azide group, makes it a powerful tool for creating sophisticated nanocarriers. The terminal azide group is particularly advantageous, allowing for the covalent attachment of targeting ligands via "click chemistry," a highly efficient and bio-orthogonal reaction.[1][2][3][4][5]
Principle of Action
Cholesterol-PEG-azide spontaneously self-assembles in aqueous solutions to form nanoparticles or can be incorporated into liposomal formulations.[6][7] The cholesterol moiety serves as a hydrophobic core, enabling the encapsulation of lipophilic anticancer drugs.[1] The hydrophilic PEG chain provides a "stealth" shield, which can reduce non-specific protein adsorption, prolonging circulation time and enhancing the potential for tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[8][9][10]
The key to targeted delivery lies in the terminal azide group. Through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a targeting ligand (e.g., a peptide, antibody fragment, or small molecule) containing an alkyne group can be specifically and stably conjugated to the nanoparticle surface.[3][5][11] These targeted nanoparticles can then preferentially bind to and be internalized by cancer cells that overexpress the corresponding receptor, leading to a localized release of the cytotoxic payload and minimizing off-target effects.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Cholesterol-PEG-azide-based drug delivery systems.
Table 1: Nanoparticle Formulation and Drug Loading
| Parameter | Value | Reference |
| Nanoparticle Size | < 100 nm | [12] |
| Drug Loading Efficiency (Ursolic Acid) | > 70% | [12] |
| Drug Loading Efficiency (Curcumin) | 4.16% | [8] |
| Entrapment Efficiency (Curcumin) | 17.84% | [8] |
| Stability | Stable at 4°C for one month | [8] |
Table 2: In Vitro Efficacy
| Parameter | Observation | Reference |
| Cytotoxicity (UA-loaded NPs) | At least two-fold increase in inhibitory effect compared to free drug | [12] |
| Cellular Uptake | Greater internalization by cancer cells than healthy counterparts | [12] |
| Drug Release (Curcumin-loaded NPs) | Faster release at pH 5.5 (65%) than at pH 7.4 (38%) after 68h | [8] |
| IC50 (PTX-loaded C-peptide-SLNs) | 1.2 µg/mL in 4T1 carcinoma cells | [14] |
Table 3: In Vivo Performance
| Parameter | Observation | Reference |
| Circulation Time | PEGylation increases bioavailability and circulation time | [8][9] |
| Tumor Accumulation | Detachable PEG coating improves tumor targeting | [15] |
| Therapeutic Efficacy | Cholesterol-modified peptide nanoparticles effectively reduce tumor volumes in mice | [16] |
| AUC (mPEG114-Chol Liposomes) | 3.2-fold higher than naked liposomes | [17] |
Experimental Protocols
Protocol for Nanoparticle Formulation
This protocol describes a general method for preparing drug-loaded nanoparticles using Cholesterol-PEG-azide.
Materials:
-
Cholesterol-PEG-azide
-
Hydrophobic anticancer drug (e.g., Doxorubicin, Paclitaxel)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for free drug removal)
Procedure:
-
Dissolution: Dissolve Cholesterol-PEG-azide and the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Self-Assembly: Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS) at room temperature. The volume ratio of the aqueous to organic phase should be approximately 10:1.
-
Nanoparticle Formation: The amphiphilic Cholesterol-PEG-azide will self-assemble, encapsulating the hydrophobic drug to form nanoparticles.
-
Solvent Removal and Purification: Dialyze the nanoparticle suspension against PBS for 24-48 hours to remove the organic solvent and any unencapsulated drug. Change the dialysis buffer frequently.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Drug loading and encapsulation efficiency can be determined by lysing the nanoparticles with a suitable solvent and quantifying the drug content using UV-Vis spectroscopy or HPLC.
-
Storage: Store the nanoparticle suspension at 4°C.[8]
Protocol for "Click" Conjugation of Targeting Ligand
This protocol outlines the conjugation of an alkyne-containing targeting ligand to the surface of Cholesterol-PEG-azide nanoparticles via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 3.1)
-
Alkyne-functionalized targeting ligand (e.g., peptide with a terminal alkyne group)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
PBS, pH 7.4
-
Centrifugal filter units
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the azide-functionalized nanoparticles with a molar excess of the alkyne-functionalized targeting ligand in PBS.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water. Add sodium ascorbate to reduce Cu(II) to Cu(I).
-
Click Reaction: Add the catalyst solution to the nanoparticle-ligand mixture. The final concentrations should be optimized but can be started at approximately 1 mM for the reactants and 100 µM for the copper catalyst.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.[11]
-
Purification: Purify the ligand-conjugated nanoparticles by repeated washing with PBS using centrifugal filter units to remove unreacted ligand and catalyst components.
-
Characterization: Confirm successful conjugation using techniques such as FTIR, NMR, or by quantifying a unique feature of the ligand (e.g., fluorescence, specific amino acid).
Protocol for In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol describes how to evaluate the targeting efficiency and cytotoxic effect of the drug-loaded, ligand-conjugated nanoparticles on cancer cells.
Materials:
-
Targeted, drug-loaded nanoparticles
-
Non-targeted, drug-loaded nanoparticles (control)
-
Free drug solution (control)
-
Cancer cell line overexpressing the target receptor
-
Control cell line with low or no expression of the target receptor
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Fluorescence microscope or flow cytometer (if using a fluorescently labeled drug or nanoparticle)
Procedure:
-
Cell Seeding: Seed the cancer cells and control cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for uptake imaging) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and the free drug. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cellular Uptake (Qualitative/Quantitative):
-
For fluorescence microscopy, wash the cells on coverslips with PBS, fix them, and mount them for imaging.
-
For flow cytometry, detach the cells, wash them, and analyze the fluorescence intensity.
-
-
Cytotoxicity Assay (MTT Assay):
-
Add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each treatment group.
Visualizations
Caption: Experimental workflow for the synthesis of targeted drug-loaded nanoparticles.
Caption: Mechanism of targeted drug delivery to cancer cells.
Caption: Generalized signaling pathway of nanoparticle-delivered drug action.
References
- 1. Cholesterol-PEG4-Azide | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-PEG-Azide, MW 3,400 | BroadPharm [broadpharm.com]
- 7. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sugar-decorated cholesterol-core nanoparticles as potential targeting nanomedicines for the delivery of lipophilic drugs - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 13. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A detachable coating of cholesterol-anchored PEG improves tumor targeting of cell-penetrating peptide-modified liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. In Vitro and in Vivo Behavior of Liposomes Decorated with PEGs with Different Chemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nanocs.net [nanocs.net]
Application Note and Protocols: Peptide Conjugation to Liposomes via Cholesterol-PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for delivering therapeutic agents, and their efficacy can be significantly enhanced by surface modification with targeting ligands such as peptides. This targeting strategy improves the selective accumulation of the drug payload at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.[1][2] This application note provides a detailed protocol for the conjugation of peptides to liposomes using a cholesterol-PEG-azide anchor and "click chemistry," a highly efficient and bioorthogonal reaction.[3][4][5]
The Cholesterol-PEG-azide serves as a lipophilic anchor for stable incorporation into the liposome bilayer, while the azide group provides a reactive handle for the subsequent conjugation of an alkyne-modified peptide.[6][7] This can be achieved through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methods depends on the sensitivity of the peptide or encapsulated cargo to copper catalysts.[3][8][]
This document will detail the materials, step-by-step protocols for liposome preparation, peptide conjugation, and purification of the final peptide-conjugated liposomes. Additionally, it will cover the essential characterization techniques to ensure the quality and consistency of the prepared nanocarriers.
Experimental Workflow
The overall workflow for the preparation of peptide-conjugated liposomes is depicted below. It involves the formulation of azide-functionalized liposomes, the click chemistry reaction with an alkyne-containing peptide, and the subsequent purification and characterization of the final product.
Materials and Reagents
| Reagent | Supplier | Purpose |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Main structural lipid of the liposome |
| Cholesterol | Sigma-Aldrich | Stabilizes the lipid bilayer |
| Cholesterol-PEG(2000)-Azide | BroadPharm | Anchor for peptide conjugation |
| Alkyne-modified Peptide (e.g., Alkyne-cRGD) | Custom Synthesis | Targeting ligand |
| Chloroform | Fisher Scientific | Lipid solvent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Hydration and reaction buffer |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | Catalyst for CuAAC |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent for CuAAC |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Copper-chelating ligand for CuAAC |
| Dibenzocyclooctyne (DBCO)-modified Peptide | Custom Synthesis | For SPAAC |
| Sepharose CL-4B or similar | GE Healthcare | Size exclusion chromatography medium |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Liposomes
This protocol describes the preparation of liposomes with a surface functionalized with azide groups using the thin-film hydration method followed by extrusion.[10][11][12]
-
Lipid Film Formation:
-
In a round-bottom flask, combine DSPC, Cholesterol, and Cholesterol-PEG-Azide in a molar ratio of 55:40:5 in chloroform.[13][14]
-
The total lipid concentration should be around 10-20 mg/mL.
-
Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of DSPC (~55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at 60-65°C for 30-60 minutes. The final lipid concentration in the aqueous buffer should be between 10 and 20 mM.
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a pore size of 100 nm.
-
Perform at least 11 passes through the membrane using a heated extruder set to a temperature above the lipid phase transition temperature.
-
Protocol 2: Peptide Conjugation via Click Chemistry
Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4][5][15][16][17]
This method is highly efficient but requires the use of a copper catalyst, which may not be suitable for all applications.
-
Prepare Reagent Stocks:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-modified peptide in PBS at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, mix the azide-functionalized liposomes with the alkyne-modified peptide. The molar ratio of peptide to Cholesterol-PEG-Azide can be varied from 1:1 to 5:1 to optimize conjugation density.
-
Add the THPTA solution to the CuSO4 solution in a 5:1 molar ratio and let it pre-complex for 5 minutes.
-
Add the CuSO4/THPTA complex to the liposome-peptide mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [3][8][][18]
This copper-free click chemistry method is ideal for conjugating sensitive biomolecules.
-
Prepare Reagents:
-
Dissolve the DBCO-modified peptide in PBS to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Mix the azide-functionalized liposomes with the DBCO-modified peptide. A 1.5 to 5-fold molar excess of the DBCO-peptide relative to the azide groups on the liposome is recommended.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking.
-
Protocol 3: Purification of Peptide-Conjugated Liposomes
Purification is essential to remove unreacted peptide and other reagents from the final liposome formulation.[19][20][21]
-
Column Preparation:
-
Pack a column with Sepharose CL-4B or a similar size exclusion chromatography resin.
-
Equilibrate the column with at least 3 column volumes of PBS (pH 7.4).
-
-
Separation:
-
Carefully load the crude peptide-conjugated liposome solution onto the top of the column.
-
Elute the sample with PBS and collect fractions.
-
The peptide-conjugated liposomes, being larger, will elute first in the void volume, while the smaller, unconjugated peptide molecules will be retained in the column and elute later.
-
Monitor the fractions for liposomes using a method to detect turbidity (e.g., absorbance at 400 nm) or by measuring the lipid concentration.
-
Characterization
Thorough characterization is crucial to ensure the quality and reproducibility of the peptide-conjugated liposomes.
Physicochemical Characterization
Dynamic Light Scattering (DLS) is used to determine the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes before and after conjugation. The zeta potential, which indicates the surface charge and stability of the liposomes, should also be measured.[22][23][24][25][26]
| Sample | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Azide-Liposomes (Before Conj.) | 100 ± 5 | < 0.1 | -5 ± 2 |
| Peptide-Liposomes (After Conj.) | 110 ± 7 | < 0.15 | +15 ± 3 (for cationic peptides) |
Note: The values in the table are representative and will vary depending on the specific lipids and peptide used.
Quantification of Conjugation Efficiency
The efficiency of peptide conjugation can be determined using various methods, such as high-performance liquid chromatography (HPLC) or a fluorescamine assay to quantify the amount of unreacted peptide.[27][28][29][30] The conjugation efficiency is typically expressed as the percentage of peptide that has been successfully conjugated to the liposomes relative to the initial amount of peptide used in the reaction. Conjugation efficiencies for click chemistry are often high, exceeding 90%.[31]
Application Example: RGD-Targeted Liposomes for Cancer Therapy
A well-established application of this technology is the development of liposomes conjugated with the Arg-Gly-Asp (RGD) peptide. The RGD motif specifically binds to integrin receptors, which are often overexpressed on the surface of cancer cells and tumor endothelial cells.[1][2][32][33] By targeting these receptors, RGD-conjugated liposomes can deliver their therapeutic payload, such as siRNA, more effectively to the tumor site.[1]
Upon binding to integrin receptors, the RGD-liposome complex can be internalized by the cell, leading to the release of the encapsulated drug. In the case of anti-STAT3 siRNA delivery, this can lead to the downregulation of the STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation, ultimately inducing apoptosis.[1][34]
Conclusion
The use of Cholesterol-PEG-azide in combination with click chemistry provides a robust and efficient method for the surface functionalization of liposomes with peptides. This approach allows for the development of targeted drug delivery systems with enhanced therapeutic potential. The detailed protocols and characterization methods provided in this application note serve as a comprehensive guide for researchers in the field of nanomedicine and drug delivery.
References
- 1. Cationic liposome decorated with cyclic RGD peptide for targeted delivery of anti-STAT3 siRNA to melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 7. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of loaded liposomes by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. brookhaveninstruments.com [brookhaveninstruments.com]
- 26. phmethods.net [phmethods.net]
- 27. benchchem.com [benchchem.com]
- 28. Analysis of peptide and lipopeptide content in liposomes. [sites.ualberta.ca]
- 29. researchgate.net [researchgate.net]
- 30. Analysis of peptide and lipopeptide content in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Cholesterol-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems. Cholesterol-PEG-azide is an amphiphilic polymer that offers a versatile platform for modifying nanoparticles, such as liposomes and polymeric nanoparticles. The cholesterol moiety serves as a hydrophobic anchor, embedding itself within the lipid bilayer or polymeric core of the nanoparticle. The polyethylene glycol (PEG) spacer provides a hydrophilic shield, which can reduce non-specific protein adsorption, prolong circulation time, and improve the nanoparticle's stability in biological environments. The terminal azide group enables the covalent attachment of targeting ligands, imaging agents, or other functional molecules through highly efficient and specific "click chemistry" reactions.
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles with Cholesterol-PEG-azide and subsequent bioconjugation via click chemistry.
Principle of Surface Functionalization
The functionalization process involves two main stages: the incorporation of Cholesterol-PEG-azide into the nanoparticle structure and the subsequent conjugation of a molecule of interest to the azide terminus. The cholesterol anchor facilitates the stable integration of the polymer into the nanoparticle during its formulation. The azide group serves as a chemical handle for bioorthogonal ligation, most commonly through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for conjugating sensitive biological molecules.
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating Cholesterol-PEG-azide using the thin-film hydration method.
Materials:
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
Cholesterol-PEG-azide (MW 2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder and polycarbonate membranes (e.g., 100 nm)
Procedure:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and Cholesterol-PEG-azide in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gently rotating the flask at a temperature above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).
-
For a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with the desired pore size (e.g., 100 nm) for at least 10 passes.
-
The resulting azide-functionalized liposomes can be stored at 4°C.
Protocol 2: Characterization of Azide-Functionalized Liposomes
1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):
- Dilute the liposome suspension in PBS to an appropriate concentration.
- Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.
- Perform measurements in triplicate.
2. Zeta Potential Measurement:
- Dilute the liposome suspension in 10 mM NaCl solution.
- Measure the zeta potential using an electrophoretic light scattering instrument at 25°C.
- Perform measurements in triplicate.
Protocol 3: Conjugation of an Alkyne-Modified Ligand via CuAAC Click Chemistry
This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule to the azide-functionalized liposomes.
Materials:
-
Azide-functionalized liposomes
-
Alkyne-modified ligand (e.g., peptide, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
PBS, pH 7.4
-
Size-exclusion chromatography column or dialysis membrane
Procedure:
-
In a reaction vessel, add the azide-functionalized liposome suspension.
-
Add the alkyne-modified ligand to the liposome suspension. A 5- to 10-fold molar excess of the ligand relative to the available azide groups is recommended as a starting point.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 50-200 µM.
-
Immediately add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purify the functionalized liposomes by removing unreacted ligand and catalyst using size-exclusion chromatography or dialysis against PBS.
Data Presentation
Table 1: Physicochemical Characterization of Liposomes Before and After Functionalization
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Plain Liposomes | 110 ± 5 | 0.15 ± 0.02 | -5 ± 2 |
| Azide-Functionalized Liposomes | 115 ± 6 | 0.17 ± 0.03 | -7 ± 2 |
| Ligand-Conjugated Liposomes | 125 ± 7 | 0.20 ± 0.04 | -10 ± 3 |
Data are presented as mean ± standard deviation (n=3). The above data is representative and will vary based on the specific lipids, ligands, and preparation methods used.
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |
| Drug-Loaded Liposomes | 10.2 ± 0.8 | 92.5 ± 2.1 | 35 ± 3 |
| Drug-Loaded Ligand-Conjugated Liposomes | 9.8 ± 0.7 | 90.1 ± 2.5 | 38 ± 4 |
Data are presented as mean ± standard deviation (n=3). The specific drug, loading method, and release conditions will significantly influence these values.
Visualizations
Application Notes and Protocols for the Formulation of Micelles with Cholesterol-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol-Polyethylene Glycol-azide (Cholesterol-PEG-azide) is an amphiphilic polymer that self-assembles in aqueous solutions to form stable micelles.[1] These micelles possess a hydrophobic cholesterol core, ideal for encapsulating poorly water-soluble drugs, and a hydrophilic Polyethylene Glycol (PEG) shell that provides steric stability, prolongs circulation time, and reduces non-specific uptake by the reticuloendothelial system. The terminal azide group on the PEG chain offers a versatile handle for "click chemistry," enabling the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the micelle surface for targeted drug delivery applications.[1]
This document provides detailed protocols for the formation and characterization of Cholesterol-PEG-azide micelles, as well as methods for drug encapsulation and in vitro release studies.
Data Presentation
The following tables summarize typical quantitative data for Cholesterol-PEG micelles. Note that specific values can vary depending on the molecular weight of the PEG chain, the experimental conditions, and the encapsulated drug.
Table 1: Physicochemical Properties of Cholesterol-PEG Micelles
| Parameter | Representative Value | Method of Determination |
| Critical Micelle Concentration (CMC) | 4.0 x 10⁻⁷ M - 13 x 10⁻⁷ M (for mPEG-Chol conjugate)[2] | Fluorescence Spectroscopy (Pyrene or Diphenylhexatriene Probe) |
| Hydrodynamic Diameter (Size) | 175.6 ± 4.1 nm (for CLS NPs) to 185.4 ± 4.1 nm (for CLS-PEG NPs)[3] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.133 ± 0.009 to 0.264 ± 0.017[3] | Dynamic Light Scattering (DLS) |
| Zeta Potential | -0.66 ± 0.10 mV to -28.5 ± 1.43 mV[3] | Electrophoretic Light Scattering (ELS) |
Table 2: Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug (e.g., Doxorubicin or Paclitaxel) in Cholesterol-PEG based Micelles
| Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Method of Determination |
| Doxorubicin | ~20%[4] | ~80%[4] | UV-Vis Spectroscopy |
| Paclitaxel | ~25.6%[5] | ~98%[5] | High-Performance Liquid Chromatography (HPLC) |
Note: These values are representative of drug loading in various PEG-based micellar systems and may vary for Cholesterol-PEG-azide micelles.
Experimental Protocols
Protocol 1: Micelle Formation by Thin-Film Hydration
This method is a common and reliable technique for forming well-defined micelles.
Materials:
-
Cholesterol-PEG-azide
-
Chloroform or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Dissolve a known amount of Cholesterol-PEG-azide in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. A water bath set to a temperature above the glass transition temperature of the polymer can aid in forming a uniform film.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration of the micelles.
-
Micelle Formation: Agitate the flask by hand or in a water bath sonicator at a temperature above the polymer's glass transition temperature for 30-60 minutes to ensure complete hydration of the film and formation of micelles.
-
Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Sterilization: Filter the final micelle solution through a 0.22 µm or 0.45 µm syringe filter for sterilization and to remove any larger aggregates.
-
Storage: Store the micelle solution at 4°C.
Protocol 2: Micelle Formation by Direct Dissolution (Self-Assembly)
This is a simpler and quicker method for forming micelles.
Materials:
-
Cholesterol-PEG-azide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer or magnetic stirrer
Procedure:
-
Dissolution: Directly dissolve the Cholesterol-PEG-azide powder in PBS (pH 7.4) at the desired concentration.
-
Agitation: Gently agitate the solution using a vortex mixer or a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several minutes to an hour.
-
Equilibration: Allow the solution to equilibrate for at least one hour to ensure the stable formation of micelles.
-
Sterilization: Filter the micelle solution through a 0.22 µm syringe filter.
-
Storage: Store the micelle solution at 4°C.
Protocol 3: Characterization of Micelles
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the micelle solution in filtered PBS to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.
-
Perform measurements in triplicate to ensure reproducibility.
2. Morphological Characterization by Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Observe the morphology and size of the micelles using a TEM.
3. Critical Micelle Concentration (CMC) Determination using a Fluorescence Probe (Pyrene)
-
Prepare a series of Cholesterol-PEG-azide solutions in water or PBS with concentrations spanning the expected CMC.
-
Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution and allow the solvent to evaporate. The final pyrene concentration should be very low (e.g., 10⁻⁷ M).
-
Measure the fluorescence emission spectra of each sample (excitation at ~335 nm).
-
Plot the ratio of the intensity of the third vibronic peak (I₃, ~384 nm) to the first vibronic peak (I₁, ~373 nm) against the logarithm of the polymer concentration.
-
The CMC is the concentration at the inflection point of this plot.
Protocol 4: Encapsulation of a Hydrophobic Drug (e.g., Doxorubicin)
Materials:
-
Cholesterol-PEG-azide
-
Doxorubicin (or other hydrophobic drug)
-
Organic solvent (e.g., Chloroform, DMSO)
-
PBS, pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)
Procedure:
-
Co-dissolution: Dissolve both Cholesterol-PEG-azide and the hydrophobic drug in a suitable organic solvent.
-
Micelle Formation with Drug: Form drug-loaded micelles using either the thin-film hydration method (Protocol 1) or by dialysis. For the dialysis method, the organic solution of polymer and drug is dialyzed against a large volume of PBS, which is changed periodically. This process gradually removes the organic solvent, leading to the self-assembly of drug-loaded micelles.
-
Removal of Unencapsulated Drug: Remove the unencapsulated drug by dialysis against fresh PBS for 24-48 hours or by using size exclusion chromatography.
-
Quantification of Encapsulated Drug:
-
Lyophilize a known volume of the drug-loaded micelle solution.
-
Dissolve the lyophilized powder in a solvent that disrupts the micelles and dissolves the drug (e.g., DMSO).
-
Measure the drug concentration using UV-Vis spectroscopy or HPLC.
-
-
Calculate Drug Loading Capacity and Encapsulation Efficiency:
-
Drug Loading Capacity (wt%) = (Weight of drug in micelles / Weight of polymer) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Protocol 5: In Vitro Drug Release Study
Materials:
-
Drug-loaded micelle solution
-
PBS (pH 7.4 and pH 5.5, to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane (appropriate MWCO)
-
Shaking incubator
Procedure:
-
Preparation: Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Dialysis: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or 5.5) in a shaking incubator at 37°C.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualizations
Caption: Experimental workflow for the formation, characterization, and drug loading of Cholesterol-PEG-azide micelles.
Caption: A simplified diagram of the endocytic pathway for cellular uptake of Cholesterol-PEG-azide micelles.
References
- 1. Cholesterol-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Non-Viral Gene Delivery Using Cholesterol-PEG-Azide Reagents
Introduction
Non-viral gene delivery systems are gaining prominence in research and therapeutic development due to their enhanced safety profile compared to viral vectors. Among these, lipid-based nanoparticles (LNPs) are a leading platform for delivering nucleic acids like siRNA, mRNA, and plasmid DNA.[1] LNPs typically consist of four key components: an ionizable cationic lipid to complex with the nucleic acid, a helper phospholipid (e.g., DOPE) to aid in endosomal escape, cholesterol to provide structural stability, and a PEGylated lipid to improve colloidal stability and circulation time.[2][3]
The Cholesterol-PEG-azide (Chol-PEG-N3) reagent is a multifunctional component that significantly enhances the capabilities of these nanoparticles.[4] The cholesterol moiety securely anchors the molecule within the lipid bilayer. The polyethylene glycol (PEG) chain provides a hydrophilic "stealth" coating that prevents particle aggregation and reduces clearance by the immune system.[2][3][5] The terminal azide (N3) group is the most critical feature for targeted delivery; it serves as a chemical handle for attaching specific targeting ligands—such as antibodies, peptides, or small molecules—via highly efficient and bio-orthogonal "click chemistry".[4][6][7] This allows for the creation of LNPs that can selectively bind to and transfect specific cell types, increasing therapeutic efficacy and reducing off-target effects.
This document provides detailed protocols for the formulation, surface functionalization, and application of Chol-PEG-azide containing LNPs for in vitro transfection.
Visualized Concepts and Workflows
The following diagrams illustrate the structure of a functionalized LNP, the general experimental workflow, and the mechanism of surface modification.
Data on Lipid Formulations and Efficacy
Successful transfection depends on the precise composition of the lipid nanoparticle. The molar ratios of the cationic lipid, helper lipid, cholesterol, and PEGylated lipid are critical for efficacy and low cytotoxicity.[8][9][10]
Table 1: Example Lipid Nanoparticle Formulations
| Formulation ID | Cationic/Ionizable Lipid | Helper Lipid | Structural Lipid | PEG-Lipid Component | Molar Ratio (Cationic:Helper:Structural:PEG) | Primary Application | Reference |
|---|---|---|---|---|---|---|---|
| LNP-1 | DMAP-BLP | DSPC | Cholesterol | PEG-DMG | 50 : 10 : 38.5 : 1.5 | siRNA Delivery (in vivo) | [11] |
| LNP-2 | DOTAP | DOPE | Cholesterol | Chol-PEG | Molar ratios varied; optimized at N/P ratio of 3 | pDNA Delivery (CRISPR) | [10][12] |
| LNP-3 | DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 | siRNA Delivery (Clinical) | [3][13] |
| LNP-4 | Novel Cholesterol-based Cationic Lipid | DOPE | - | - | Optimized at 1:2 (Lipid:DOPE) | pDNA Delivery |[9] |
N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipids to phosphate groups in the nucleic acid.
Table 2: Summary of Transfection Performance Data
| Cell Line | Formulation Base | Transfection Efficiency | Cell Viability / Cytotoxicity | Key Finding | Reference |
|---|---|---|---|---|---|
| HEK293 | DOTAP/DOPE/Chol/Chol-PEG | High luciferase expression (1.3x Lipofectamine 2000) at N/P 3 | Not specified, but described as non-toxic | Chol-PEG incorporation into cholesterol domains enhanced transfection. | [10][12] |
| 293T | Novel Cholesterol-based Cationic Lipid + DOPE | ~30% GFP positive cells (MFI of 190) at N/P 3 | Low cytotoxicity observed via MTT assay, even at high concentrations. | New cholesterol-based lipids can be both safe and highly efficient. | [9] |
| AGS Gastric Cancer | Commercial Cationic Lipid | ~29% GFP positive cells | >70% viability (MTT); <7% LDH leakage | Different cytotoxicity assays should be used for a complete picture. | [14][15] |
| HCT116 | DLin-MC3-DMA/DSPC/Chol/PEG | Effective Luc gene silencing | Not specified | PEG-lipid type affects the biological behavior and transfection timing. |[13] |
Experimental Protocols
Protocol 1: Formulation of Chol-PEG-Azide Lipid Nanoparticles (LNP-N3)
This protocol describes the lipid film hydration method to prepare LNPs encapsulating a nucleic acid cargo.
Materials:
-
Cationic Lipid (e.g., DOTAP)
-
Helper Lipid (e.g., DOPE)
-
Cholesterol
-
Cholesterol-PEG-Azide (Chol-PEG-N3)
-
Nucleic Acid (e.g., pEGFP-N1 plasmid)
-
Chloroform or Ethanol
-
Nuclease-free water or hydration buffer (e.g., 25 mM acetate buffer, pH 4.0)[11]
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve all lipids (Cationic lipid, DOPE, Cholesterol, and Chol-PEG-N3) in chloroform or ethanol to a known concentration (e.g., 10-20 mM).[11]
-
Mix Lipids: In a round-bottom flask, combine the lipid stock solutions to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 as a starting point).[3] The total amount of lipid will depend on the desired final concentration.
-
Form Lipid Film: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure until a thin, uniform lipid film forms on the wall of the flask. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[16]
-
Hydration: Warm the lipid film and a separate solution of your nucleic acid (in nuclease-free water or buffer) to a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Add the nucleic acid solution to the flask containing the dry lipid film. The amount should be calculated to achieve a desired N/P ratio (a common starting point is between 3 and 6).[10]
-
Vortex the mixture vigorously until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).
-
Sonication: To form small unilamellar vesicles (SUVs) and ensure nucleic acid encapsulation, sonicate the mixture. Use a bath sonicator for 15-30 minutes or a probe sonicator with short pulses on ice to avoid overheating and degradation. The resulting solution should be translucent.
Protocol 2: Surface Functionalization via Copper-Free Click Chemistry
This protocol uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts.[17][18]
Materials:
-
Prepared LNP-N3 solution (from Protocol 1)
-
Targeting ligand functionalized with a strained alkyne (e.g., DBCO, BCN)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tube (e.g., microcentrifuge tube)
Procedure:
-
Combine Reactants: In a microcentrifuge tube, add the prepared LNP-N3 solution.
-
Add the DBCO-functionalized targeting ligand. A typical starting point is a 2 to 10-fold molar excess of the ligand relative to the Chol-PEG-Azide amount used in the formulation.
-
Adjust the final volume with PBS (pH 7.4) if necessary.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle shaking. Reaction kinetics may vary depending on the specific ligand.[16]
-
Purification (Optional): To remove the unreacted ligand, the functionalized LNPs can be purified using methods like size exclusion chromatography or dialysis.
Protocol 3: In Vitro Transfection of Cultured Cells
This protocol outlines the steps for transfecting an adherent cell line (e.g., HEK293) in a 24-well plate format.
Materials:
-
Functionalized LNPs (from Protocol 2) or LNP-N3 (from Protocol 1)
-
HEK293 cells (or other target cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
24-well tissue culture plate
Procedure:
-
Seed Cells: The day before transfection, seed cells in a 24-well plate so they reach 50-70% confluency at the time of transfection (e.g., 0.5 x 10^5 cells/well for HEK293T).[19]
-
Prepare Transfection Complexes: On the day of transfection, dilute the required amount of LNP solution in serum-free medium. The optimal amount of nucleic acid per well typically ranges from 0.4 to 1.0 µg.[14]
-
Incubate the diluted LNPs at room temperature for 15-30 minutes.
-
Transfect Cells: Gently remove the culture medium from the cells.
-
Add the LNP/serum-free medium mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours in a CO2 incubator at 37°C.
-
Add Complete Medium: After the incubation period, add complete culture medium to each well. It is not always necessary to remove the transfection medium, as this can stress the cells.
-
Incubate Post-Transfection: Return the plate to the incubator and continue to culture for 24-72 hours before analysis.
Protocol 4: Assessment of Transfection Efficiency (GFP Reporter)
This protocol uses flow cytometry to quantify the percentage of cells successfully transfected with a GFP-expressing plasmid.
Materials:
-
Transfected cells (from Protocol 3)
-
Control (untransfected) cells
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Harvest Cells: 48 hours post-transfection, aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Cell Preparation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS or Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the cells on a flow cytometer. Use the untransfected control cells to set the gate for the GFP-negative population.
-
Analysis: For each sample, acquire at least 10,000 events and quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of protein expression.[9][15]
Protocol 5: Cytotoxicity Assessment (MTT Assay)
The MTT assay measures cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.[14][15]
Materials:
-
Transfected cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Prepare Plate: Perform transfection in a 96-well plate following Protocol 3 (scaled down). Include wells with untransfected cells as a control for 100% viability.
-
Add MTT Reagent: At the desired time point (e.g., 48 hours post-transfection), add 10 µL of MTT solution to each well (for a 100 µL culture volume).
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Gently shake the plate for 5 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the viability of treated cells as a percentage relative to the untransfected control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. ribopro.eu [ribopro.eu]
- 4. Cholesterol-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. liposomes.ca [liposomes.ca]
- 12. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 19. origene.com [origene.com]
Application Notes and Protocols for Creating Stealth Liposomes with Cholesterol-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of stealth liposomes incorporating Cholesterol-PEG-azide. The inclusion of an azide functional group on the distal end of the polyethylene glycol (PEG) chain allows for facile surface modification via "click chemistry," enabling the attachment of targeting ligands for active drug delivery.
Introduction to Stealth Liposomes with Click Chemistry Functionality
Stealth liposomes are lipid-based nanoparticles that are surface-modified with a hydrophilic polymer, most commonly PEG, to prolong their circulation time in the bloodstream.[1][2] This "stealth" characteristic is achieved by reducing the recognition and uptake of the liposomes by the mononuclear phagocyte system (MPS).[1] The incorporation of Cholesterol-PEG-azide into the liposome bilayer not only provides the stealth property but also introduces a chemically versatile azide group on the liposome surface.[3] This azide functionality serves as a handle for covalent conjugation of targeting moieties (e.g., antibodies, peptides, small molecules) that bear a complementary alkyne group, through a highly efficient and specific bioorthogonal reaction known as azide-alkyne cycloaddition, or "click chemistry."[4][5] This approach allows for the development of targeted drug delivery systems designed to enhance therapeutic efficacy and minimize off-target effects.
Physicochemical Properties of Stealth Liposomes
The physicochemical characteristics of stealth liposomes are critical determinants of their in vivo performance. These properties are influenced by the lipid composition, including the concentration of cholesterol and Cholesterol-PEG-azide.
Table 1: Influence of Lipid Composition on Physicochemical Properties of Stealth Liposomes
| Formulation | Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Conventional Liposome | DSPC:Cholesterol (4:1) | 110 ± 5.2 | 0.15 ± 0.03 | -5.3 ± 1.2 | 64.8 ± 0.8 | [6] |
| Stealth Liposome (PEG2000) | DSPC:Cholesterol:PE-PEG2000 (4:1:0.2) | 125 ± 4.8 | 0.12 ± 0.02 | -10.8 ± 1.5 | 79.0 ± 0.4 | [6][7] |
| Stealth Liposome (PEG5000) | DSPC:Cholesterol:PE-PEG5000 (4:1:0.2) | 140 ± 6.1 | 0.11 ± 0.01 | -12.5 ± 1.8 | 83.0 ± 0.4 | [6] |
| Cationic Liposome | DOTAP:Cholesterol (7:3) | 65 ± 5.0 | < 0.2 | +35.0 ± 5.0 | ~81 (Doxorubicin) | [8] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; PE-PEG: Phosphatidylethanolamine-Polyethylene glycol; DOTAP: N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate. Data is compiled from multiple sources and represents typical values.
Experimental Protocols
Protocol for Preparation of Stealth Liposomes using Thin-Film Hydration
This protocol describes the preparation of stealth liposomes incorporating Cholesterol-PEG-azide using the well-established thin-film hydration method.[9][10][11]
Materials:
-
Phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
Cholesterol-PEG-azide (MW of PEG can vary, e.g., 2000 or 5000 Da)
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (hydrophobic or hydrophilic)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the phospholipid, cholesterol, and Cholesterol-PEG-azide in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is Phospholipid:Cholesterol:Cholesterol-PEG-azide of 55:40:5. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This will form a thin, uniform lipid film on the inner surface of the flask.[9]
-
Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. The hydration should be performed at a temperature above the Tc of the lipids with gentle rotation of the flask. This process leads to the formation of multilamellar vesicles (MLVs).[9]
-
Size Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed multiple times (e.g., 11-21 passes) at a temperature above the lipid Tc.[8]
-
Purification: Remove the unencapsulated drug by a suitable method such as dialysis, size exclusion chromatography, or centrifugation.
Experimental Workflow for Stealth Liposome Preparation
References
- 1. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
Troubleshooting & Optimization
improving Cholesterol-PEG-azide solubility in aqueous buffers
Welcome to the technical support center for Cholesterol-PEG-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Cholesterol-PEG-Azide in aqueous buffers. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and visual guides to ensure success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cholesterol-PEG-Azide and why is its solubility a concern?
A1: Cholesterol-PEG-Azide is an amphiphilic molecule, meaning it has both a water-fearing (hydrophobic) cholesterol portion and a water-loving (hydrophilic) polyethylene glycol (PEG) chain with a terminal azide group.[] The cholesterol moiety is highly insoluble in water, while the PEG chain enhances aqueous solubility.[][2] This dual nature allows it to be used in applications like forming liposomes or micelles for drug delivery.[3][4] However, achieving a stable, clear solution in aqueous buffers can be challenging because the hydrophobic cholesterol can lead to aggregation or precipitation if not handled correctly.
Q2: How does Cholesterol-PEG-Azide "dissolve" in aqueous solutions?
A2: The solubilization of these molecules is primarily achieved through self-assembly. In an aqueous environment, above a certain concentration known as the Critical Micelle Concentration (CMC), the molecules spontaneously organize into micelles.[5] The hydrophobic cholesterol parts form a core shielded from the water, while the hydrophilic PEG-azide chains form an outer shell (corona) that interfaces with the aqueous buffer. This core-shell structure allows the otherwise insoluble cholesterol to be stably dispersed.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The CMC is the minimum concentration of an amphiphilic molecule required for micelles to form. Below the CMC, the molecules exist as individual chains (unimers). Above the CMC, they assemble into nanoparticles. Knowing the CMC is vital for drug delivery applications because a low CMC helps ensure that the nanoparticles remain stable and do not fall apart and prematurely release their cargo upon dilution in a larger volume, such as the bloodstream. The CMC is influenced by factors like PEG chain length, temperature, and the ionic strength of the buffer.[6]
Q4: How does the PEG chain length affect the solubility of Cholesterol-PEG-Azide?
A4: The length of the PEG chain is a critical factor. Generally, a longer PEG chain increases the hydrophilic nature of the molecule, which can improve its overall water solubility and stability.[][7] However, a longer PEG chain can also lead to a higher CMC.[6] Conversely, shorter PEG chains may lead to assemblies that are more effective at interacting with certain biological targets.[8] The choice of PEG length is often a balance between required solubility and the desired properties of the final nanoparticle formulation.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues you might encounter when trying to dissolve Cholesterol-PEG-Azide in aqueous buffers.
| Problem | Potential Causes | Recommended Solutions |
| Cloudy or Precipitated Solution | 1. Concentration is too high: You may be well above the solubility limit, leading to aggregation. 2. Incomplete Dissolution: The compound has not been properly hydrated and dispersed. 3. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | 1. Dilute the Solution: Start with a lower concentration. 2. Use a Co-solvent: First, dissolve the Cholesterol-PEG-Azide in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer.[2][9] 3. Apply Gentle Heat/Sonication: Warming the solution (e.g., to 50-60°C) or using a bath sonicator can help break up aggregates and facilitate dissolution.[5][10] Always cool the solution to your experimental temperature before use. 4. Optimize Buffer: Screen different buffer pH values and salt concentrations to find the optimal conditions for stability. |
| Solution is Initially Clear but Aggregates Over Time | 1. Metastable Solution: The initial clear appearance may have been a temporary, non-equilibrium state. 2. Temperature Fluctuation: Changes in temperature can affect solubility and micelle stability. 3. Degradation: Although the ether linkage in many Cholesterol-PEG products is stable, other linkages could be susceptible to hydrolysis depending on buffer pH and temperature.[3] | 1. Confirm True Solution: Filter the solution through a 0.22 µm syringe filter to remove any initial, small aggregates. Monitor for subsequent turbidity. 2. Control Temperature: Store the solution at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.[2] 3. Prepare Fresh Solutions: For best results, prepare solutions fresh right before use.[2] |
| Low Yield After Filtration | 1. Formation of Large Aggregates: The compound has formed large, insoluble aggregates that are being removed by the filter. 2. Adsorption to Filter Membrane: The hydrophobic cholesterol can stick to certain types of filter membranes. | 1. Improve Initial Solubilization: Use the co-solvent and gentle heating methods described above to ensure the formation of small, stable micelles rather than large aggregates. 2. Choose the Right Filter: Use a low-protein-binding filter material, such as PVDF or PES. |
Solubilization Parameters
The optimal conditions for dissolving Cholesterol-PEG-Azide can depend on the specific molecular weight of the PEG chain. While exact CMC values for every variant are not always published, the following table provides general guidance.
| Parameter | Recommendation | Rationale |
| Co-Solvents | DMSO, Ethanol, DMF, Chloroform[2][11] | The hydrophobic cholesterol is highly soluble in these organic solvents. Using a small amount to create a stock solution allows for easier dispersion into the final aqueous buffer. |
| Working Concentration | Typically ≤ 10 mg/mL[2] | Higher concentrations increase the likelihood of aggregation. Start low and increase as needed. |
| Temperature | Gentle warming (e.g., 50-60°C) can aid initial dissolution.[5][10] | Provides energy to overcome intermolecular forces and break up powder aggregates, facilitating hydration by the aqueous buffer. |
| pH | Neutral to slightly basic (pH 7-8) | While the azide group is stable, extreme pH should be avoided to prevent potential hydrolysis of other parts of the molecule or linker, depending on its structure. |
| Storage | Store powder at -20°C, desiccated.[2] Prepare fresh aqueous solutions. Avoid repeated freeze-thaw cycles for stock solutions.[11] | Protects the compound from degradation due to moisture and temperature fluctuations. |
Experimental Protocols
Protocol 1: Standard Solubilization using a Co-Solvent
This is the recommended method for preparing aqueous solutions of Cholesterol-PEG-Azide.
-
Weigh the Compound: Carefully weigh the desired amount of Cholesterol-PEG-Azide powder in a suitable vial.
-
Initial Dissolution: Add a small volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to the powder. Vortex or gently swirl until the solid is completely dissolved. The goal is to create a concentrated stock solution.
-
Dispersion into Aqueous Buffer: While vortexing the final aqueous buffer (e.g., PBS, HEPES), add the organic stock solution dropwise. This gradual addition is crucial to prevent shocking the compound out of solution and promoting micelle formation over precipitation.
-
Gentle Warming (Optional): If the solution appears cloudy, warm it in a water bath to approximately 50-60°C for 15-30 minutes. Do not boil.
-
Sonication (Optional): Alternatively, place the vial in a bath sonicator for 5-10 minutes to help disperse any small aggregates.
-
Equilibration: Allow the solution to cool to room temperature. A clear solution indicates successful solubilization.
-
Sterile Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter made of a low-protein-binding material.
Visual Guides
Diagram 1: Micelle Formation in Aqueous Buffer
This diagram illustrates the self-assembly of Cholesterol-PEG-Azide molecules into a micelle when placed in an aqueous environment. The hydrophobic cholesterol tails aggregate to form the core, while the hydrophilic PEG-Azide chains form the outer corona, allowing for stable dispersion in water.
Caption: Self-assembly of Cholesterol-PEG-Azide into a micelle.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step decision guide for troubleshooting common solubility problems encountered with Cholesterol-PEG-Azide.
References
- 2. nanocs.net [nanocs.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol-PEG4-Azide | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
Navigating the Challenges of Liposome Formulation: A Guide to Preventing Aggregation of Cholesterol-PEG-Azide Liposomes
For researchers, scientists, and drug development professionals, the aggregation of liposomes during formulation and storage is a critical hurdle that can compromise the efficacy and safety of novel therapeutics. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address and prevent the aggregation of liposomes functionalized with Cholesterol-PEG-azide.
Liposomes, versatile nano-carriers for therapeutic agents, can be rendered ineffective by aggregation, which alters their size distribution, bioavailability, and targeting capabilities. The inclusion of Cholesterol-PEG-azide, a key component for "click" chemistry-mediated surface functionalization, introduces specific considerations for maintaining colloidal stability. This guide offers insights into the underlying causes of aggregation and provides actionable strategies to ensure the formulation of stable, monodisperse liposomal preparations.
Troubleshooting Guide: Tackling Aggregation Head-On
This section provides direct answers and solutions to common problems encountered during the preparation and handling of Cholesterol-PEG-azide liposomes.
Question 1: My Cholesterol-PEG-azide liposome solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and solution?
Answer: Immediate aggregation upon formation often points to issues with the formulation components or the preparation method itself.
-
Lipid Film Hydration: Incomplete or uneven hydration of the lipid film can result in the formation of large, multilamellar vesicles (MLVs) that are prone to aggregation.
-
Suboptimal Extrusion: Extruding the liposome suspension below the Tc of the lipid mixture can lead to filter clogging and the formation of a heterogeneous population of liposomes.
-
Solution: Maintain the temperature of the extruder and the liposome suspension above the highest Tc of the constituent lipids throughout the extrusion process.[2]
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the hydration buffer can significantly impact liposome stability.
-
Solution: For many formulations, a buffer with a pH around 7.4 and physiological ionic strength (e.g., 150 mM NaCl) is optimal.[3][4] However, the surface charge imparted by other lipids in your formulation may require optimization of the buffer's pH and ionic strength to maximize electrostatic repulsion between liposomes.
-
Question 2: The liposomes are stable initially but aggregate over time during storage. What factors contribute to this delayed aggregation?
Answer: Delayed aggregation is often a result of suboptimal storage conditions or inherent instability in the formulation that manifests over time.
-
Inappropriate Storage Temperature: Storing liposomes at room temperature or subjecting them to freeze-thaw cycles can disrupt the lipid bilayer and promote fusion and aggregation.
-
Lipid Hydrolysis or Oxidation: Over time, ester linkages in phospholipids can hydrolyze, and unsaturated lipid chains can oxidize, leading to changes in membrane integrity and subsequent aggregation.
-
Solution: Use high-purity lipids and de-gassed buffers. Consider including an antioxidant like alpha-tocopherol in the formulation. Storing under an inert gas like argon or nitrogen can also minimize oxidation.[7]
-
-
Insufficient PEGylation: The polyethylene glycol (PEG) component of Cholesterol-PEG-azide provides a steric barrier that prevents close approach and aggregation of liposomes.[8] Insufficient surface coverage can lead to aggregation.
-
Solution: The molar percentage of the PEGylated lipid is critical. While the optimal concentration depends on the specific lipid composition and the size of the liposomes, a common starting point is 5-10 mol% of total lipid.
-
Question 3: Does the azide group on the Cholesterol-PEG-azide molecule contribute to aggregation?
Answer: The azide group is small and generally considered to be chemically stable and bioorthogonal, meaning it is unlikely to directly cause aggregation through chemical reactions under normal storage conditions.[9] However, its presence as part of the larger Cholesterol-PEG-azide molecule can have indirect effects:
-
Alteration of Surface Properties: The incorporation of any functionalized lipid can subtly alter the surface charge and hydration layer of the liposome.
-
Reactivity in the Presence of Contaminants: While stable, the azide group can react with specific reagents (e.g., reducing agents, copper ions in the context of "click" chemistry). Ensure your buffers and storage containers are free from such contaminants.
Frequently Asked Questions (FAQs)
What is the role of cholesterol in preventing liposome aggregation?
Cholesterol acts as a "fluidity buffer" in the lipid bilayer. It inserts into the membrane and increases the packing of phospholipids, which enhances the mechanical rigidity and stability of the liposomes.[10][11][12] This increased stability helps to prevent the fusion of liposomes, a precursor to aggregation.
How does PEGylation prevent liposome aggregation?
The PEG chains on the liposome surface create a hydrophilic layer that sterically hinders the close approach of other liposomes.[5][8] This steric barrier is a powerful force in preventing aggregation, especially in high ionic strength buffers where electrostatic repulsion may be screened.
What is a good starting molar ratio for Cholesterol-PEG-azide in a liposome formulation?
The optimal ratio depends on the other lipids in the formulation and the intended application. A common starting point for total cholesterol in a liposome formulation is 30-50 mol%. For PEGylated lipids, a concentration of 5-10 mol% is often used to achieve sufficient surface coverage for steric stabilization. Therefore, if Cholesterol-PEG-azide is your primary source of PEGylation, a concentration within this range would be a reasonable starting point for optimization.
Can the choice of primary phospholipid affect the aggregation of Cholesterol-PEG-azide liposomes?
Absolutely. The choice of the main phospholipid (e.g., DSPC, DOPC, POPC) determines the phase transition temperature (Tc) and the overall rigidity of the liposome membrane. Using lipids with a higher Tc will result in more rigid liposomes at room temperature, which can contribute to greater stability and less aggregation.
How can I monitor for liposome aggregation?
Dynamic Light Scattering (DLS) is a standard technique to measure the mean hydrodynamic diameter and polydispersity index (PDI) of a liposome suspension. An increase in the mean diameter and/or PDI over time is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple, albeit less sensitive, method.
Experimental Protocols and Data
Protocol 1: Preparation of Cholesterol-PEG-azide Liposomes using Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes with a defined size.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and Cholesterol-PEG-azide in a 65:30:5 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), pre-warmed to a temperature above the Tc of the lipids (for DSPC, this is >55°C), to the flask containing the lipid film.
-
Agitate the flask by hand or on a rotary shaker (without vacuum) for 1-2 hours at the same elevated temperature to hydrate the film and form multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Transfer the MLV suspension to a syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Characterization and Storage:
-
Measure the size and PDI of the liposomes using DLS.
-
Store the final liposome suspension at 4°C.
-
Data Presentation: Illustrative Effects of Formulation Parameters on Liposome Stability
The following tables provide an overview of how different formulation parameters can influence the stability of liposomes. The values presented are for illustrative purposes and should be optimized for specific formulations.
| Parameter | Condition A | Condition B | Expected Outcome on Aggregation |
| Cholesterol Content (mol%) | 10% | 40% | Higher cholesterol content generally decreases aggregation by increasing membrane rigidity.[10][11] |
| Cholesterol-PEG-azide (mol%) | 1% | 5% | Higher PEG-lipid content generally decreases aggregation due to enhanced steric hindrance.[8] |
| Buffer Ionic Strength | 10 mM | 150 mM | For charged liposomes at neutral pH, higher ionic strength can increase aggregation by screening electrostatic repulsion. For neutral liposomes, the effect is less pronounced.[3] |
| Storage Temperature | 25°C (Room Temp) | 4°C | Storage at 4°C significantly decreases aggregation by reducing lipid mobility and degradation rates.[5][13] |
| Lipid Composition (Primary Phospholipid) | Mean Diameter (Day 0) | Mean Diameter (Day 30 at 4°C) | Observation |
| DOPC (unsaturated) | 110 nm | 150 nm | More fluid membranes may be more susceptible to fusion and aggregation over time. |
| DSPC (saturated) | 105 nm | 115 nm | More rigid membranes tend to exhibit greater stability and less aggregation. |
Visualizing the Path to Stability
To further understand the factors influencing liposome stability, the following diagrams illustrate key concepts and workflows.
Caption: Key factors contributing to liposome aggregation.
Caption: A logical workflow for troubleshooting liposome aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of ionic strength on liposome-buffer and 1-octanol-buffer distribution coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clipos™ Azide Liposomes, Non PEGylated - CD Bioparticles [cd-bioparticles.net]
- 7. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Cholesterol-PEG-azide click chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-azide click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Cholesterol-PEG-azide click chemistry?
Cholesterol-PEG-azide click chemistry refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction used to attach a Cholesterol-PEG-azide molecule to a molecule containing a terminal alkyne.[1] This reaction forms a stable triazole linkage, effectively "clicking" the two molecules together.[1] The bio-orthogonal nature of this reaction means it does not interfere with biological processes, making it ideal for labeling biomolecules in complex environments.[1]
Q2: What are the essential components for a successful Cholesterol-PEG-azide click chemistry reaction?
A typical CuAAC reaction requires the following components:
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Cholesterol-PEG-azide : The cholesterol-containing reagent with the azide functional group.
-
Alkyne-modified molecule : The target molecule functionalized with a terminal alkyne group.[1]
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Copper(I) catalyst : The active catalyst for the cycloaddition, typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).[1]
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Reducing agent : A reagent such as sodium ascorbate is used to reduce the copper(II) precursor to the active copper(I) state.[1]
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Copper-chelating ligand : A ligand is crucial to stabilize the copper(I) catalyst, prevent its oxidation, and increase reaction efficiency.[1]
Q3: What is the purpose of the PEG linker in Cholesterol-PEG-azide?
The polyethylene glycol (PEG) spacer serves multiple purposes. It increases the water solubility of the cholesterol reagent and the resulting conjugate. The linker also provides flexibility and reduces steric hindrance, which can improve the accessibility of the cholesterol moiety for biological interactions.[2]
Q4: Can I perform this reaction without a copper catalyst?
Yes, a copper-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. This method utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without a copper catalyst, which can be advantageous in living cells where copper may be cytotoxic.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: My click reaction has a low yield or is not producing any of the desired product.
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[3]
-
Solution:
-
Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use.[3][4]
-
Deoxygenate your reaction mixture by bubbling an inert gas like nitrogen or argon through your solvent and reaction mixture to remove dissolved oxygen.[3]
-
Use a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) to chelate and stabilize the Cu(I) ion.[3]
-
-
-
Reagent Purity and Integrity: The purity of your Cholesterol-PEG-azide, alkyne, and solvents can significantly impact the reaction.[4]
-
Suboptimal Reaction Conditions:
-
Stoichiometry: While a 1:1 stoichiometric ratio of azide to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can drive the reaction to completion.[2][3]
-
Solvent: The choice of solvent is critical, especially given the amphiphilic nature of Cholesterol-PEG-azide. Common solvent systems include mixtures of water with t-butanol, DMSO, or methanol.[3] For biological applications, phosphate-buffered saline (PBS) is often used.[3] Ensure your reactants are fully dissolved.
-
Temperature: Most CuAAC reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may increase the rate, but be aware that this could also promote side reactions.[3]
-
pH: The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions and catalyst deactivation.[2]
-
-
Steric Hindrance: The bulky cholesterol group can sometimes hinder the reaction.
Precipitate Formation
Problem: I observe a precipitate forming during my reaction.
Possible Causes and Solutions:
-
Product Insolubility: The Cholesterol-PEG-alkyne product may be less soluble in the reaction solvent than the starting materials.
-
Solution: Try a different solvent system or a mixture of solvents to improve solubility.
-
-
Aggregation of Biomolecules: If you are working with proteins or other biomolecules, they may be aggregating under the reaction conditions.
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Insoluble Copper Species: Formation of insoluble copper species can also lead to precipitation.
-
Solution: Ensure that the copper-chelating ligand is present in a sufficient concentration to keep the copper in solution.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for Key Components in a Typical CuAAC Reaction
| Component | Recommended Range | Notes |
| Alkyne to Azide Ratio | 1:1 to 1.5:1 | A slight excess of the less valuable reagent can improve yield.[7] |
| Copper(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for difficult substrates.[7] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (or 2.5-5 mM) | Use a freshly prepared solution.[7] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for catalyst stability and reaction acceleration.[4][7] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates.[7] |
Table 2: General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40-80°C to accelerate the reaction.[7] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| pH | 4 - 7 | Avoid highly basic conditions.[2] |
Experimental Protocols
General Protocol for Cholesterol-PEG-azide Click Chemistry
This protocol provides a general starting point. Optimization for specific substrates is recommended.
Caption: General experimental workflow for a CuAAC reaction.
Materials:
-
Cholesterol-PEG-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Anhydrous solvents (e.g., DMSO, t-BuOH/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cholesterol-PEG-azide in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a stock solution of the ligand (e.g., 250 mM THPTA in deionized water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM) immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the Cholesterol-PEG-azide (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
If using a biphasic system like t-BuOH/H₂O, ensure the final mixture is homogeneous.
-
Deoxygenate the solution by bubbling nitrogen or argon gas through it for 15-20 minutes.[3]
-
-
Catalyst Addition:
-
In a separate vial, pre-mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often recommended.
-
To the stirred, deoxygenated reaction mixture, add the copper/ligand solution to achieve the desired final concentration (e.g., 1 mM Cu).
-
Immediately follow with the addition of the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Maintain the reaction under an inert atmosphere and stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a copper chelator like EDTA.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method, such as silica gel column chromatography, to remove unreacted starting materials, catalyst, and ligand.
-
-
Characterization:
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
References
Technical Support Center: Optimizing Cholesterol-PEG-Azide Conjugation
Welcome to the technical support center for Cholesterol-PEG-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conjugation of Cholesterol-PEG to azide-containing molecules via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind Cholesterol-PEG-azide conjugation?
A1: Cholesterol-PEG-azide conjugation is typically achieved through a "click chemistry" reaction, a class of reactions known for their high efficiency, specificity, and biocompatibility. The two most common methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In CuAAC, a copper(I) catalyst is used to join the azide group on the Cholesterol-PEG with a terminal alkyne on the target molecule, forming a stable triazole linkage. SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with the azide.[1][]
Q2: Which click chemistry method, CuAAC or SPAAC, should I choose?
A2: The choice between CuAAC and SPAAC depends on your specific application. CuAAC is highly efficient and versatile but requires a copper catalyst, which can be cytotoxic, making it important to remove the copper after the reaction, especially for in vivo applications.[3] SPAAC is a copper-free method, making it ideal for conjugations involving living cells or other sensitive biological systems where copper toxicity is a concern.[][4]
Q3: What is the role of a ligand in CuAAC reactions?
A3: In CuAAC reactions, a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is crucial for stabilizing the active Copper(I) (Cu(I)) catalyst.[5][6] The ligand protects the Cu(I) from oxidation to the inactive Cu(II) state and improves the reaction efficiency.[5] For reactions in aqueous buffers, a water-soluble ligand like THPTA is recommended.[6]
Q4: How does the length of the PEG chain in Cholesterol-PEG-azide affect the conjugation reaction?
A4: The length of the polyethylene glycol (PEG) chain can influence several aspects of the conjugation. Longer PEG chains can enhance the solubility of the conjugate, which can be beneficial.[7] However, very long PEG chains may also introduce steric hindrance, potentially slowing down the reaction rate.[7] Studies have shown that conjugation efficiency can improve with an increased PEG chain length up to a certain point (e.g., twelve ethylene glycol units).[7]
Q5: What are the best storage conditions for Cholesterol-PEG-azide?
A5: Cholesterol-PEG-azide should be stored at -20°C for long-term stability. Before use, it is advisable to allow the vial to warm to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis of the reagent.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Cholesterol-PEG-azide conjugation.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | The active Cu(I) catalyst is prone to oxidation. Ensure you are using a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. Always use a freshly prepared solution of sodium ascorbate.[5] Deoxygenate your reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon). Use a stabilizing ligand like THPTA at a recommended 5:1 ligand-to-copper ratio.[5] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the Cholesterol-PEG-azide can help drive the reaction to completion. For reactions at very low concentrations, a higher excess (e.g., 5- to 10-fold) may be necessary.[8] |
| Suboptimal Reaction Conditions | Most CuAAC reactions proceed well at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be attempted, but be mindful of the stability of your biomolecule. Ensure the pH of the reaction buffer is within the optimal range of 7-9 for bioconjugation.[5] |
| Reagent Degradation | Verify the integrity of your Cholesterol-PEG-azide and alkyne-functionalized molecule using analytical techniques such as NMR or mass spectrometry. Ensure proper storage of reagents.[5] |
| Steric Hindrance | The bulky nature of cholesterol or the molecule you are conjugating to can sometimes hinder the reaction. Increasing the reaction time (up to 24-48 hours) or moderately increasing the temperature might help overcome this.[5] Using a longer PEG linker can sometimes mitigate steric hindrance.[7] |
Problem 2: Precipitation During the Reaction
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | Cholesterol-PEG-azide is generally soluble in a mixture of aqueous and organic co-solvents.[9] Ensure your alkyne-modified molecule is also soluble in the chosen solvent system. Common co-solvents include DMSO, DMF, and t-butanol mixed with an aqueous buffer like PBS or HEPES.[5][10] |
| Copper Salt Precipitation (CuAAC) | This can occur if the copper catalyst is not properly chelated. Ensure you are using a sufficient concentration of a stabilizing ligand (e.g., a 5:1 molar ratio of THPTA to CuSO₄).[8] |
Problem 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Separation of Unreacted Reagents | Size Exclusion Chromatography (SEC) is a highly effective method for separating the larger Cholesterol-PEG-azide conjugate from smaller unreacted molecules, copper catalyst, and ligands. Dialysis can also be used for this purpose. |
| Product Adsorption to Purification Column | If you suspect your conjugate is adsorbing to the SEC column, you may need to try a different column matrix or adjust the mobile phase composition. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of Cholesterol-PEG-azide to an alkyne-functionalized molecule.
Materials:
-
Cholesterol-PEG-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
-
Organic Co-solvent (e.g., DMSO or DMF, if required for solubility)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cholesterol-PEG-azide in the reaction buffer (with a co-solvent if necessary).
-
Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use. [5]
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-functionalized molecule and Cholesterol-PEG-azide. A typical starting molar ratio is 1:1.2 (alkyne:azide).
-
Add the THPTA stock solution to the CuSO₄ stock solution in a separate tube to create a catalyst premix. A 5:1 ligand-to-copper molar ratio is recommended.[8] Vortex briefly.
-
Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50 µM to 250 µM.[8]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 2.5 mM to 5 mM.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification:
-
Purify the Cholesterol-PEG-azide conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted starting materials, copper catalyst, and ligand.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the copper-free conjugation of Cholesterol-PEG-azide to a strained alkyne-functionalized molecule (e.g., containing a DBCO or BCN group).
Materials:
-
Cholesterol-PEG-azide
-
Strained alkyne-functionalized molecule (e.g., DBCO-modified)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic Co-solvent (e.g., DMSO or DMF, if required for solubility)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cholesterol-PEG-azide in the reaction buffer (with a co-solvent if necessary).
-
Prepare a stock solution of the strained alkyne-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the strained alkyne-functionalized molecule and Cholesterol-PEG-azide. A molar ratio of 1:1.1 to 1:1.5 (alkyne:azide) is a good starting point.[11]
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For some systems, longer incubation times (up to 24 hours) may be required.[11] The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the Cholesterol-PEG-azide conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted starting materials.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for CuAAC and SPAAC as a starting point for optimization.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Azide:Alkyne Molar Ratio | 1.1:1 to 1.5:1 | A slight excess of the PEG-azide is common. For low concentration reactions, this can be increased to 10:1 or higher. |
| Copper (CuSO₄) Concentration | 50 µM - 250 µM | Higher concentrations do not always lead to faster rates and may increase side reactions. A starting range of 50-100 µM is recommended.[8] |
| Ligand (e.g., THPTA) Concentration | 250 µM - 1.25 mM | A 5:1 molar ratio of Ligand:Copper is strongly recommended to stabilize Cu(I).[8] |
| Reducing Agent (Sodium Ascorbate) Concentration | 2.5 mM - 5 mM | Should be in large excess and prepared fresh.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating (40-50°C) can be used to increase the rate if necessary. |
| Reaction Time | 1 - 12 hours | Can be extended up to 48 hours for slow reactions.[5] |
| pH | 7.0 - 9.0 | For bioconjugation, maintaining a physiological pH is important.[5] |
Table 2: Typical Reaction Parameters for SPAAC
| Parameter | Recommended Range | Notes |
| Azide:Strained Alkyne Molar Ratio | 1.1:1 to 1.5:1 | A slight excess of the azide is often used to ensure complete consumption of the more complex strained alkyne.[11] |
| Reactant Concentration | 10 µM - 10 mM | Reaction rates are concentration-dependent. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive biomolecules, though the reaction will be slower. |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific strained alkyne used and reactant concentrations. |
| pH | 6.5 - 8.5 | Generally tolerant of a wide pH range. |
Visualizations
Caption: General experimental workflow for Cholesterol-PEG-azide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cholesterol-PEG-Azide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cholesterol-PEG-azide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Cholesterol-PEG-azide conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Final Product | Incomplete reaction during synthesis. | Ensure dropwise addition of methanesulfonyl chloride at a cooled temperature (-10°C) and allow the reaction to proceed for at least 12 hours.[1] |
| Inefficient extraction. | Use dichloromethane (CH2Cl2) for extraction and wash the combined organic phases with brine to improve separation.[1] | |
| Loss of product during precipitation. | Use a non-solvent like diethyl ether for precipitation from a solvent such as dichloromethane and ensure the product is fully precipitated before filtration.[1] | |
| Presence of Impurities | Unreacted starting materials (Cholesterol-PEG-OH). | Optimize the mesylation step to ensure complete conversion of the hydroxyl group.[1] |
| Residual reagents (e.g., sodium azide, triethylamine). | Thoroughly wash the organic layer with water during the work-up to remove water-soluble impurities.[1] | |
| Byproducts from side reactions. | For high-purity requirements, employ silica gel column chromatography to separate the desired product from closely related impurities.[1] | |
| Product Aggregation/Micelle Formation | Amphiphilic nature of the conjugate. | Cholesterol-PEG-azide derivatives can self-assemble to form micelles, which is an inherent property.[2][3] For subsequent reactions in an aqueous medium, this property can be utilized by first embedding the conjugate into a membrane.[4] |
| Hydrolysis of the Conjugate | Presence of hydrolyzable bonds (e.g., esters). | If the linkage between cholesterol and PEG is an ester bond, it may be prone to hydrolysis.[5][6] Using an ether linkage provides a more chemically robust and stable conjugate.[5][6] Minimize exposure to acidic or basic conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Cholesterol-PEG-azide conjugates?
A1: The most common purification techniques include liquid-liquid extraction, precipitation, and column chromatography.[1] Extraction is used to separate the product from water-soluble impurities, while precipitation with a non-solvent can isolate the final product. For higher purity, silica gel column chromatography is recommended.[1]
Q2: How can I confirm the successful synthesis and purity of my Cholesterol-PEG-azide conjugate?
A2: Successful synthesis and purity can be confirmed using various analytical techniques. While not explicitly detailed for the final conjugate in the provided context, standard methods for similar compounds include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and molecular weight.[7][8][9]
Q3: My Cholesterol-PEG-azide conjugate is forming aggregates in aqueous solution. Is this normal?
A3: Yes, this is normal. Cholesterol-PEG-azide is an amphiphilic molecule, with the cholesterol portion being hydrophobic and the PEG portion being hydrophilic. This structure leads to self-assembly into micelles or vesicles in aqueous environments.[2][3][]
Q4: What is the best way to store Cholesterol-PEG-azide?
A4: Cholesterol-PEG-azide should be stored at -20°C, desiccated, and protected from light. It is also recommended to avoid frequent freeze-thaw cycles.[11]
Q5: What solvents are suitable for dissolving Cholesterol-PEG-azide?
A5: Cholesterol-PEG-azide is soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. It is less soluble in alcohol and toluene, and generally not soluble in ether.[5]
Experimental Protocols
Protocol 1: General Synthesis of PEG-Azide
This protocol outlines the two main steps for synthesizing a PEG-azide intermediate.
Step 1: Mesylation of PEG-OH
-
Azeotropically dry the PEG-OH with toluene under reduced pressure to remove residual water.
-
Dissolve the dried PEG-OH in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to -10°C in an ice-salt bath.
-
Add triethylamine (Et3N) to the reaction mixture.
-
Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Dilute the reaction mixture with water and extract with CH2Cl2. Wash the combined organic phases with brine.
Step 2: Azidation of PEG-OMs
-
Dissolve the PEG-OMs intermediate from Step 1 in ethanol.
-
Add sodium azide (NaN3) to the solution.
-
Reflux the mixture for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Dissolve the residue in CH2Cl2 and wash the organic solution with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final PEG-azide product.[1]
Note: This is a general protocol for PEG-azide synthesis. The synthesis of Cholesterol-PEG-azide would involve starting with a Cholesterol-PEG-OH molecule.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of PEG azides. Yields and purity can vary depending on the specific PEG length and reaction scale.[1]
| Step | Reactants | Reagents | Solvent | Typical Yield |
| Mesylation | m-PEG-OH | Methanesulfonyl chloride, Triethylamine | Dichloromethane | >95% |
| Azidation | m-PEG-OMs | Sodium Azide | Ethanol | >90% |
| Product Example | Molecular Formula | Molecular Weight | Typical Purity |
| m-PEG10-azide | C21H43N3O10 | 497.59 g/mol | >95% |
Visualizations
Caption: Synthesis and Purification Workflow for Cholesterol-PEG-azide.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Cholesterol PEG Azide, CLS-PEG-N3 [nanocs.net]
Technical Support Center: Managing Cholesterol-PEG-Azide Ester Bond Hydrolysis
Welcome to the technical support center for Cholesterol-PEG-azide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the hydrolysis of ester bonds in these molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your Cholesterol-PEG-azide conjugates during your experiments.
Understanding the Challenge: Ester Bond Instability
Cholesterol-PEG-azide can be synthesized with different chemical linkages, most commonly ester or ether bonds. While the ester linkage is often synthetically accessible, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. This degradation can be accelerated by changes in pH and the presence of enzymes, leading to inconsistent experimental results and compromised product quality. In contrast, ether-linked Cholesterol-PEG-azide is significantly more stable and resistant to hydrolysis.
This guide focuses on identifying, mitigating, and quantifying the hydrolysis of ester-linked Cholesterol-PEG-azide.
Frequently Asked Questions (FAQs)
Q1: Why is my Cholesterol-PEG-azide conjugate degrading?
A1: If your Cholesterol-PEG-azide has an ester linkage, it is prone to hydrolysis, especially in aqueous solutions. The rate of this degradation is influenced by several factors, including pH, temperature, and the presence of esterase enzymes.
Q2: How can I tell if my Cholesterol-PEG-azide has an ester or ether linkage?
A2: This information should be available from the supplier's technical datasheet. If you are unsure, contacting the manufacturer is the most reliable way to confirm the linkage chemistry. For experienced chemists, 1H NMR spectroscopy can also help distinguish between the two.
Q3: What are the ideal storage conditions to minimize hydrolysis?
A3: To minimize hydrolysis, Cholesterol-PEG-azide with an ester bond should be stored in a dry, solid form at -20°C or lower. If you need to store it in a solution, use an anhydrous aprotic organic solvent such as anhydrous DMSO or chloroform and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q4: Can I use aqueous buffers with my ester-linked Cholesterol-PEG-azide?
A4: While aqueous buffers are often necessary for biological experiments, they will promote hydrolysis of the ester bond. If you must use an aqueous buffer, prepare the solution immediately before use and conduct your experiment at a controlled, neutral pH (around 6.5-7.4), as both acidic and basic conditions can accelerate hydrolysis.[1][2] For longer-term stability in aqueous media, consider using an ether-linked Cholesterol-PEG-azide.
Q5: What are the products of hydrolysis?
A5: The hydrolysis of the ester bond in Cholesterol-PEG-azide results in the cleavage of the molecule into two main components: the cholesterol moiety and the PEG-azide chain, with a carboxylic acid group where the ester linkage was.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Hydrolysis of the Cholesterol-PEG-azide ester bond leading to a heterogeneous mixture of intact and cleaved molecules. | 1. Confirm Linkage: Verify that you are using an ester-linked conjugate. 2. Use Fresh Solutions: Prepare aqueous solutions of the conjugate immediately before each experiment. 3. Control pH: Ensure your experimental buffer is maintained at a neutral pH (6.5-7.4). 4. Consider an Ether-Linked Alternative: For long-term studies or experiments requiring high stability, switch to an ether-linked Cholesterol-PEG-azide. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | The appearance of new peaks is likely due to the hydrolysis products (cholesterol and PEG-azide). | 1. Analyze Standards: If possible, run standards of cholesterol and a PEG-azide of the appropriate molecular weight to confirm the identity of the new peaks. 2. Perform a Time-Course Study: Analyze your sample at different time points after dissolving it in an aqueous buffer to monitor the increase in the intensity of the hydrolysis product peaks. |
| Loss of material or low yield after purification | The purification process, especially if it involves aqueous mobile phases or prolonged exposure to non-ideal pH, can cause significant hydrolysis. | 1. Optimize Purification: Minimize the time the conjugate is in an aqueous mobile phase. Use buffered mobile phases at a neutral pH. 2. Avoid High Temperatures: Perform purification at room temperature or below, as elevated temperatures accelerate hydrolysis.[1] |
| Formation of aggregates or precipitates | The release of free cholesterol, which is hydrophobic, upon hydrolysis can lead to aggregation and precipitation in aqueous solutions. | 1. Visual Inspection: Centrifuge the solution and look for a pellet. 2. Dynamic Light Scattering (DLS): Use DLS to check for the presence of large aggregates. 3. Switch to an Ether-Linked Conjugate: This is the most effective way to prevent the formation of hydrolysis-induced aggregates. |
Quantitative Data Summary
While specific kinetic data for Cholesterol-PEG-azide ester hydrolysis is not extensively published, data from the closely related DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) provides valuable insights into the expected behavior.
Table 1: Qualitative Impact of Conditions on Ester Bond Hydrolysis of PEGylated Lipids
| Condition | Effect on Hydrolysis Rate | Reference |
| Acidic pH (e.g., pH 2.7) | Significantly accelerated | [1][2] |
| Neutral pH (e.g., pH 6.5-7.4) | Minimized | [1][2] |
| Basic pH | Accelerated | [1] |
| Elevated Temperature (e.g., 60°C) | Significantly accelerated | [1] |
| Presence of Esterases | Enzymatic catalysis leads to rapid hydrolysis | [3][4][5][6] |
Table 2: Semi-Quantitative Hydrolysis of DSPE-PEG in Aqueous Conditions
| Solvent | Temperature | Time | Observation | Reference |
| Unbuffered Water | Room Temperature | 72 hours | Significant hydrolysis (loss of both fatty acid chains) | [1] |
| Unbuffered Water | 60°C | 2 hours | Significant hydrolysis | [1] |
| Acidic HPLC Buffer (pH 2.7) | Room Temperature | 72 hours | Significant hydrolysis | [1][2] |
| Acidic HPLC Buffer (pH 2.7) | 60°C | 30 minutes | Detectable hydrolysis | [1] |
| PBS (pH 7.4) | 60°C | 2 hours | Stable (no detectable hydrolysis) | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of Cholesterol-PEG-Azide by HPLC-MS
This protocol allows for the monitoring of Cholesterol-PEG-azide hydrolysis over time.
Materials:
-
Cholesterol-PEG-azide (ester-linked)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Tris Buffer, pH 8.5
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Cholesterol-PEG-azide in anhydrous DMSO.
-
Sample Preparation:
-
Create three sets of samples by diluting the stock solution to a final concentration of 1 mg/mL in each of the following buffers: PBS (pH 7.4), Citrate Buffer (pH 5.0), and Tris Buffer (pH 8.5).
-
For each buffer condition, prepare multiple aliquots for different time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
-
HPLC-MS Analysis:
-
At each time point, inject an aliquot into the HPLC-MS system.
-
HPLC Conditions:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the intact conjugate from its hydrolysis products (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
-
MS Conditions:
-
Use Electrospray Ionization (ESI) in positive ion mode.
-
Monitor the expected m/z values for the intact Cholesterol-PEG-azide and the cleaved PEG-azide. The mass of the cleaved PEG-azide will be lower than the intact molecule by the mass of cholesterol minus the mass of a water molecule.
-
-
-
Data Analysis:
-
Quantify the peak areas of the intact conjugate and the hydrolysis product at each time point.
-
Plot the percentage of the intact conjugate remaining over time for each buffer condition to determine the hydrolysis rate.
-
Protocol 2: Accelerated Stability Testing
This protocol uses elevated temperatures to predict the long-term stability of the conjugate.
Materials:
-
Cholesterol-PEG-azide (ester-linked)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Incubators set at different temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC-MS system
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the Cholesterol-PEG-azide in the buffer of interest, as described in Protocol 1.
-
Incubation: Place the aliquots in incubators at the different temperatures.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours for higher temperatures; longer intervals for lower temperatures).
-
Analysis: Analyze the samples by HPLC-MS as described in Protocol 1.
-
Data Analysis:
-
Determine the degradation rate constant (k) at each temperature by plotting the natural logarithm of the remaining concentration of the intact conjugate versus time.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea / (R*T)) to plot ln(k) versus 1/T (in Kelvin).
-
Extrapolate the data to estimate the degradation rate at the desired storage temperature (e.g., 4°C or -20°C).
-
Visualizations
Caption: Chemical pathway of Cholesterol-PEG-azide ester hydrolysis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid hydrolyses catalyzed by pancreatic cholesterol esterase. Regulation by substrate and product phase distribution and packing density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol ester hydrolysis in isolated rat liver cells. Effect of estradiol, dibutyryl cyclic AMP and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to improve the stability of Cholesterol-PEG-azide formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cholesterol-PEG-azide formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cholesterol-PEG-azide?
A1: The stability of Cholesterol-PEG-azide is primarily affected by two degradation pathways:
-
Oxidation of the Cholesterol Moiety: The cholesterol component is susceptible to autoxidation, which can be initiated by factors like heat, light, oxygen, and the presence of metal ions.[1] This process leads to the formation of cholesterol oxidation products (COPs), such as 7-ketocholesterol, 7α-hydroxycholesterol, and 7β-hydroxycholesterol, which can impact the formulation's quality and safety.[1]
-
Hydrolysis of the Linkage: The stability of the bond connecting the cholesterol and PEG moieties is critical. While ether and amide linkages are generally robust and stable in aqueous solutions, ester bonds are much more susceptible to hydrolysis, which can lead to the cleavage of the conjugate.[2][3][4]
Q2: How does the chemical linkage between Cholesterol and PEG impact formulation stability?
A2: The type of chemical bond between cholesterol and PEG significantly influences the stability of the conjugate. Ether linkages are chemically robust and not prone to hydrolysis, making them a preferred choice for stable formulations.[2][3][4] In contrast, ester bonds are more labile and can be easily hydrolyzed, especially in aqueous environments, which can compromise the integrity of the formulation and lead to aggregation.[3][4] Carbamate linkages are also used and offer intermediate stability.[4]
Q3: What are the optimal storage conditions for Cholesterol-PEG-azide?
A3: To ensure long-term stability, Cholesterol-PEG-azide should be stored in its original, solid form in a freezer at -20°C or lower.[2][5][6] The product should be kept in a dry environment, protected from light, and potentially under an inert gas like argon or nitrogen.[6][7] For stock solutions, it is crucial to avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.[2][5]
Q4: How do temperature and pH affect the stability of formulations containing Cholesterol-PEG-azide?
A4: Temperature and pH are critical factors influencing stability.
-
Temperature: Elevated temperatures accelerate both cholesterol oxidation and the hydrolysis of labile linkages.[8][9] Storing formulations at refrigerated temperatures (2-8°C) is generally recommended for short-term stability, while freezing (-20°C) is better for long-term storage.[10]
-
pH: The pH of the formulation buffer can affect stability. For instance, acidic conditions can promote the hydrolysis of certain linkages like acylhydrazones and can also lead to the hydration of some cholesterol oxidation byproducts.[11][12] While some studies on lipid nanoparticles (LNPs) have shown stability across a pH range of 3 to 9 when refrigerated, it is generally best to store formulations at a physiologically appropriate pH (e.g., 7.4) for ease of use.[10]
Q5: Does the azide (-N3) functional group pose any stability risks?
A5: The azide group is generally stable under typical formulation conditions. It is a key functional group for "click chemistry," allowing for the covalent conjugation of the Cholesterol-PEG molecule to other molecules containing alkyne groups.[6][11] This reaction is highly specific and efficient.[13] The primary concern with the azide group is not its degradation but ensuring its availability and reactivity for subsequent conjugation steps. Proper storage is key to maintaining its functionality.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and handling of Cholesterol-PEG-azide.
Problem 1: My liposome/nanoparticle formulation is aggregating or showing an increase in particle size over time.
| Potential Cause | Recommended Solution |
| Hydrolysis of Linkage | If using a Cholesterol-PEG conjugate with an ester linkage, hydrolysis can release the cholesterol, altering the surface properties of the nanoparticles and leading to aggregation.[3][4] Solution: Switch to a conjugate with a more stable ether or amide linkage.[2] |
| Improper Storage | Repeated freeze-thaw cycles or storage at inappropriate temperatures (e.g., room temperature) can induce aggregation.[2][10] Solution: Aliquot stock solutions to avoid freeze-thaw cycles. Store formulations at 2-8°C for short-term and -20°C for long-term stability.[10] |
| Oxidation of Cholesterol | Oxidation can alter the physicochemical properties of the lipid bilayer, potentially leading to instability.[1] Solution: Prepare buffers with deoxygenated water. Consider adding a suitable antioxidant. Protect the formulation from light and store under an inert atmosphere.[1][14] |
| Buffer Composition | The presence of certain ions (e.g., calcium) can cross-link negatively charged lipids, causing aggregation.[15] Solution: Use buffers free of divalent cations, such as calcium- and magnesium-free PBS.[16] |
Problem 2: I am observing new or unexpected peaks during analytical characterization (e.g., HPLC, LC-MS).
| Potential Cause | Recommended Solution |
| Cholesterol Oxidation Products (COPs) | The new peaks could be various COPs, such as 7-ketocholesterol or isomeric 7-hydroxycholesterols.[1] Solution: Use LC-MS to identify the masses of the impurity peaks and compare them to known COPs.[1] Implement measures to prevent oxidation as described above. |
| Hydrolytic Degradation | If an ester-linked conjugate is used, peaks corresponding to the cleaved cholesterol and PEG-azide fragments may appear. Solution: Confirm the identity of the peaks using mass spectrometry. Switch to a more stable linkage if hydrolysis is confirmed.[3] |
| Incomplete Derivatization | During analysis by gas chromatography (GC), incomplete derivatization of cholesterol or its byproducts can lead to artifact peaks. Solution: Optimize the derivatization protocol. Ensure all reagents are anhydrous. |
Problem 3: The "click chemistry" conjugation efficiency with my Cholesterol-PEG-azide is lower than expected.
| Potential Cause | Recommended Solution |
| Degradation of Azide Group | While generally stable, the azide group can be reduced to an amine under certain conditions (e.g., in the presence of reducing agents like PPh₃).[17] Solution: Ensure your formulation buffer does not contain reducing agents unless they are part of a specific reaction scheme. Verify the integrity of the azide group using techniques like FTIR or NMR spectroscopy. |
| Steric Hindrance | The PEG chain can sterically hinder the azide group, making it less accessible for reaction, especially in densely packed nanoparticle formulations. Solution: Optimize the molar ratio of the Cholesterol-PEG-azide in your formulation. A lower density of PEG chains on the surface may improve accessibility. |
| Reaction Conditions | The efficiency of the click reaction is highly dependent on the catalyst (for CuAAC) and reaction conditions (pH, temperature, time).[11][18] Solution: Optimize the click chemistry protocol. Ensure the copper catalyst (if used) is in the correct oxidation state (Cu(I)). For in-vivo or cell-based applications, consider using a copper-free click reaction (SPAAC).[18] |
Data & Protocols
Table 1: Factors Influencing the Stability of Lipid-Based Formulations
| Parameter | Condition | Effect on Stability | Reference |
| Storage Temperature | Room Temperature (25°C) | Significant decrease in efficacy and particle size stability over time. | [10] |
| Refrigerated (2°C) | Most stable condition for aqueous formulations over >150 days. | [10] | |
| Frozen (-20°C) | Generally stable, but freeze-thaw cycles can cause aggregation. | [10] | |
| pH of Buffer | pH 3.0 - 9.0 | Minimal effect on stability when stored at 2°C. | [10] |
| Acidic pH (< 5.0) | Can increase hydrolysis rate of labile linkages (e.g., ester, hydrazone). | [8][11] | |
| Linkage Type | Ether | Chemically robust, resistant to hydrolysis. | [2][3] |
| Amide | Stable under physiological conditions. | [19] | |
| Ester | Prone to hydrolysis in aqueous solutions. | [3][4] | |
| Cholesterol Content | Increasing Molar Ratio | Increases membrane rigidity and stability, reduces drug leakage. | [14][16][20] |
Experimental Protocol: A General Method for Assessing Formulation Stability
This protocol outlines a general workflow for a long-term stability study of a Cholesterol-PEG-azide formulation (e.g., liposomes).
-
Preparation of Formulation:
-
Prepare the liposomal formulation using a standard method (e.g., thin-film hydration followed by extrusion).
-
Dissolve lipids, including Cholesterol-PEG-azide, in an organic solvent (e.g., chloroform/methanol).
-
Create a thin lipid film by evaporating the solvent under vacuum.
-
Hydrate the film with the desired aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the lipids.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Stability Study Setup:
-
Divide the final formulation into multiple aliquots in sterile, sealed vials.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, -20°C).
-
Protect samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow samples stored at -20°C to thaw completely at room temperature before analysis.
-
Perform the following analyses:
-
-
Analytical Methods:
-
Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS) to monitor for aggregation or changes in size distribution.
-
Zeta Potential: Measure to assess changes in surface charge, which can indicate degradation or interaction with buffer components.
-
Encapsulation Efficiency (if applicable): If an active pharmaceutical ingredient (API) is encapsulated, measure its concentration to assess leakage over time.
-
Chemical Stability of Cholesterol-PEG-Azide:
-
Use a suitable chromatographic method like HPLC or LC-MS to quantify the parent compound and detect degradation products.
-
For LC-MS analysis of cholesterol oxidation, extract lipids from the formulation (e.g., using a Bligh-Dyer extraction) and analyze for the presence of known COPs.[1]
-
-
-
Data Evaluation:
-
Plot the measured parameters (particle size, PDI, % remaining parent compound) against time for each storage condition.
-
Determine the shelf-life of the formulation based on predefined acceptance criteria (e.g., <10% change in particle size, >90% of parent compound remaining).
-
Visual Guides
Degradation Pathways
Caption: Key degradation pathways affecting Cholesterol-PEG-azide stability.
Troubleshooting Workflow for Formulation Instability
References
- 1. Quantitative analysis of cholesterol oxidation products and desmosterol in parenteral liposomal pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. nanocs.net [nanocs.net]
- 7. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Temperature and Exposure Time on Stability of Cholesterol and Squalene in Latent Fingermarks Deposited on PVDF Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 12. jfda-online.com [jfda-online.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Biopharma PEG Supplies High Quality Cholesterol (Plant-Derived) [clinicalresearchnewsonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. mdpi.com [mdpi.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Technical Support Center: Cholesterol-PEG-Azide Reactions
Welcome to the technical support center for Cholesterol-PEG-azide reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize conjugation experiments, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions used for Cholesterol-PEG-azide?
A1: Cholesterol-PEG-azide is primarily used in "click chemistry". The two most common variations are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper(I) catalyst to react with a terminal alkyne, while SPAAC uses a strained cyclooctyne (like DBCO or BCN) and proceeds without a catalyst.[1][2][3]
Q2: I am seeing a loss of my azide group during my experiment, but I haven't even started the click reaction. What could be the cause?
A2: The azide group can be chemically reduced to an amine (-NH2), which will not participate in the click reaction. This is a common side reaction if your buffer or sample contains certain reducing agents. Common thiol-based reducing agents like dithiothreitol (DTT), 2-mercaptoethanol (BME), and even tris(2-carboxyethyl)phosphine (TCEP) can reduce azides.[4]
Q3: How can I avoid the unintentional reduction of my Cholesterol-PEG-azide?
A3: The most effective method is to remove the reducing agent before adding your Cholesterol-PEG-azide. This can be done via buffer exchange using techniques like spin filtration, dialysis, or desalting columns.[4] If the reducing agent cannot be removed, consider if a milder agent or different reaction conditions could be used, though this may be less effective.
Q4: What are the primary side reactions to be aware of during a copper-catalyzed (CuAAC) reaction?
A4: The main side reaction in CuAAC is the oxidative homocoupling of the alkyne partner, often called Glaser coupling. This occurs when the copper catalyst is in its inactive Cu(II) state and there is oxygen present.[5] Another significant issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen, which halts the desired reaction.[6][7]
Q5: My reaction buffer contains Tris (Tris-HCl). Is this acceptable for a CuAAC reaction?
A5: It is highly recommended to avoid buffers containing primary amines, such as Tris. These compounds can act as inhibitory ligands for the copper catalyst, reducing its efficiency and leading to lower yields.[6] Phosphate-buffered saline (PBS) is a more suitable choice.
Q6: I'm concerned about copper toxicity for my downstream application. Should I use SPAAC instead of CuAAC?
A6: Yes, if copper cytotoxicity is a concern, SPAAC is the preferred method. It is a "copper-free" click chemistry reaction that avoids the use of a metal catalyst.[1][2] However, be aware that SPAAC reactions can sometimes suffer from non-specific labeling.[4]
Troubleshooting Guide
This guide addresses common issues encountered during Cholesterol-PEG-azide conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst (CuAAC): The Cu(I) catalyst has been oxidized to inactive Cu(II) by oxygen.[6][7] | 1. Deoxygenate: Thoroughly deoxygenate all buffers and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[5][7] 2. Use Fresh Reducing Agent: Always use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I).[5][6] 3. Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen balloon).[5][7] |
| Inadequate Ligand (CuAAC): The Cu(I) catalyst is not sufficiently stabilized, leading to oxidation or disproportionation.[5][8] | Add a Cu(I)-stabilizing ligand like THPTA or TBTA to the reaction. A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst and any biomolecules.[6][7][8] | |
| Reduced Azide Group: Your Cholesterol-PEG-azide has been reduced to an amine by other reagents in your sample (e.g., DTT, TCEP).[4] | Purify your sample to remove interfering reducing agents before adding the azide-functionalized cholesterol-PEG. Confirm the presence of the azide via mass spectrometry. | |
| Steric Hindrance: The bulky cholesterol group or a long PEG chain is preventing the azide from reaching the alkyne.[9] | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours).[9] 2. Optimize Molar Ratio: Increase the molar excess of the less sterically hindered reaction partner.[9] 3. Consider a Longer Linker: If possible, use a longer PEG chain to increase the distance between the bulky groups and the reactive ends. | |
| Presence of Unexpected Byproducts | Alkyne Homocoupling (Glaser Coupling): Oxidative side reaction of the alkyne starting material.[5] | Ensure a sufficiently reducing environment by using an adequate amount of fresh sodium ascorbate and by thoroughly degassing the reaction mixture to remove oxygen.[5] |
| Azide Reduction: A portion of the azide starting material was reduced to an amine. | Test your starting material with mass spectrometry to check for the presence of the corresponding amine. The conversion of an azide (-N3) to an amine (-NH2) results in a mass loss of 26.0 Da.[4] | |
| Reaction is Irreproducible | Variable Oxygen Exposure: Inconsistent deoxygenation procedures lead to varying amounts of active catalyst.[6] | Standardize your deoxygenation protocol. Always cap reaction vessels tightly to minimize air exposure.[7] |
| Degraded Reagents: The sodium ascorbate solution, in particular, is prone to degradation.[6] | Always prepare a fresh solution of sodium ascorbate immediately before initiating the reaction.[6] |
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for CuAAC Reactions
This table provides a starting point for optimizing your reaction. Concentrations may need to be adjusted based on your specific substrates.
| Reagent | Recommended Equivalents | Typical Concentration Range | Purpose |
| Alkyne-Substrate | 1 equivalent | 10 µM - 10 mM | The limiting reagent in the reaction. |
| Cholesterol-PEG-Azide | 1.1 - 3 equivalents | 11 µM - 30 mM | Ensures complete consumption of the limiting reagent. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.5 equivalents | 50 µM - 0.5 mM | Precursor to the active Cu(I) catalyst.[5][6] |
| Copper-Stabilizing Ligand (e.g., THPTA) | 0.25 - 2.5 equivalents | 0.25 mM - 2.5 mM | Stabilizes the Cu(I) catalyst and accelerates the reaction.[5][8] A 5:1 ratio to copper is common.[8] |
| Sodium Ascorbate | 1 - 10 equivalents | 1 mM - 5 mM | Reducing agent to generate and maintain the Cu(I) catalyst.[6][8] Must be prepared fresh.[6] |
Table 2: Mass Spectrometry Data for Side Product Identification
Use this table to help identify potential side products by their mass shift in LC-MS analysis.
| Side Reaction | Molecular Group Change | Mass Change (Da) | Notes |
| Azide Reduction | -N₃ → -NH₂ | -26.0 Da | Confirms loss of the reactive azide group.[4] |
| Alkyne Homocoupling | 2 x (R-C≡CH) → R-C≡C-C≡C-R | (2 x Mass of Alkyne) - 2 Da | The product is a dimer of your alkyne starting material. |
| Hydrolysis (if ester linkages are present) | R-COOR' → R-COOH | Dependent on R' group | While many Cholesterol-PEG linkers are stable ethers,[10][11] some synthesis routes may involve ester bonds which can hydrolyze. |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to Cholesterol-PEG-azide.
1. Preparation of Stock Solutions:
-
Alkyne-Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
Cholesterol-PEG-Azide: Prepare a 20 mM stock solution in the same solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[5]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[5]
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Make a 100 mM stock solution in deionized water.[5]
2. Deoxygenation:
-
Thoroughly deoxygenate all aqueous buffers and the water used for stock solutions by bubbling with argon or nitrogen gas for 15-20 minutes.
3. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-molecule and Cholesterol-PEG-azide in the desired molar ratio (e.g., 1:1.5).
-
Add deoxygenated reaction buffer (e.g., PBS, pH 7.4) to reach the desired final reactant concentration.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended.[6]
-
Add the catalyst premix to the reaction tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6]
4. Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-12 hours.[5] Gentle heating (e.g., 37°C) can be used if reactants are stable and the reaction is slow.
-
Protect the reaction from light, especially if any components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or HPLC).
5. Purification:
-
Once the reaction is complete, purify the Cholesterol-PEG conjugate to remove unreacted starting materials, copper catalyst, and other reagents.
-
Common purification methods include size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Troubleshooting workflow for low yield in Cholesterol-PEG-azide click reactions.
Caption: Unwanted reduction of Cholesterol-PEG-azide to an inactive amine by reducing agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 3. nanocs.net [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing the Extrusion Process for Cholesterol-PEG-azide Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extrusion process for Cholesterol-PEG-azide liposomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the extrusion of Cholesterol-PEG-azide liposomes.
| Problem | Potential Cause | Recommended Solution |
| High Pressure/Filter Clogging | 1. Lipid aggregates are too large: The initial multilamellar vesicles (MLVs) are too large to pass through the membrane pores.[1] 2. Extrusion temperature is too low: The lipid mixture is not in its fluid phase, making it less deformable.[2][] 3. Lipid concentration is too high: A highly concentrated lipid suspension can increase viscosity and lead to filter blockage.[4] 4. Inappropriate initial pore size: Starting with a very small pore size membrane for large MLVs can cause immediate clogging.[1] | 1. Prefiltering: Extrude the liposome suspension through a larger pore size membrane (e.g., 400 nm or 200 nm) before the desired final pore size.[1] 2. Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles prior to extrusion to reduce the initial size of the vesicles.[1][2] 3. Increase Temperature: Ensure the extrusion is performed at a temperature above the phase transition temperature (Tc) of the lipid mixture.[2][] 4. Optimize Lipid Concentration: If clogging persists, try reducing the total lipid concentration.[4] 5. Change the filter membrane: If you suspect the filter is clogged after the first pass, try changing it.[5] |
| Inconsistent/Large Particle Size | 1. Insufficient number of extrusion cycles: The liposome suspension has not been passed through the membrane enough times to achieve a uniform size distribution.[6][7] 2. Extrusion temperature is too low: Lipids are not fluid enough to efficiently resize.[2][] 3. High flow rate/pressure: A rapid extrusion process can negatively impact size homogeneity.[6][8] 4. Incorrect membrane pore size: The final liposome size is influenced by the membrane pore size.[6][8] | 1. Increase Extrusion Cycles: Pass the liposome suspension through the membrane for an odd number of cycles (e.g., 11-21 times) for better homogeneity.[9] 2. Optimize Temperature: Maintain the extrusion temperature above the lipid mixture's Tc.[2][] 3. Control Extrusion Speed: Apply slow, steady pressure during manual extrusion or optimize the flow rate for automated systems. Slower extrusion can lead to more uniform particle sizes.[10] 4. Select Appropriate Pore Size: Use a membrane with a pore size that corresponds to the desired final liposome diameter. Note that liposomes extruded through pores smaller than 0.2 µm may be slightly larger than the nominal pore size.[6][8] |
| Low Liposome Yield/Lipid Loss | 1. Adhesion of lipids to the apparatus: Lipids can stick to the surfaces of the extruder and syringes.[11] 2. Leakage from the extruder: Improper assembly of the extruder can lead to sample loss.[12] 3. Inefficient hydration: Incomplete hydration of the lipid film can result in lipid aggregates that are removed during extrusion.[9] | 1. Pre-wetting the Apparatus: Rinse the extruder with the hydration buffer before introducing the liposome suspension. 2. Proper Assembly: Ensure all connections, especially the luer locks, are tight and secure.[12] 3. Ensure Complete Hydration: Allow sufficient time for the lipid film to hydrate completely, forming a homogenous MLV suspension.[9] 4. Consider Freeze-Thaw and Sonication: These techniques can improve lipid yields.[11] |
| Liposome Aggregation/Instability | 1. Insufficient PEGylation: The molar percentage of Cholesterol-PEG-azide may not be enough to provide adequate steric hindrance.[9] 2. High liposome concentration: Concentrated suspensions are more prone to aggregation.[9] 3. Improper storage conditions: Storing liposomes near their phase transition temperature can cause instability.[9] 4. Presence of divalent cations: Ions like Ca²⁺ can induce aggregation of liposomes containing negatively charged lipids.[5] | 1. Optimize PEG-Lipid Concentration: A common starting point is 5 mol%, but this may need to be optimized.[9] 2. Dilute the Suspension: If aggregation is observed, try diluting the final liposome suspension for storage.[9] 3. Proper Storage: Store liposomes well below the Tc of the lipid mixture. 4. Use a Chelating Agent: If your buffer contains divalent cations and you are using anionic lipids, consider adding a chelating agent like EDTA.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for extruding Cholesterol-PEG-azide liposomes?
A1: The extrusion process should be carried out at a temperature above the phase transition temperature (Tc) of all the lipids in the formulation.[2][] This ensures that the lipid bilayers are in a fluid state, allowing them to deform and reform into smaller vesicles as they pass through the membrane pores. For many common phospholipid formulations, a temperature of 40-50°C is often sufficient.[12]
Q2: How many times should I pass the liposome suspension through the extruder?
A2: To achieve a narrow and uniform size distribution, it is generally recommended to pass the liposome suspension through the membrane an odd number of times, typically between 11 and 21 passes.[9] The exact number of passes may require optimization for your specific formulation and desired particle size. Some studies suggest that after a certain number of passes (e.g., 10), further extrusion has a minimal effect on the liposome size and polydispersity.[7]
Q3: What extrusion pressure or flow rate should I use?
A3: The optimal pressure and flow rate depend on the lipid composition, concentration, and the membrane pore size. While higher pressures can decrease the mean vesicle size, they can also negatively impact the size homogeneity.[6][7] It is crucial to apply a pressure that is sufficient for extrusion but does not damage the liposomes or the membrane. For liposomes around 100 nm, a pressure of 125 psi has been suggested, while for larger liposomes (400 nm), a lower pressure of around 25 psi is recommended.[13] A slow and steady flow rate is generally preferred for achieving a more uniform size distribution.[10]
Q4: My final liposome size is larger than the membrane pore size. Why is this happening?
A4: It has been observed that when extruding through membranes with a pore size of less than 0.2 µm, the resulting liposomes can be slightly larger than the nominal pore size.[6][8] This is thought to be due to the elastic properties of the liposomes as they reform after passing through the pores.
Q5: Can I reuse the polycarbonate membranes?
A5: While it is possible to clean and reuse polycarbonate membranes, it is generally not recommended for applications where consistency and sterility are critical. For reproducible results, it is best to use a new membrane for each liposome preparation.
Q6: How does the inclusion of Cholesterol-PEG-azide affect the extrusion process?
A6: The inclusion of cholesterol generally increases the rigidity of the lipid bilayer, which can sometimes make extrusion more difficult.[14] However, performing the extrusion above the Tc of the lipid mixture mitigates this effect. The PEG component provides a hydrophilic corona on the liposome surface, which can help prevent aggregation during and after the extrusion process.[15] The azide group itself is small and should not significantly impact the physical process of extrusion.
Experimental Protocols
Detailed Methodology for Liposome Extrusion
This protocol outlines a standard procedure for preparing unilamellar Cholesterol-PEG-azide liposomes using the extrusion method.
-
Lipid Film Hydration:
-
Co-dissolve the lipids (e.g., a primary phospholipid like DSPC, Cholesterol, and Cholesterol-PEG-azide) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The hydration temperature should be above the Tc of the lipid with the highest transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Optional Pre-treatment (Freeze-Thaw):
-
Extrusion:
-
Assemble the extruder with two stacked polycarbonate membranes of the desired final pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipid mixture.[9]
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension from one syringe to the other through the membranes. Repeat this process for a total of 11 to 21 passes.[9]
-
The final product should be a translucent suspension of unilamellar liposomes.
-
Quantitative Data Summary
The following tables summarize the impact of key parameters on the liposome extrusion process.
Table 1: Effect of Extrusion Parameters on Liposome Size and Polydispersity Index (PDI)
| Parameter | Change | Effect on Mean Diameter | Effect on PDI (Homogeneity) | Reference(s) |
| Membrane Pore Size | Decrease | Decrease | Decrease (more homogenous) | [6][8] |
| Number of Passes | Increase | Decrease (up to a point) | Decrease (more homogenous) | [6][10] |
| Extrusion Pressure/Flow Rate | Increase | Decrease | Increase (less homogenous) | [6][7][8] |
| Extrusion Temperature | Increase (above Tc) | Minimal effect | Minimal effect | [6][8] |
| Lipid Concentration | Increase | Can increase size | May increase | [4][17] |
Table 2: Recommended Extrusion Pressures for Different Pore Sizes
| Desired Liposome Diameter | Membrane Pore Size | Recommended Pressure | Reference(s) |
| 400 nm | 400 nm | ~ 25 psi | [13] |
| 100 nm | 100 nm | ~ 125 psi | [13] |
| 30 nm | 30 nm | ~ 500 psi | [13] |
Visualizations
Caption: Experimental workflow for preparing Cholesterol-PEG-azide liposomes via extrusion.
Caption: Troubleshooting logic for common liposome extrusion issues.
References
- 1. sterlitech.com [sterlitech.com]
- 2. sterlitech.com [sterlitech.com]
- 4. The Elucidation of the Molecular Mechanism of the Extrusion Process [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 11. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extrusion: A new method for rapid formulation of high-yield, monodisperse nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholesterol-PEG-Azide in Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-azide in nanoparticle formulations. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of increasing Cholesterol-PEG-azide concentration on nanoparticle size?
A1: Generally, increasing the concentration of a PEGylated lipid, such as Cholesterol-PEG-azide, tends to decrease the final nanoparticle size. The polyethylene glycol (PEG) chains provide a "stealth" layer that sterically hinders nanoparticle aggregation during formation, leading to smaller and more uniform particles.[1][2] However, the final size is a result of a complex interplay between all formulation components.
Q2: How does the cholesterol component of Cholesterol-PEG-azide influence nanoparticle size?
A2: Cholesterol itself, when incorporated into a lipid bilayer, tends to increase the rigidity and packing of the lipid structure.[3][4] This increased rigidity can lead to a larger particle size, as the membrane has a reduced ability to curve into smaller vesicles.[3][5] Therefore, while the PEG component promotes smaller sizes, the cholesterol component may have the opposite effect. The net impact will depend on the overall lipid composition.
Q3: What are other key factors that influence the size of nanoparticles formulated with Cholesterol-PEG-azide?
A3: Several factors critically influence nanoparticle size:
-
Formulation Parameters:
-
Molar ratio of other lipids: The type and concentration of other lipids (e.g., phospholipids like DSPC or POPC) are crucial in determining the overall packing and curvature of the nanoparticle.[1]
-
Drug Encapsulation: The properties and concentration of the encapsulated drug can also affect particle size and stability.
-
-
Process Parameters:
-
Manufacturing Method: The method used for nanoparticle synthesis (e.g., microfluidics, sonication, extrusion) has a significant impact on the resulting size and polydispersity.[1]
-
Method-Specific Parameters: For instance, in microfluidics, the flow rate ratio (FRR) and total flow rate (TFR) are key parameters for tuning nanoparticle size.[1] For extrusion, the pore size of the membrane is a critical determinant.
-
Q4: Can Cholesterol-PEG-azide be used for targeted drug delivery?
A4: Yes, the azide group on the Cholesterol-PEG-azide molecule allows for covalent conjugation of targeting ligands via "click chemistry."[6][7][8] This enables the surface modification of nanoparticles to actively target specific cells or tissues.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Nanoparticle size is too large | High Cholesterol Content: A high molar ratio of total cholesterol in the formulation can increase membrane rigidity and lead to larger particles.[3][4] | Systematically decrease the molar percentage of cholesterol-containing lipids in your formulation. |
| Low Cholesterol-PEG-azide Concentration: Insufficient PEGylation may not provide enough steric hindrance to prevent particle aggregation.[2] | Incrementally increase the molar percentage of Cholesterol-PEG-azide. | |
| Inefficient Mixing/Homogenization: The method of nanoparticle formation may not be providing enough energy to produce smaller vesicles. | If using microfluidics, increase the total flow rate or adjust the flow rate ratio. If using sonication, increase the sonication time or power. If using extrusion, ensure you are using a membrane with the desired pore size and consider multiple extrusion cycles.[1] | |
| High Polydispersity Index (PDI) | Inconsistent Lipid Film Hydration: Uneven hydration of the lipid film can result in a heterogeneous population of nanoparticles. | Ensure the lipid film is thin and uniform before hydration. Vortex or sonicate during hydration to ensure homogeneity. |
| Aggregation: Nanoparticles may be aggregating after formation. | Increase the concentration of Cholesterol-PEG-azide to enhance steric stabilization.[9] Ensure the buffer conditions (pH, ionic strength) are optimal for nanoparticle stability. | |
| Suboptimal Manufacturing Parameters: The chosen process parameters may not be ideal for producing a monodisperse population. | Optimize the parameters of your chosen manufacturing method (e.g., flow rates in microfluidics, extrusion cycles). | |
| Difficulty with Ligand Conjugation via Click Chemistry | Inaccessible Azide Groups: The azide groups on the PEG chain may be sterically hindered or not fully exposed on the nanoparticle surface. | Consider using a Cholesterol-PEG-azide with a longer PEG chain to increase the accessibility of the azide group. |
| Inefficient Reaction Conditions: The click chemistry reaction conditions (catalyst, temperature, time) may not be optimal. | Optimize the click chemistry protocol. Ensure the use of a copper(I) catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a suitable strained alkyne for strain-promoted azide-alkyne cycloaddition (SPAAC). |
Experimental Protocols
Nanoparticle Formulation via Thin-Film Hydration and Extrusion
This method is a common technique for preparing liposomes and lipid-based nanoparticles with controlled size.
Materials:
-
Cholesterol-PEG-azide
-
Other lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder device
-
Polycarbonate membranes (with desired pore sizes, e.g., 100 nm, 200 nm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve Cholesterol-PEG-azide and other lipids in the organic solvent in a round-bottom flask at the desired molar ratios.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by vortexing or sonicating the flask in a water bath above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion for Size Control:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles (ULVs) with a more uniform size distribution.[1]
-
For smaller sizes, the extrusion process can be repeated with membranes of progressively smaller pore sizes (e.g., 100 nm).
-
Nanoparticle Formulation via Microfluidics
Microfluidics offers precise and reproducible control over nanoparticle size by manipulating fluid flow at the microscale.
Materials:
-
Microfluidic mixing device (e.g., with a herringbone mixer)
-
Syringe pumps
-
Lipid solution: Cholesterol-PEG-azide and other lipids dissolved in a water-miscible organic solvent (e.g., ethanol).
-
Aqueous phase: Buffer, which may contain the active pharmaceutical ingredient (API).
Procedure:
-
Solution Preparation:
-
Prepare the lipid mixture in the organic solvent.
-
Prepare the aqueous phase.
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringes and place them on the syringe pumps.
-
Connect the syringes to the inlets of the microfluidic device.
-
Set the desired flow rates for both phases. The flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR) are critical parameters for controlling nanoparticle size.[1]
-
Start the pumps to initiate the mixing process. The rapid mixing of the two phases induces nanoparticle self-assembly.
-
-
Purification:
-
The resulting nanoparticle suspension is typically diluted and may require dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated material.
-
Visualizations
Caption: Workflow for nanoparticle synthesis using the thin-film hydration and extrusion method.
Caption: General impact of Cholesterol-PEG-azide and Cholesterol concentration on nanoparticle size.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 7. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 8. nanocs.net [nanocs.net]
- 9. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Ligand Density on Cholesterol-PEG-Azide Nanoparticles
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for controlling the surface density of ligands on Cholesterol-PEG-azide nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary methods for conjugating ligands to Cholesterol-PEG-azide nanoparticles and controlling ligand density?
A1: The most common and efficient method for attaching ligands to azide-functionalized nanoparticles is through "click chemistry".[1] There are two main types:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction creates a stable triazole linkage between the nanoparticle's azide group and a ligand containing a terminal alkyne.[1][2][3] It requires a copper(I) catalyst, which can be a concern for cytotoxicity in some in vivo applications.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (like DBCO or DIBO) on the ligand, which reacts spontaneously with the azide.[1][4]
The primary way to control ligand density is by carefully adjusting the molar ratio of the alkyne-containing ligand to the available azide groups on the nanoparticle surface during the conjugation reaction.[1][5] Increasing this ratio generally leads to a higher surface density, up to a saturation point.[5]
Q2: My ligand conjugation efficiency is low. What are the common causes and how can I fix them?
A2: Low conjugation efficiency can stem from several factors.[6] Here’s a troubleshooting checklist:
-
Incorrect Stoichiometry: The molar ratio of the ligand to the azide groups is a critical parameter.[6]
-
Suboptimal Reaction Conditions: The reaction's environment plays a significant role.
-
Solution: Ensure the pH of your reaction buffer is appropriate. For many bioconjugation reactions, a pH between 6.5 and 8.5 is recommended, depending on the specific chemistry.[6][7][8] Most reactions proceed well at room temperature, but optimizing the temperature and reaction time (from 2 to 12 hours) can improve yields.[1][6]
-
-
Reagent Quality and Stability: The chemical integrity of your reagents is crucial.
-
Solution: If using CuAAC, prepare fresh stock solutions of the copper sulfate catalyst and the sodium ascorbate reducing agent.[1] Ensure your alkyne- or DBCO-functionalized ligand has not degraded during storage.
-
-
Steric Hindrance: The accessibility of the azide group on the nanoparticle surface can be limited, especially with dense PEG layers or large ligands.[9][10]
Q3: I'm observing nanoparticle aggregation after ligand conjugation. How can I prevent this?
A3: Aggregation is a common issue that can arise from changes in the nanoparticle's surface properties.[7]
-
High Nanoparticle Concentration: Crowded nanoparticles are more likely to aggregate.
-
Solution: Follow recommended concentration guidelines for your nanoparticles. If aggregation is observed, try diluting the nanoparticle suspension before conjugation. A sonicator can be used to disperse aggregates before starting the reaction.[7]
-
-
Changes in Surface Charge: The conjugation of charged ligands can alter the zeta potential of your nanoparticles, leading to instability.
-
Solution: Measure the zeta potential before and after conjugation. If a significant change is observed, you may need to adjust the buffer's ionic strength or pH to stabilize the particles.
-
-
Insufficient PEG Density: The PEG layer provides steric stability. If the density is too low, the nanoparticles can become unstable.
Q4: How do I accurately quantify the ligand density on my nanoparticles?
A4: Quantifying ligand density is essential for reproducibility and for understanding the structure-activity relationship of your nanoparticles.
-
Spectroscopic Methods: If your ligand has a unique absorbance or fluorescence spectrum, you can use UV-Vis or fluorescence spectroscopy to quantify the amount of conjugated ligand after removing any unreacted ligand.
-
Flow Cytometry: Nanoflow cytometry can be used to simultaneously measure the size and number of ligands on individual nanoparticles, providing a distribution of ligand density across the population.[11][14][15]
-
Thermogravimetric Analysis (TGA): TGA can be used to estimate the number of PEG molecules and ligands on the surface of inorganic nanoparticles by measuring weight loss at different temperatures.
-
Gel Electrophoresis (GEP): The mobility of nanoparticles in a gel can change based on their size and surface charge, which are affected by ligand conjugation. This can be used as a qualitative or semi-quantitative measure of conjugation success.
Q5: Is a higher ligand density always better for cell targeting?
A5: Not necessarily. While a certain threshold of ligand density is needed for effective binding, simply maximizing the number of ligands on the surface may not lead to the best outcome.[10][16]
-
Optimal Density: Several studies have shown that an intermediate, or optimal, ligand density can lead to the best cellular uptake.[9][14]
-
Steric Hindrance: Very high ligand densities can cause steric interference, preventing ligands from effectively binding to their receptors on the cell surface.[9]
-
Receptor Clustering: The spacing of ligands on the nanoparticle surface can influence how they interact with and cluster receptors on the cell membrane, which can be crucial for cellular uptake.[10]
Quantitative Data on Ligand and PEG Density
The following tables summarize data from studies on nanoparticle functionalization, illustrating the importance of controlling surface density.
Table 1: Optimal Molar Ratios of PEG-SH to Gold Nanoparticles for Stability. (Note: This data is for gold nanoparticles but illustrates the principle of optimizing the PEG-to-nanoparticle ratio, which is also relevant for lipid-based nanoparticles.)
| PEG Molecular Weight (kDa) | Optimal Molar Ratio (PEG:AuNP) for Stability |
| 0.55 | 2500 |
| 1.0 | 700 |
| 2.0 | 500 |
| 5.0 | 300 |
| (Data sourced from a study on PEGylated gold nanoparticles)[17] |
Table 2: Optimal Ligand Densities for Cell Targeting on Liposomes.
| Targeting Ligand | Optimal Ligand Density (ligands per 100 nm²) |
| Folate | 0.5–2.0 |
| Transferrin | 0.7 |
| HER2-Antibody | 0.2 |
| (Data sourced from a study on targeted liposomal nanomedicines)[11][14][15] |
Experimental Protocols
Here are detailed protocols for ligand conjugation to Cholesterol-PEG-azide nanoparticles using both CuAAC and SPAAC click chemistry.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating a terminal alkyne-containing ligand to your azide-functionalized nanoparticles.
Materials:
-
Cholesterol-PEG-azide nanoparticles in a suitable buffer (e.g., PBS or HBS).
-
Alkyne-functionalized ligand.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., dialysis cassette with appropriate MWCO, or centrifugation equipment).
Methodology:
-
Reaction Setup: In a reaction vessel, add the Cholesterol-PEG-azide nanoparticle suspension.
-
Add Ligand: Add the alkyne-containing ligand to the nanoparticle solution. A 5 to 10-fold molar excess of the ligand over the surface azide groups is a good starting point.[1]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas like nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the catalyst.
-
Initiate Reaction: While maintaining the inert atmosphere, add the CuSO₄ solution, followed immediately by the freshly prepared sodium ascorbate solution. Typical final concentrations are in the range of 50 to 200 µM.[1]
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. The optimal time may vary.[1]
-
Purification: To remove the copper catalyst and unreacted ligand, purify the functionalized nanoparticles. This can be done by:
-
Characterization: Confirm successful conjugation using techniques like DLS (to check for size changes and aggregation), Zeta Potential (to check for surface charge changes), and a method to quantify the ligand (e.g., UV-Vis spectroscopy).[1]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for a copper-free conjugation using a ligand functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Cholesterol-PEG-azide nanoparticles in a suitable buffer.
-
DBCO-functionalized ligand.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system.
Methodology:
-
Reaction Setup: In a sterile reaction vessel, add the prepared azide-functionalized nanoparticle suspension.
-
Add Ligand: Add the DBCO-containing ligand to the nanoparticle suspension. A 2 to 5-fold molar excess of the DBCO-ligand relative to the azide groups is a recommended starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction can also be performed at 37°C to potentially increase the rate.[1] No catalyst is needed.
-
Purification: Purify the nanoparticles to remove unreacted ligand using dialysis or centrifugation as described in the CuAAC protocol.
-
Characterization: Characterize the final product as described in the CuAAC protocol to confirm successful conjugation and assess the quality of the nanoparticles.
Visualizations
The following diagrams illustrate key workflows and relationships in controlling ligand density.
Caption: Workflow for Ligand Conjugation to Nanoparticles.
Caption: Key Factors Controlling Final Ligand Density.
References
- 1. benchchem.com [benchchem.com]
- 2. irjweb.com [irjweb.com]
- 3. Advances in Click Chemistry for Single-Chain Nanoparticle Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hiyka.com [hiyka.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - ACS Nano - Figshare [figshare.com]
- 12. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 14. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
- 15. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
issues with Cholesterol-PEG-azide storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-azide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for Cholesterol-PEG-azide?
A1: Cholesterol-PEG-azide is sensitive to moisture and temperature. For optimal stability, it should be stored at -20°C in a dry environment, protected from light.[1][2][3][4][5] It is often recommended to store it under an inert gas like argon or nitrogen.[2] When using the product, it should be allowed to warm to room temperature before opening to prevent condensation.[6] It is best to prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving Cholesterol-PEG-azide?
A2: Cholesterol-PEG-azide is soluble in a variety of organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It also has good water solubility, which allows for its use in aqueous buffers for biological applications.[1][5]
Q3: What are the primary applications of Cholesterol-PEG-azide?
A3: The primary application of Cholesterol-PEG-azide is in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3][7] This allows for the conjugation of Cholesterol-PEG to molecules containing an alkyne group.[3][5] It is commonly used for forming micelles and modifying liposomes for drug delivery applications to improve circulation time and for targeted drug delivery.[3][5]
Q4: How stable is the azide group on the Cholesterol-PEG-azide?
A4: The azide functional group is generally very stable under a wide range of reaction conditions. However, it can be sensitive to prolonged exposure to light and heat.
Q5: What is the role of the cholesterol component in liposomal formulations?
A5: Cholesterol is a critical component in liposome formulations as it modulates the fluidity, stability, and permeability of the lipid bilayer.[1][4][8][9] Incorporating cholesterol generally increases the rigidity of the membrane, which helps to minimize drug leakage and can improve the stability of the liposomes during storage.[10] The optimal concentration of cholesterol is important, as too much can sometimes decrease encapsulation efficiency.[1][4]
Troubleshooting Guides
Click Chemistry Reactions (CuAAC)
Problem: Low or no conjugation yield.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[11][12][13] The use of a Cu(I)-stabilizing ligand like THPTA or TBTA is highly recommended.[11][12] |
| Steric Hindrance | The bulky nature of the molecule being conjugated or the cholesterol moiety itself can hinder the reaction. Consider using a longer PEG spacer to reduce steric hindrance. Increasing the reaction time or slightly elevating the temperature (while monitoring biomolecule stability) may also help.[14][15] |
| Impure Reagents | Ensure the purity of your Cholesterol-PEG-azide and the alkyne-containing molecule. Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. A slight excess of one reagent (e.g., 1.2 to 2-fold) can help drive the reaction to completion. |
Problem: Side reactions or product degradation.
| Potential Cause | Recommended Solution |
| Oxidative Coupling of Alkynes | In the presence of oxygen, the copper catalyst can promote the homocoupling of terminal alkynes. Deoxygenate all reaction buffers and solutions by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[12] |
| Degradation of Biomolecules | The copper catalyst can sometimes lead to the degradation of sensitive biomolecules like proteins. Minimize the reaction time and use a copper-chelating ligand to protect your molecule. Alternatively, consider using copper-free click chemistry (SPAAC). |
Liposome Formulation
Problem: Liposomes are aggregating or precipitating.
| Potential Cause | Recommended Solution |
| Insufficient PEGylation | The PEG component provides a steric barrier to prevent aggregation.[10] Ensure that a sufficient molar percentage of Cholesterol-PEG-azide (typically 1-10 mol%) is incorporated into the liposome formulation. |
| Improper Hydration | Incomplete hydration of the lipid film can lead to the formation of large, unstable aggregates. Ensure the lipid film is thin and evenly distributed before hydration and that the hydration is performed above the phase transition temperature (Tc) of the lipids with adequate agitation.[2] |
| Incorrect pH or Ionic Strength | The surface charge of the liposomes can be affected by the pH and ionic strength of the buffer, which in turn affects their stability. Optimize the buffer conditions for your specific lipid composition. |
Problem: Low encapsulation efficiency of the drug.
| Potential Cause | Recommended Solution |
| Increased Membrane Permeability | While cholesterol generally decreases permeability, the specific lipid composition can still result in leaky membranes. Optimizing the cholesterol content (often around 30-40 mol%) can improve membrane packing and reduce leakage.[2][4] |
| Suboptimal Drug Loading Method | For hydrophilic drugs, passive loading can be inefficient. Consider active loading techniques, such as creating a pH or ammonium sulfate gradient across the liposome membrane, to improve encapsulation.[10] |
| Competition for Space | High concentrations of Cholesterol-PEG-azide or cholesterol itself can compete with the drug for space within the lipid bilayer, reducing encapsulation.[1][4] Optimize the concentration of these components. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to Cholesterol-PEG-azide.
Materials:
-
Cholesterol-PEG-azide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas line)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cholesterol-PEG-azide in the reaction buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the Cholesterol-PEG-azide and the alkyne-containing molecule at the desired molar ratio (a 1.2:1 to 2:1 excess of one component is often used).
-
Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or precipitation.
-
Visualizations
Caption: Recommended workflow for the proper storage and handling of Cholesterol-PEG-azide.
Caption: Step-by-step experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A logical decision tree for troubleshooting low yield in click chemistry reactions.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 6. Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cholesterol-PEG-Azide and DSPE-PEG-Azide for Enhanced Liposome Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate PEGylated lipids is a critical determinant of liposome stability, influencing circulation half-life, drug retention, and overall therapeutic efficacy. Among the various options, Cholesterol-PEG-azide and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-azide (DSPE-PEG-azide) are two frequently utilized components for sterically stabilizing liposomes and providing a reactive handle for "click" chemistry applications. This guide provides an objective comparison of their performance with a focus on liposome stability, supported by experimental data and detailed methodologies.
Executive Summary
Both Cholesterol-PEG-azide and DSPE-PEG-azide are effective in prolonging the circulation time of liposomes by forming a protective hydrophilic layer. However, the choice of the anchor—cholesterol versus DSPE—can significantly impact the physicochemical properties and stability of the liposomal formulation. Cholesterol, as a rigid and hydrophobic molecule, is known to enhance membrane packing and reduce permeability. DSPE, a phospholipid, offers a more traditional anchor that integrates into the bilayer. The selection between the two will depend on the specific lipid composition of the liposome, the encapsulated drug, and the desired in vivo performance.
Data Presentation: A Comparative Analysis
The following tables summarize the key differences in performance between liposomes formulated with Cholesterol-PEG-azide and DSPE-PEG-azide based on findings from various studies.
| Parameter | Cholesterol-PEG-Azide | DSPE-PEG-Azide | Key Considerations |
| Membrane Rigidity & Packing | Tends to increase membrane rigidity and packing due to the rigid sterol structure of cholesterol.[1] | Can influence bilayer packing, with effects being concentration-dependent.[2][3] | The choice of the main phospholipid (e.g., saturated vs. unsaturated) will interact with the PEG-lipid to determine the final membrane properties. |
| Drug Leakage | Generally expected to decrease drug leakage due to increased membrane stability. | May increase the leakage of certain drugs, a phenomenon potentially linked to its negative charge and influence on bilayer packing.[4] | The properties of the encapsulated drug (e.g., hydrophilicity, charge) will significantly affect its retention. |
| Circulation Time | While cholesterol is a stabilizing agent, some studies with novel sterol-anchored PEGs have shown unexpectedly shorter circulation times compared to DSPE-PEG.[5] | Well-established for providing long circulation times, forming the basis of many clinically approved PEGylated liposomes.[6] | The molecular weight of the PEG chain and the density of PEG on the liposome surface are critical factors. |
| Cellular Uptake & Transfection | May lead to higher cellular uptake and transfection efficiency in some cell lines compared to DSPE-PEG.[1] | Generally leads to reduced cellular uptake, which is the basis of the "stealth" effect.[1] | For applications requiring intracellular delivery, Cholesterol-PEG might offer an advantage. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for key experiments used to assess liposome stability.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: The desired lipids (e.g., DSPC, cholesterol, and either Cholesterol-PEG-azide or DSPE-PEG-azide at a specific molar ratio) are dissolved in a suitable organic solvent such as chloroform or a chloroform/methanol mixture.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Vacuum Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug or fluorescent marker to be encapsulated. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.
-
Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a specific size.[7]
Stability Assessment: Size and Polydispersity Index (PDI)
-
Sample Preparation: Liposome formulations are stored at various temperatures (e.g., 4°C, 25°C, and 37°C).[8]
-
Measurement: At predetermined time points (e.g., 0, 1, 7, 14, and 30 days), aliquots of the liposome suspension are taken for analysis.
-
Dynamic Light Scattering (DLS): The average particle size and PDI are measured using a DLS instrument.
-
Data Analysis: Changes in size and PDI over time are plotted to assess the physical stability of the liposomes. An increase in size or PDI can indicate aggregation or fusion of the vesicles.[8]
Stability Assessment: Drug/Dye Leakage (Calcein Leakage Assay)
-
Encapsulation of Calcein: Liposomes are prepared as described above, with the hydration buffer containing a high concentration of the fluorescent dye calcein (e.g., 50-100 mM), which causes its fluorescence to be self-quenched.
-
Removal of Unencapsulated Dye: The liposome suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the liposomes containing quenched calcein from the unencapsulated, fluorescent calcein.
-
Incubation: The liposomes are incubated under conditions that may induce leakage (e.g., in buffer or 50% human serum at 37°C).
-
Fluorescence Measurement: At various time points, the fluorescence intensity of the liposome suspension is measured (Excitation ~495 nm, Emission ~515 nm).
-
Determination of 100% Leakage: A detergent (e.g., Triton X-100) is added to the liposome suspension to completely disrupt the vesicles and release all encapsulated calcein, resulting in maximum fluorescence.
-
Calculation of Percent Leakage: The percentage of calcein leakage at each time point is calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.[9][10]
Mandatory Visualization
The following diagrams illustrate the conceptual differences between Cholesterol-PEG-azide and DSPE-PEG-azide in a liposome bilayer and a typical workflow for assessing liposome stability.
Caption: Structural differences between Cholesterol-PEG and DSPE-PEG anchors.
References
- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cholesterol-PEG-Azide in Drug Delivery Systems
In the rapidly evolving field of drug delivery, the choice of excipients is paramount to the efficacy and safety of nanomedicines. Among these, polyethylene glycol (PEG) conjugated lipids are critical for enhancing the systemic circulation time and stability of nanoparticles. This guide provides a comprehensive comparison of Cholesterol-PEG-azide with another commonly used alternative, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG, focusing on their performance in liposomal drug delivery systems. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Cholesterol-PEG-azide offers distinct advantages in drug delivery systems, primarily owing to the superior anchoring properties of the cholesterol moiety within the lipid bilayer. This leads to enhanced stability and prolonged circulation in vivo. While DSPE-PEG is a widely used and effective PEGylated lipid, comparative studies suggest that cholesterol-based anchors can offer improved pharmacokinetic profiles. The terminal azide group on Cholesterol-PEG-azide provides a versatile handle for "click chemistry," enabling the straightforward conjugation of targeting ligands to the nanoparticle surface for active targeting applications.
Performance Comparison: Cholesterol-PEG vs. DSPE-PEG
The selection of the lipid anchor for the PEG chain significantly influences the physicochemical properties and in vivo fate of liposomal drug carriers. The following tables summarize the key performance differences between liposomes formulated with Cholesterol-PEG and DSPE-PEG, based on published experimental data.
In Vitro Performance
While direct head-to-head studies detailing in vitro drug release and stability for azide-functionalized versions are limited, the principles governing the behavior of the lipid anchor remain consistent. The choice of cholesterol as an anchor is known to increase the stability of liposomal formulations by modulating membrane fluidity and preventing the premature release of encapsulated drugs.
| Parameter | Cholesterol-PEG Formulations | DSPE-PEG Formulations | Key Considerations |
| Formulation Stability | High. Cholesterol enhances bilayer rigidity and stability. | Good. DSPE provides a stable anchor, but phase separation can occur with certain lipids. | The choice of the primary phospholipid (e.g., DSPC, DPPC) can influence the stability of DSPE-PEG formulations. |
| Drug Retention | Generally higher due to increased membrane stability. | Can be variable depending on the drug and lipid composition. | Drug-lipid interactions play a significant role in retention for both types of formulations. |
In Vivo Pharmacokinetics
A direct comparative study by Beltrán-Gracia et al. (2019) investigated the in vivo behavior of liposomes decorated with mPEG-Cholesterol versus linear mPEG-DSPE. The results highlight the significant impact of the lipid anchor on the systemic circulation and bioavailability of the nanoparticles.
| Parameter | Liposomes with mPEG-Cholesterol | Liposomes with mPEG-DSPE | Reference |
| Area Under the Curve (AUC) | 3.2-fold higher than naked liposomes | 1.5-fold higher than naked liposomes | [1] |
| Systemic Bioavailability | Higher | Lower | [1] |
Data extracted from a study comparing liposomes decorated with mPEG114-Chol and linear mPEG114-DSPE. The higher AUC for the cholesterol-anchored PEG indicates a longer circulation time and greater systemic exposure of the drug carrier.
The Advantage of the Azide Functionality
The presence of a terminal azide (-N3) group on the Cholesterol-PEG conjugate is a key advantage for the development of targeted drug delivery systems. The azide group serves as a reactive handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions.
dot
Caption: Click chemistry conjugation using Cholesterol-PEG-azide.
This allows for the covalent attachment of targeting moieties, such as antibodies, peptides, or small molecules, to the surface of the drug delivery vehicle. This targeted approach can enhance drug accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the formulation and evaluation of liposomal drug delivery systems incorporating Cholesterol-PEG-azide.
Liposome Formulation via Thin-Film Hydration
This protocol describes the preparation of liposomes using the thin-film hydration method, a widely used technique for encapsulating both hydrophilic and lipophilic drugs.
dot
Caption: Workflow for liposome preparation by thin-film hydration.
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Cholesterol-PEG-azide
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve the phospholipid, cholesterol, and Cholesterol-PEG-azide in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to sonication or freeze-thaw cycles to form smaller vesicles.
-
To obtain unilamellar vesicles of a defined size, the liposome suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Characterization of Nanoparticles
a) Particle Size and Zeta Potential: The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated liposomes are measured using Dynamic Light Scattering (DLS).
b) Drug Encapsulation Efficiency: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. The amount of drug in the liposomes and in the total formulation is quantified by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vivo Pharmacokinetic and Biodistribution Studies
This protocol outlines a typical in vivo study to evaluate the circulation time and organ distribution of the formulated liposomes.
dot
Caption: Experimental workflow for in vivo pharmacokinetic and biodistribution studies.
Procedure:
-
The liposomes are labeled with a fluorescent or radioactive marker to enable their detection in biological samples.
-
The labeled liposomes are administered to laboratory animals (e.g., mice or rats) via intravenous injection.
-
At various time points post-injection, blood samples are collected.
-
At the end of the study, the animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested.
-
The concentration of the labeled liposomes in the blood and organ homogenates is quantified.
-
The data from blood samples are used to calculate pharmacokinetic parameters such as the area under the curve (AUC) and elimination half-life.
-
The data from the organ samples are used to determine the biodistribution profile of the liposomes.
Conclusion
Cholesterol-PEG-azide stands out as a highly advantageous component for the formulation of advanced drug delivery systems. Its superior membrane anchoring capability, conferred by the cholesterol moiety, translates to enhanced in vivo stability and prolonged circulation times compared to conventional phospholipid-based anchors like DSPE. Furthermore, the integral azide functionality provides a powerful tool for the development of actively targeted nanomedicines through the application of click chemistry. For researchers and drug developers seeking to optimize the pharmacokinetic performance and targeting efficiency of their nanoparticle formulations, Cholesterol-PEG-azide represents a compelling and versatile choice.
References
A Researcher's Guide to Validating the Azide Functionality of Cholesterol-PEG-Azide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules via click chemistry is paramount. Cholesterol-PEG-azide is a critical reagent in this field, prized for its role in drug delivery systems like liposomes and micelles.[1][2][3][4] The entire functionality of this molecule hinges on the integrity of its terminal azide group, which allows for a highly specific and efficient reaction with alkyne-containing molecules.[5][6][7] This guide provides a comparative overview of methods to validate this crucial azide functionality, complete with experimental data and detailed protocols.
The central principle of "click chemistry" is the use of reactions that are high-yielding, stereospecific, and simple to perform.[5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage.[5][8] However, if the azide group on the Cholesterol-PEG-azide is compromised, this reaction will fail, leading to wasted resources and unreliable experimental outcomes. Therefore, robust validation is not just recommended; it is a necessity.
Comparative Analysis of Validation Techniques
Several analytical techniques can be employed to confirm the presence and functionality of the azide group. Each method offers distinct advantages and provides different levels of information, from structural confirmation to direct functional assessment.
| Technique | Principle | Information Provided | Sensitivity | Sample Requirement | Key Advantages | Limitations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the molecule's bonds. The azide group has a characteristic, strong absorption peak. | Structural confirmation of the azide group. | Moderate | Low (mg) | Rapid, non-destructive, and provides a clear, indicative peak. | Does not confirm the reactivity of the azide group; peak can sometimes be obscured. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Analyzes the magnetic properties of atomic nuclei to elucidate the molecular structure. | Detailed structural confirmation of the entire molecule, including the azide-adjacent protons and carbons.[9] | High | Moderate (mg) | Provides comprehensive structural information and can confirm the purity of the sample. | Requires more complex sample preparation and data interpretation; does not directly test functionality. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the exact molecular weight of the molecule. | Confirms the correct molecular weight of the Cholesterol-PEG-azide. | Very High | Very Low (µg-ng) | Highly sensitive and accurate for molecular weight determination. | Does not provide information on the azide's reactivity. |
| Functional "Click" Assay | Reacts the Cholesterol-PEG-azide with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye). | Direct confirmation of the azide group's reactivity and accessibility for click chemistry. | High | Low (µg-mg) | Provides direct evidence of functionality; can be quantitative.[10][11][12] | Requires a specific assay setup and analysis of the reaction product. |
Experimental Protocols
For the highest confidence in your Cholesterol-PEG-azide, a combination of a structural method (like FTIR) and a functional assay is recommended.
FTIR Spectroscopy for Azide Peak Identification
-
Objective: To quickly verify the presence of the azide group.
-
Methodology:
-
Prepare a small sample of the Cholesterol-PEG-azide, either as a thin film on a salt plate (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for a sharp, strong absorption peak characteristic of the azide asymmetric stretch, which typically appears around 2100-2160 cm⁻¹ .[13][14][15] The absence of a hydroxyl peak can also indicate successful modification of the PEG chain.[14]
-
-
Expected Result: A prominent peak in the specified region confirms the presence of the azide functional group.[15][16]
Functional Validation via Copper-Catalyzed Click Chemistry (CuAAC)
-
Objective: To confirm the reactivity of the azide group by conjugating it to a fluorescent alkyne.
-
Materials:
-
Cholesterol-PEG-azide
-
An alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMF or DMSO)[17]
-
-
Protocol:
-
Dissolve Cholesterol-PEG-azide and a molar excess of the alkyne-dye in the chosen solvent.
-
Prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Analyze the reaction product using a suitable technique such as HPLC, TLC, or fluorescence spectroscopy to confirm the formation of the fluorescently labeled Cholesterol-PEG conjugate.[10]
-
-
Expected Result: Successful conjugation, indicated by the presence of a new, fluorescently-tagged product with a different retention time (in HPLC) or migration pattern (in TLC) compared to the starting materials, confirms the azide's functionality.
Visualizing the Validation Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: Workflow for the functional validation of Cholesterol-PEG-azide.
Caption: The CuAAC reaction between Cholesterol-PEG-azide and an alkyne.
Caption: Decision tree for validating Cholesterol-PEG-azide.
Alternative Considerations
While Cholesterol-PEG-azide is a popular choice, other lipid-PEG conjugates are available for forming functionalized liposomes, such as DSPE-PEG-azide.[18][19][20] The validation principles outlined in this guide are broadly applicable to these alternatives as well, with minor adjustments to account for their different chemical structures. The key is always to verify the presence and, more importantly, the reactivity of the bioorthogonal handle—in this case, the azide—before proceeding with complex and costly conjugation experiments.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. avantiresearch.com [avantiresearch.com]
- 20. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
In Vivo Stability of Cholesterol-PEG-Azide vs. Cholesterol-PEG-Alkyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted drug delivery and bioconjugation, the stability of functional groups on carrier molecules is paramount to ensure efficacy and minimize off-target effects. Cholesterol-PEG (polyethylene glycol) conjugates are widely utilized for the formulation of liposomes and nanoparticles, prized for their ability to improve circulation half-life and facilitate targeted delivery. The incorporation of terminal functional groups like azides and alkynes enables "click" chemistry, a powerful tool for attaching targeting ligands, imaging agents, or therapeutic payloads. This guide provides a comparative analysis of the in vivo stability of two commonly used derivatives: Cholesterol-PEG-azide and Cholesterol-PEG-alkyne.
It is crucial to note that to date, no direct comparative studies quantifying the in vivo stability of Cholesterol-PEG-azide versus Cholesterol-PEG-alkyne have been published. Therefore, this guide offers a qualitative comparison based on the known chemical and biological reactivity of the azide and terminal alkyne functional groups in a physiological environment. The stability of these functional groups is a key consideration, as their premature degradation or unintended reactions can compromise the intended bioconjugation strategy.
Qualitative Comparison of In Vivo Stability
Based on the general principles of chemical reactivity in a biological milieu, a qualitative assessment of the stability of azide and alkyne functional groups can be made.
Cholesterol-PEG-azide is generally considered to possess high in vivo stability. The azide group is known for its bioorthogonality, meaning it exhibits minimal reactivity with the vast majority of endogenous functional groups found in biological systems.[1][2][3] This inertness is a significant advantage, as it reduces the likelihood of the Cholesterol-PEG-azide conjugate reacting non-specifically with proteins, lipids, or other biomolecules before the intended "click" reaction can be performed. However, there is some evidence to suggest that azides, particularly aryl azides, can undergo bioreduction to amines in vivo.[4] The extent to which this occurs with alkyl azides, such as the one in Cholesterol-PEG-azide, under physiological conditions is less clear but represents a potential, albeit likely minor, degradation pathway.
Cholesterol-PEG-alkyne , specifically with a terminal alkyne, is also largely considered to be stable in vivo and is widely used in bioorthogonal applications.[5][6] However, the terminal alkyne C-H bond has a slight acidity, and the triple bond itself can be susceptible to certain biological reactions. Of particular note is the potential for terminal alkynes to react with endogenous thiols, such as the abundant antioxidant glutathione (GSH) and cysteine residues within enzymes.[7][8] While this reactivity is generally low, it presents a plausible pathway for the degradation or non-specific modification of Cholesterol-PEG-alkyne in vivo. Some studies have also indicated that enzymes are not well-equipped to break down alkyne functional groups, which can contribute to a longer half-life for alkyne-containing drugs.[9]
Data Presentation: Potential In Vivo Reactions
The following table summarizes the potential, albeit generally low-probability, reactions that the azide and alkyne functional groups may undergo in vivo, which could impact their stability.
| Functional Group | Potential In Vivo Reaction | Reactivity Level | Potential Consequence |
| Azide | Bioreduction to amine | Low (especially for alkyl azides) | Loss of "click" reactivity |
| Staudinger ligation with endogenous phosphines | Very Low | Unintended conjugation | |
| Alkyne (Terminal) | Reaction with endogenous thiols (e.g., Glutathione) | Low to Moderate | Loss of "click" reactivity, formation of adducts |
| Reaction with cysteine nucleophiles in enzymes | Low | Non-specific protein modification |
Experimental Protocols: Conceptual Framework for In Vivo Stability Assessment
While specific protocols from direct comparative studies are unavailable, a general workflow to assess the in vivo stability of Cholesterol-PEG-azide and Cholesterol-PEG-alkyne can be conceptualized as follows. This protocol is intended as a guiding framework and would require optimization for specific experimental conditions.
Objective: To determine the pharmacokinetic profile and quantify the persistence of the intact azide and alkyne functional groups in vivo.
Materials:
-
Cholesterol-PEG-azide
-
Cholesterol-PEG-alkyne
-
Animal model (e.g., mice or rats)
-
Fluorescently labeled or radiolabeled versions of the Cholesterol-PEG conjugates for tracking
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), scintillation counter (for radiolabeled compounds), or fluorescence plate reader.
Methodology:
-
Preparation of Labeled Conjugates: Synthesize Cholesterol-PEG-azide and Cholesterol-PEG-alkyne with a detectable tag (e.g., a fluorescent dye like Cy5 or a radioisotope like ³H or ¹⁴C) that does not interfere with the functional group of interest.
-
Animal Administration: Administer a defined dose of the labeled Cholesterol-PEG-azide and Cholesterol-PEG-alkyne to separate groups of animals via the intended route of administration (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification of Total Conjugate:
-
For fluorescently labeled conjugates, measure the fluorescence intensity of the plasma samples and compare it to a standard curve to determine the total concentration of the conjugate over time.
-
For radiolabeled conjugates, use liquid scintillation counting to determine the total radioactivity in the plasma samples, which corresponds to the total conjugate concentration.
-
-
Quantification of Intact Functional Group:
-
This is the most challenging step and requires a method to differentiate between the intact conjugate and any metabolites where the functional group has been altered.
-
Option A: "Click" Reaction Derivatization:
-
Take a portion of the plasma sample from each time point.
-
For the Cholesterol-PEG-azide samples, perform a "click" reaction with an excess of a fluorescently labeled alkyne of a different color than the tracking label (e.g., a FAM-alkyne).
-
For the Cholesterol-PEG-alkyne samples, perform a "click" reaction with an excess of a fluorescently labeled azide (e.g., a FAM-azide).
-
Analyze the reaction mixture by a separation technique like size-exclusion chromatography coupled with a dual-channel fluorescence detector. The ratio of the two fluorescence signals will indicate the proportion of the conjugate that still possesses the intact functional group.
-
-
Option B: Mass Spectrometry Analysis:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the plasma samples.
-
Develop a method to detect and quantify the parent mass of the intact Cholesterol-PEG-azide and Cholesterol-PEG-alkyne, as well as the masses of potential metabolites (e.g., the amine-reduced form of the azide conjugate or a glutathione adduct of the alkyne conjugate).
-
-
-
Data Analysis:
-
Plot the concentration of the total conjugate and the concentration of the conjugate with the intact functional group over time.
-
Calculate the pharmacokinetic parameters, such as elimination half-life (t½) and clearance, for both the total conjugate and the functionally intact conjugate.
-
Compare the stability profiles of Cholesterol-PEG-azide and Cholesterol-PEG-alkyne.
-
Visualization of Potential In Vivo Fates
The following diagrams illustrate the potential pathways for the Cholesterol-PEG conjugates in vivo.
Caption: Potential in vivo fates of Cholesterol-PEG-Azide and Cholesterol-PEG-Alkyne.
Conclusion
In the absence of direct comparative data, both Cholesterol-PEG-azide and Cholesterol-PEG-alkyne are considered to be relatively stable in vivo and suitable for bioorthogonal "click" chemistry applications. The azide functional group is generally regarded as being highly bioorthogonal with a low propensity for side reactions, with bioreduction being a potential but likely minor metabolic pathway. The terminal alkyne is also largely stable, though its potential for low-level reactivity with endogenous thiols should be a consideration in experimental design.
For applications requiring the utmost certainty of bio-inertness before the intended conjugation reaction, Cholesterol-PEG-azide may hold a slight theoretical advantage due to the highly unreactive nature of the azide group. However, for many applications, the stability of Cholesterol-PEG-alkyne is more than sufficient , and the choice between the two may ultimately depend on the specific chemistry of the molecule to be conjugated and the overall synthetic strategy.
Future studies employing rigorous analytical techniques, such as the conceptual protocol outlined above, are necessary to provide quantitative data and definitively compare the in vivo stability of these two important bioconjugation reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioreduction of aryl azides during mutasynthesis of new ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Evaluating Cholesterol-PEG-Azide for In Vivo Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of delivery vehicle is paramount to the success of in vivo applications. Cholesterol-PEG-azide has emerged as a versatile component in drug delivery systems, particularly in the formation of liposomes and nanoparticles. Its amphiphilic nature, coupled with the bio-orthogonal reactivity of the azide group, offers a robust platform for targeted therapies. This guide provides an objective comparison of Cholesterol-PEG-azide with promising alternatives, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable delivery platform.
Performance Comparison of Stealth Lipids
The in vivo performance of a drug delivery system is critically dependent on its ability to evade the immune system, circulate for an extended period, and accumulate at the target site. The following tables summarize quantitative data on the performance of liposomes formulated with Cholesterol-PEG-azide and its alternatives, polysarcosine (PSar) and poly(2-oxazoline) (POx) lipids.
| Formulation | Drug | Drug Loading Efficiency (%) | Circulation Half-life (h) | Reference |
| Cholesterol-PEG Liposomes | Doxorubicin | ~15.7% - 23.1% | > 20 | [1][2] |
| Polysarcosine (PSar)-Lipid LNPs | mRNA | High (not specified) | Not specified | [3][4][5][6] |
| Poly(2-oxazoline) (POx)-Lipid LNPs | mRNA | High (not specified) | 2.1-fold longer than naked PSA | [7][8] |
Table 1: Drug Loading Efficiency and Circulation Half-life. This table compares the drug loading efficiency and circulation half-life of different liposomal formulations. While specific percentages for PSar and POx LNPs were not detailed in the reviewed literature, they were consistently reported as having high encapsulation efficiencies. The circulation half-life of POx-conjugated porcine serum albumin (PSA) was significantly extended compared to the unconjugated protein.[7] Liposomes formulated with Cholesterol-PEG have demonstrated long circulation times, exceeding 20 hours.[2]
| Formulation | Organ | Biodistribution (% Injected Dose/gram) | Reference |
| Cholesterol-PEG Nanoparticles | Brain | ~14.2-fold higher than free drug | [9][10] |
| PEGylated Nanoparticles | Liver | High accumulation | [11][12] |
| PEGylated Nanoparticles | Spleen | High accumulation | [11][12] |
| Polysarcosine (PSar)-Lipid LNPs | Spleen (macrophages and dendritic cells) | Higher than PEG-LNPs | [8] |
| Poly(2-oxazoline) (POx)-Lipid LNPs | Spleen (macrophages and dendritic cells) | Higher than PEG-LNPs | [8] |
Table 2: In Vivo Biodistribution. This table highlights the biodistribution patterns of different nanoparticle formulations in a murine model. Cholesterol-PEG nanoparticles have shown significant potential for brain delivery.[9][10] A common characteristic of PEGylated nanoparticles is their accumulation in the liver and spleen.[11][12] Notably, both PSar- and POx-based LNPs have demonstrated enhanced delivery to macrophages and dendritic cells in the spleen compared to their PEGylated counterparts, which could be advantageous for vaccine and immunotherapy applications.[8]
| Formulation | Finding | Indication | Reference |
| Cholesterol-PEG Nanoparticles | Cell viability > 80% | Low cytotoxicity | [10] |
| PEGylated Nanoparticles | Increased cytoplasmic vacuolation in hepatocytes | Potential for late toxic effects | [11] |
| Polysarcosine (PSar)-Lipid LNPs | Similar safety profile to PEG-LNPs | Generally well-tolerated | [3][4][5] |
| Poly(2-oxazoline) (POx)-Lipid LNPs | No detectable toxicity | Biocompatible | [13] |
Table 3: In Vivo Toxicity. This table summarizes the toxicity profiles of the different formulations. Cholesterol-PEG nanoparticles have been shown to have low cytotoxicity.[10] While generally considered safe, some studies on PEGylated nanoparticles have indicated the potential for long-term toxic effects, such as cytoplasmic vacuolation in liver cells.[11] Both PSar- and POx-based lipid nanoparticles have demonstrated favorable safety profiles, comparable or superior to PEGylated formulations, suggesting they are well-tolerated in vivo.[3][4][5][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol for Determining Drug Loading Efficiency in Liposomes
Objective: To quantify the amount of drug successfully encapsulated within liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Phosphate-buffered saline (PBS)
-
Appropriate organic solvent for drug extraction
-
High-performance liquid chromatography (HPLC) system
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded liposome suspension.
-
Separate the unencapsulated drug from the liposomes using a suitable method such as size exclusion chromatography or centrifugal filtration.
-
For centrifugal filtration, place the liposome suspension in the filter unit and centrifuge according to the manufacturer's instructions to separate the filtrate (containing free drug) from the retentate (containing liposomes).
-
-
Quantification of Unencapsulated Drug:
-
Measure the concentration of the drug in the filtrate using a validated HPLC method.
-
-
Quantification of Total Drug:
-
Take a separate aliquot of the original drug-loaded liposome suspension.
-
Disrupt the liposomes to release the encapsulated drug by adding an appropriate organic solvent (e.g., methanol, isopropanol).
-
Measure the total drug concentration in the disrupted suspension using HPLC.
-
-
Calculation of Drug Loading Efficiency:
-
Drug Loading Efficiency (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Protocol for In Vivo Biodistribution Study of Nanoparticles in Mice
Objective: To determine the tissue distribution of nanoparticles after intravenous administration in a murine model.
Materials:
-
Nanoparticle formulation (e.g., Cholesterol-PEG-azide liposomes) labeled with a fluorescent dye or radionuclide.
-
Healthy mice (e.g., BALB/c or C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Saline solution (0.9% NaCl)
-
Tissue homogenizer
-
Fluorescence plate reader or gamma counter
-
Surgical tools
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Divide the mice into experimental groups (typically n=3-5 per time point).
-
-
Nanoparticle Administration:
-
Administer a single intravenous (IV) injection of the nanoparticle formulation via the tail vein. The dose will depend on the specific nanoparticle and label.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and, if applicable, the tumor.
-
Weigh each organ.
-
-
Quantification of Nanoparticles:
-
Homogenize the collected tissues in a suitable buffer.
-
If using a fluorescent label, measure the fluorescence intensity of the tissue homogenates using a plate reader.
-
If using a radionuclide label, measure the radioactivity in the tissue homogenates using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve to correlate fluorescence intensity or radioactivity with the amount of nanoparticles.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = [(Amount of nanoparticles in organ / Total injected dose) / Weight of the organ] x 100
-
Visualizing Cellular Uptake and Experimental Workflow
Understanding the mechanism of cellular uptake is crucial for designing effective drug delivery systems. For nanoparticles containing cholesterol, one of the key entry pathways is lipid raft-mediated endocytosis. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for in vivo studies.
Caption: Lipid raft-mediated endocytosis of a Cholesterol-PEG-Azide nanoparticle.
Caption: Experimental workflow for in vivo evaluation of nanoparticle formulations.
References
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes containing synthetic lipid derivatives of poly(ethylene glycol) show prolonged circulation half-lives in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Engineering LNPs with polysarcosine lipids for mRNA delivery – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dahlmanlab.org [dahlmanlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol-PEG Derivatives for Gene Delivery: Focusing on Cholesterol-PEG-Azide
For researchers, scientists, and drug development professionals navigating the complexities of non-viral gene delivery, the choice of lipid-polyethylene glycol (PEG) conjugates is critical for the efficacy and safety of lipid-based nanoparticles. Among the various options, Cholesterol-PEG derivatives are widely utilized for their ability to impart stability and longevity to liposomal formulations. This guide provides an objective comparison of Cholesterol-PEG-azide and other common Cholesterol-PEG derivatives, supported by available experimental data and detailed methodologies.
Introduction to Cholesterol-PEG Derivatives in Gene Delivery
Cholesterol is an essential component of lipid nanoparticles (LNPs) for gene delivery, contributing to membrane stability and fluidity. The addition of a PEG chain to cholesterol (Chol-PEG) creates a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal functional group on the PEG chain dictates the strategy for attaching targeting ligands, which can enhance delivery to specific cell types. This guide focuses on comparing Cholesterol-PEG-azide with other derivatives such as Cholesterol-PEG-amine, Cholesterol-PEG-maleimide, and Cholesterol-PEG-NHS ester.
The primary advantage of Cholesterol-PEG-azide lies in its ability to participate in bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules like antibodies, peptides, or aptamers to the surface of LNPs.[1][2][3][4]
Comparative Analysis of Cholesterol-PEG Derivatives
The choice of a Cholesterol-PEG derivative depends on the specific requirements of the gene delivery system, including the type of targeting ligand, the desired conjugation chemistry, and the overall formulation strategy.
| Derivative | Functional Group | Conjugation Chemistry | Key Advantages | Potential Disadvantages |
| Cholesterol-PEG-azide | Azide (-N3) | Click Chemistry (CuAAC, SPAAC) | High efficiency and specificity, bioorthogonal, mild reaction conditions.[1][2] | CuAAC requires a copper catalyst which can be toxic if not properly removed. |
| Cholesterol-PEG-amine | Amine (-NH2) | Amide bond formation (e.g., with NHS esters), reductive amination | Versatile for various conjugation methods. | Can have a positive charge, potentially leading to non-specific interactions. |
| Cholesterol-PEG-maleimide | Maleimide | Thiol-maleimide Michael addition | Highly specific reaction with thiol groups (cysteine residues in proteins). | Maleimide groups can be unstable in aqueous solutions over time. |
| Cholesterol-PEG-NHS | N-hydroxysuccinimide ester | Amide bond formation with primary amines | Efficient reaction with primary amines on proteins and other ligands. | NHS esters are susceptible to hydrolysis in aqueous environments. |
Performance Data in Gene Delivery
Direct comparative studies detailing the gene delivery performance of liposomes formulated with each of these Cholesterol-PEG derivatives are limited. However, studies comparing Cholesterol-PEG to other PEGylated lipids, such as DSPE-PEG, provide valuable insights.
One study found that lipoplexes formulated with Cholesterol-PEG exhibited significantly higher transfection efficiency compared to those with DSPE-PEG, especially in cholesterol-rich formulations (56% and 69% cholesterol).[5][6] This suggests that the anchor to the lipid bilayer (cholesterol vs. DSPE) can influence the biological activity of the gene delivery vehicle.
Table 1: Physicochemical and Transfection Efficiency of Lipoplexes with Different PEG-Lipids
| Lipoplex Formulation | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Relative Luciferase Units (RLU/mg protein) |
| DOTAP/DOPE/Chol/Chol-PEG | 3 | 145 ± 5 | +35 ± 2 | ~1.8 x 10^8 |
| DOTAP/DOPE/Chol/DSPE-PEG | 3 | 150 ± 6 | +30 ± 3 | ~0.7 x 10^8 |
| Lipofectamine 2000 | - | - | - | ~1.3 x 10^8 |
Data adapted from a study on cholesterol-rich lipid-mediated nanoparticles.[6] The Cholesterol-PEG formulation demonstrated superior transfection efficiency compared to both the DSPE-PEG formulation and the commercial transfection reagent Lipofectamine 2000 in HEK293 cells.
Table 2: Cytotoxicity of Cationic Liposomes Modified with Cholesterol-PEG Derivatives
| Formulation | IC50 on SKOV-3 cells (µM) |
| Cationic Liposomes (CLs) | ~38 |
| Ch2-PEG600-CLs | ~100 |
| Ch2-PEG1000-CLs | ~143 |
| Ch2-PEG2000-CLs | ~302 |
Data adapted from a study on α, ω-Cholesterol-Functionalized Polyethylene Glycol.[7][8] This data indicates that the inclusion of Cholesterol-PEG derivatives can significantly reduce the cytotoxicity of cationic liposomes, with higher molecular weight PEGs generally leading to lower toxicity.
Experimental Protocols
Liposome Formulation
A common method for preparing liposomes for gene delivery is the thin-film hydration technique followed by extrusion.
-
Lipid Film Formation: The lipid components, including a cationic lipid (e.g., DOTAP), a helper lipid (e.g., DOPE), cholesterol, and the Cholesterol-PEG derivative (e.g., Cholesterol-PEG-azide at 1-5 mol%), are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or PBS) containing the genetic material (e.g., plasmid DNA or mRNA). The mixture is agitated to form multilamellar vesicles (MLVs).
-
Sonication and Extrusion: The MLV suspension is sonicated to reduce the size of the vesicles and then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.
Transfection Efficiency Assay (Luciferase Assay)
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Lipoplex Formation: Prepare lipoplexes by mixing the liposome formulation with a luciferase reporter plasmid at a specific N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). Incubate at room temperature for 15-30 minutes to allow complex formation.
-
Transfection: Add the lipoplexes to the cells and incubate for 4-6 hours.
-
Gene Expression: Replace the transfection medium with fresh growth medium and incubate for an additional 24-48 hours to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the luciferase activity to the total protein concentration in each well.
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the liposome formulations.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the structure of the different Cholesterol-PEG derivatives, the experimental workflow for liposome formulation and evaluation, and the cellular uptake pathways.
Caption: Structures of Cholesterol-PEG Derivatives.
Caption: Experimental Workflow for Formulation and Evaluation.
Caption: Cellular Uptake Pathway of Targeted Liposomes.
Conclusion
Cholesterol-PEG-azide stands out as a powerful tool for the development of targeted gene delivery systems due to its compatibility with highly efficient and specific "click chemistry" conjugation. While direct comparative data against other Cholesterol-PEG derivatives is still emerging, the principles of their respective conjugation chemistries provide a strong basis for selection. The choice of the terminal functional group on the Cholesterol-PEG derivative is a critical design parameter that directly impacts the potential for targeted delivery and, consequently, the therapeutic efficacy of the gene therapy vector. Further research directly comparing these derivatives will be invaluable in optimizing lipid-based gene delivery platforms.
References
- 1. Targeted liposomes: convenient coupling of ligands to preformed vesicles using "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Immunogenicity of Cholesterol-PEG-Azide Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to nanoparticles, a process known as PEGylation, is a widely adopted strategy to enhance their systemic circulation time and stability. Cholesterol-PEG-azide is a key reagent in this field, offering a versatile platform for the development of targeted drug delivery systems through "click chemistry" functionalization. However, the potential for an immune response to PEGylated nanoparticles is a critical consideration in their preclinical development. This guide provides an objective comparison of the immunogenic potential of nanoparticles formulated with Cholesterol-PEG lipids against common alternatives, supported by experimental data and detailed protocols.
Comparison of Nanoparticle Formulations
The immunogenicity of PEGylated nanoparticles is influenced by several factors, including the lipid anchor, the length and density of the PEG chains, and the terminal functional group of the PEG. While specific comparative immunogenicity data for Cholesterol-PEG-azide is limited in publicly available literature, we can infer its likely properties based on studies of similar structures.
Cholesterol-PEG-Azide Nanoparticles: The cholesterol anchor provides robust insertion into the lipid bilayer of nanoparticles. The azide (N3) group is a bioorthogonal handle for covalent attachment of targeting ligands via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). While click chemistry reactions are generally considered biocompatible and have been used in living systems, the immunogenic contribution of the terminal azide group on a nanoparticle surface is not extensively characterized.[1][2][3][4][5][6][7] It is hypothesized that its small size and metabolic stability may contribute to a minimal specific immune response.
Alternative PEGylated Lipids (e.g., DSPE-PEG): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is another common lipid anchor for PEG. Some studies suggest that the choice of lipid anchor can influence the immune response. For instance, the negatively charged phosphate group in DSPE-PEG has been implicated in complement activation.[8]
PEG Alternatives (e.g., Polysarcosine-Lipids): To address the challenges of anti-PEG antibody production and associated accelerated blood clearance (ABC), alternative polymers are being explored. Polysarcosine (pSar) is a promising alternative that has been shown to provide stealth properties comparable to PEG while exhibiting reduced immunogenicity.
Quantitative Data on Immunogenicity
Table 1: Cytokine Release
| Nanoparticle Formulation | Cell Type | Cytokine Measured | Result | Reference |
| PEGylated Lipoplexes | Mouse model (in vivo) | TNF-α, IL-6 | Increased levels 24h post-injection | [9] |
| Cationic Liposomes + MPL Adjuvant | Mouse Bone Marrow-Derived Dendritic Cells | TNF-α, IL-12 | Significantly upregulated production | [10] |
| mRNA-OVA-LNP | Mouse model (in vivo) | IFN-γ, IP-10 | Increased production, not significantly affected by pre-existing anti-PEG antibodies | [11] |
Table 2: Complement Activation
| Nanoparticle Formulation | Assay | Complement Marker | Result | Reference |
| PEGylated Liposomes (5 mol%) + anti-PEG IgM | ELISA | SC5b-9 | Increased levels compared to serum control | [12] |
| Highly Charged Nano-UCAs (75% negative charge) | ELISA | SC5b-9 | 152.65 ± 3.65 µg/mL | [13] |
| PEGylated Gold Nanoparticles (10-80 nm, various PEG MW) | ELISA | SC5b-9 | Mitigated but did not abolish complement activation compared to citrate-capped AuNPs | [14] |
| PEGylated Liposomal Doxorubicin (PLD) | Dot-blot Immunoassay | C3 Deposition | High variability among individuals, strongly correlated with anti-PEG IgM levels | [15] |
Table 3: Anti-PEG Antibody Production
| Nanoparticle Formulation | Animal Model | Antibody Isotype | Result | Reference |
| LNP (High Dose) | Rat | Anti-PEG IgM | Peak at Day 5: ~2.49 Log10 CONC; Second injection peak at Day 26: ~4.26 Log10 CONC | [16] |
| LNP (High Dose) | Rat | Anti-PEG IgG | Peak at Day 26: ~2.55 Log10 CONC after second injection | [16] |
| mRNA-OVA-LNP (repeated injection) | Mouse | Anti-PEG IgM & IgG | Induced production after the second injection | [11] |
| LNP-based COVID-19 Vaccine | Human | Anti-PEG IgM | Significant increase after first and third doses | [17] |
Experimental Protocols
1. In Vitro Cytokine Release Assay
-
Objective: To assess the pro-inflammatory potential of nanoparticles by measuring cytokine secretion from immune cells.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Add nanoparticle formulations at various concentrations to the wells. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[10]
-
2. In Vitro Complement Activation Assay
-
Objective: To measure the activation of the complement system in response to nanoparticles.
-
Methodology:
-
Incubate nanoparticle formulations with normal human serum (NHS) at 37°C for 30-60 minutes. A complement-inactivated serum (heat-inactivated at 56°C for 30 minutes) can be used as a negative control.
-
Stop the reaction by adding EDTA.
-
Quantify the amount of the soluble terminal complement complex (SC5b-9) generated in the serum using a commercially available ELISA kit.[12][13]
-
The results are typically expressed as µg/mL or ng/mL of SC5b-9, calculated from a standard curve.
-
3. In Vivo Anti-PEG Antibody Measurement
-
Objective: To determine the production of anti-PEG antibodies in an animal model following nanoparticle administration.
-
Methodology:
-
Administer the nanoparticle formulation intravenously or intraperitoneally to mice (e.g., BALB/c strain). A control group should receive the vehicle.
-
Collect blood samples at various time points (e.g., days 0, 7, 14, 21) via retro-orbital or tail vein bleeding.
-
Isolate serum from the blood samples.
-
Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., PEG-BSA) overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 2% BSA in PBS).
-
Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM or anti-mouse IgG).
-
After incubation and washing, add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader. The antibody titer is determined by comparison to a standard curve of known anti-PEG antibody concentrations.[11][18]
-
Visualizations
References
- 1. Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell–cell interactions via non-covalent click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01637G [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]
- 9. The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Anti-PEG Antibody on Immune Response of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Polyethylene glycol (PEG)-associated immune responses triggered by clinically relevant lipid nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control of Cholesterol-PEG-Azide
For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents like Cholesterol-PEG-azide is critical for obtaining reliable and reproducible experimental outcomes. This amphiphilic lipid-PEG conjugate is widely used in the formulation of liposomes and micelles for drug delivery, leveraging its ability to improve circulation time and provide a reactive handle for targeted drug delivery via "Click Chemistry".[1][2]
This guide provides an objective comparison of key quality control (QC) parameters for Cholesterol-PEG-azide, offers detailed protocols for its characterization, and compares it with potential alternatives.
Key Quality Control Parameters
The quality of Cholesterol-PEG-azide can significantly impact its performance in drug delivery systems. High purity and low polydispersity are essential for forming stable, monodisperse nanoparticles. The primary QC assessments focus on verifying the chemical structure, purity, molecular weight, and functional integrity of the molecule.
Below is a summary of the critical QC parameters and the analytical techniques used for their evaluation.
| Parameter | Analytical Technique(s) | Purpose | Typical Specification |
| Identity & Structure | ¹H NMR, ¹³C NMR, FTIR | Confirms the presence of cholesterol, PEG, and azide functional groups and their correct chemical linkage.[3][4][5] | Spectrum must match the reference structure. Presence of characteristic azide peak (~2100 cm⁻¹) in FTIR.[3] |
| Purity | HPLC (High-Performance Liquid Chromatography) | Quantifies the percentage of the desired product and detects impurities from synthesis.[6][][8] | Typically >95% purity by peak area.[6] |
| Molecular Weight (MW) | MALDI-MS, GPC | Determines the average molecular weight of the PEG chain. | Must be within the specified range for the product (e.g., 2000 Da, 3400 Da, etc.).[9][10] |
| Polydispersity Index (PDI) | GPC (Gel Permeation Chromatography) | Measures the breadth of the molecular weight distribution of the PEG chain. | PDI values of 1.02-1.05 indicate a narrow, uniform distribution.[9][10] |
| Functionality (Azide) | ¹H NMR after "click" reaction | Confirms the reactivity of the azide group by reacting it with an alkyne-containing molecule.[11] | >99% azide substitution is often achievable.[5][11] |
| Appearance | Visual Inspection | A basic check for physical consistency. | White to off-white solid or semi-solid, depending on molecular weight.[12] |
| Solubility | Dissolution Test | Ensures the material dissolves properly for formulation. | Soluble in water, chloroform, DMSO, and other specified solvents.[9][12] |
| Self-Assembly | Dynamic Light Scattering (DLS) | Characterizes the size and uniformity of micelles or liposomes formed from the conjugate.[13][14] | Expected to form small, spheroidal micelles, with size dependent on PEG length.[13][15] |
Comparison with Alternatives
Cholesterol-PEG-azide is valued for its stable ether or amide linkage and the versatility of the azide group for "Click Chemistry".[9][16] However, alternative molecules exist for PEGylating liposomes, each with distinct advantages and disadvantages.
| Molecule | Linkage Type | Functional Group | Advantages | Disadvantages |
| Cholesterol-PEG-Azide | Ether or Amide (Stable)[9][17] | Azide (-N₃) | Highly stable linkage; Azide group is versatile for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[12][18] | "Click" reaction requires an alkyne-functionalized ligand and sometimes a copper catalyst. |
| DSPE-PEG-Azide | Phosphoester | Azide (-N₃) | Common and well-characterized alternative for liposome formulation.[2] | Phosphoester bond can be less stable than an ether bond under certain conditions. |
| Cholesterol-PEG-NHS | Ester (Hydrolysable)[19] | N-Hydroxysuccinimide | Reacts readily with primary amines on proteins and peptides. | Ester linkage is prone to hydrolysis in aqueous solutions, potentially leading to premature release of the PEG chain.[9][19] |
| Cholesterol-PEG-Maleimide | Ether or Amide | Maleimide | Highly specific reaction with thiol groups (e.g., cysteine residues). | Maleimide rings can undergo hydrolysis, and the thioether bond can be reversible under certain conditions. |
| Cholesterol-PEG-DBCO | Ether or Amide | Dibenzocyclooctyne | Enables copper-free "Click Chemistry" (SPAAC), which is advantageous for biological systems sensitive to copper.[12] | DBCO is a bulkier functional group, which may have steric implications. |
Experimental Protocols
The following are representative protocols for key QC experiments. Researchers should adapt these based on available instrumentation and specific product characteristics.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of Cholesterol-PEG-azide by separating it from potential impurities.[8]
Methodology:
-
Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).[20]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the compound.[8] For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a known concentration of Cholesterol-PEG-azide in the mobile phase.
Data Analysis: Purity is calculated based on the area of the main product peak relative to the total area of all peaks in the chromatogram.[8]
Expected Results: A high-purity sample will exhibit a single major peak. The purity is typically reported as a percentage of the main peak area, which should be >95%.[8]
Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of Cholesterol-PEG-azide by analyzing the chemical shifts of its protons.[8]
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
PEG Region: A large, broad peak around 3.64 ppm corresponds to the repeating ethylene oxide units (-CH₂CH₂O-).[21]
-
Cholesterol Region: A complex series of peaks between 0.6 and 2.5 ppm are characteristic of the cholesterol backbone.[4]
-
Azide-Adjacent Methylene: A triplet peak around 3.38-3.40 ppm is indicative of the methylene protons adjacent to the azide group (-CH₂-N₃).[3][21] The integration of this peak relative to a known peak (e.g., from the cholesterol moiety) can be used to estimate functionalization efficiency.[11]
Expected Results: The spectrum should show all characteristic peaks corresponding to the cholesterol, PEG, and terminal azide portions of the molecule, with appropriate integrations. The absence of significant impurity peaks confirms structural integrity.
Micelle Size Characterization by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of micelles formed by the self-assembly of Cholesterol-PEG-azide in an aqueous solution.
Methodology:
-
Instrumentation: A DLS instrument (e.g., Zetasizer).
-
Sample Preparation (Lipid Film Hydration):
-
Dissolve Cholesterol-PEG-azide in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
Place the vial under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the film with a known volume of aqueous buffer (e.g., PBS) to a concentration above the critical micelle concentration (CMC).
-
Vortex or sonicate the solution to facilitate micelle formation.
-
-
Measurement:
-
Transfer the micellar solution to a cuvette.
-
Equilibrate the sample at the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the z-average diameter and Polydispersity Index (PDI) of the particle size distribution.[14]
-
Data Analysis: The instrument software calculates the mean particle size (z-average) and the PDI from the correlation function of scattered light intensity fluctuations.[14]
Expected Results: Cholesterol-PEG-azide should form small, spheroidal micelles. The size will increase with the molecular weight of the PEG chain.[15] A low PDI value (<0.2) indicates a monodisperse and homogeneous population of micelles.
Visualized Workflows and Logic
Quality Control Workflow
Caption: A typical quality control workflow for incoming Cholesterol-PEG-azide.
Experimental Workflow: Micelle Formation and Characterization
Caption: Workflow for forming and characterizing Cholesterol-PEG-azide micelles.
Logical Diagram: Application in "Click Chemistry"
Caption: Logical relationship for conjugating a ligand via "Click Chemistry".
References
- 1. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. Cholesterol-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
- 5. mdpi.com [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocs.net [nanocs.net]
- 13. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Cholesterol-PEG-Azide, MW 1K | Cholesterol-PEG-N3, MW 1K | AxisPharm [axispharm.com]
- 18. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesterol-PEG-Azide of Different Molecular Weights for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-azide) is a critical strategy in the development of advanced drug delivery systems. The cholesterol moiety facilitates membrane insertion and stability, while the PEG linker provides a hydrophilic shield, prolonging circulation time and reducing immunogenicity. The terminal azide group offers a versatile handle for "click" chemistry, enabling the attachment of targeting ligands. A crucial parameter in the design of these conjugates is the molecular weight of the PEG chain, which significantly influences the physicochemical properties and biological performance of the resulting nanoparticles. This guide provides a comparative analysis of Cholesterol-PEG-azide with varying PEG molecular weights, supported by experimental data to aid in the selection of the optimal conjugate for specific therapeutic applications.
The Influence of PEG Molecular Weight on Nanoparticle Properties
The length of the PEG chain in Cholesterol-PEG-azide conjugates plays a pivotal role in determining the ultimate fate and efficacy of the nanoparticle-based drug delivery system. Shorter PEG chains may offer less steric hindrance, potentially leading to higher cellular uptake, whereas longer PEG chains can provide a more robust hydrophilic shield, resulting in extended systemic circulation. However, excessively long PEG chains might impede the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma".
Quantitative Data Comparison
The following tables summarize the impact of different Cholesterol-PEG molecular weights on key performance parameters of nanoparticles, based on collated data from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these values should be considered as indicative rather than absolute.
| Molecular Weight (Da) | Parameter | Value | Reference |
| Cholesterol-PEG600-Azide | IC50 (SKOV-3 cells) | ~78 µM | [1] |
| Cholesterol-PEG1000-Azide | IC50 (SKOV-3 cells) | ~145 µM | [1] |
| Cholesterol-PEG2000-Azide | IC50 (SKOV-3 cells) | ~127 µM | [1] |
| Cholesterol-PEG20000 | Cytotoxicity (bEnd.3 cells) | Low cytotoxicity at concentrations up to 200 µg/mL | [2] |
Table 1: Comparative Cytotoxicity of Cholesterol-PEG Conjugates. The half-maximal inhibitory concentration (IC50) provides an indication of the cytotoxicity of the conjugate itself. Higher IC50 values suggest lower cytotoxicity.
| Molecular Weight (Da) | Parameter | Observation | Reference |
| PEG 750, 2000, 5000 | PEG Chain Flexibility | Increased flexibility with higher molecular weight. | [3] |
| PEG <1000 | Protein Corona Formation | Fails to prevent protein corona formation. | [4] |
| PEG 2000 | Circulation Time & Gene Delivery | Good compromise between increased elimination half-time and efficient gene delivery. | [4] |
| PEG >5000 | Cellular Uptake | Can strongly interfere with cellular uptake and endosomal escape. | [4] |
| PEG of varying lengths | Organ Distribution | PEG-lipid content can modulate organ distribution. | [5] |
Table 2: General Impact of PEG Molecular Weight on Nanoparticle Performance. These observations highlight the trade-offs associated with varying PEG chain lengths.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Nanoparticle Formulation using Cholesterol-PEG-Azide
This protocol describes a common method for preparing lipid-based nanoparticles incorporating Cholesterol-PEG-azide.
-
Lipid Film Hydration:
-
Dissolve the desired lipids, including the Cholesterol-PEG-azide of a specific molecular weight and the active pharmaceutical ingredient (API), in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating, leading to the formation of multilamellar vesicles (MLVs).
-
-
Nanoparticle Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform multiple passes (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
Alternatively, sonication using a probe or bath sonicator can be used for size reduction.
-
-
Purification:
-
Remove the unencapsulated API and other impurities by size exclusion chromatography or dialysis against the hydration buffer.
-
In Vitro Drug Release Study (Dialysis Method)
This method is widely used to assess the release kinetics of a drug from a nanoparticle formulation.[6]
-
Preparation of the Dialysis Setup:
-
Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Load a known concentration of the drug-loaded nanoparticle suspension into the dialysis bag and seal it.
-
Place the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 to mimic physiological conditions or a more acidic buffer to simulate the tumor microenvironment) in a beaker with constant stirring at a controlled temperature (e.g., 37°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker.
-
Replenish the withdrawn volume with a fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug release at each time point.
-
Plot the cumulative drug release versus time to obtain the drug release profile.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Treatment:
-
Prepare serial dilutions of the Cholesterol-PEG-azide nanoparticles in a cell culture medium.
-
Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the nanoparticle concentration to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological interactions of these nanoparticles, the following diagrams are provided.
Caption: Workflow for Lipid Nanoparticle Formulation.
Caption: Workflow for In Vitro Drug Release Study.
Caption: Cellular Uptake Pathway of Nanoparticles.[7][8]
References
- 1. α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo | MDPI [mdpi.com]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cholesterol-PEG-azide (MW 1000): A Step-by-Step Guide
The proper disposal of Cholesterol-PEG-azide (MW 1000) is critical to ensure laboratory safety and environmental compliance. Due to the presence of the azide functional group, this compound requires specific handling procedures to mitigate risks associated with toxicity and potential reactivity. This guide provides essential safety information and a clear, step-by-step plan for its disposal.
Immediate Safety and Handling Considerations
A related compound, DOPE-PEG-Azide, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound.[3] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[1]
A primary concern with azide compounds is the potential to form highly explosive metal azides when in contact with certain metals, such as lead or copper, which are common in plumbing systems.[2][4] This reactivity makes it imperative to avoid disposing of Cholesterol-PEG-azide down the drain.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~1000 g/mol | [5][6][7] |
| Storage Temperature | -20°C | [5][8][9] |
| Physical Form | White to off-white powder or waxy solid | [8][9] |
| Solubility | Soluble in water, chloroform, DMSO | [8][9] |
| Hazard Classifications (of similar DOPE-PEG-Azide) | Acute toxicity, oral (Category 4) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2A) Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [3] |
Disposal Protocol: Direct Disposal as Hazardous Waste
For most research laboratory settings, the recommended and safest method for disposing of Cholesterol-PEG-azide (MW 1000) is direct disposal as hazardous waste.[4] This approach minimizes the risk of accidental formation of explosive compounds.
Experimental Protocol
-
Waste Collection:
-
Designate a specific, compatible waste container for all Cholesterol-PEG-azide waste. This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and weighing paper.[1][2]
-
The container must be made of a compatible material, such as glass or polyethylene. Avoid metal containers or caps with metal liners. [4]
-
-
Labeling:
-
Storage:
-
Arranging for Pickup:
Disposal Workflow Diagram
Caption: Disposal decision workflow for Cholesterol-PEG-azide (MW 1000).
References
- 1. drexel.edu [drexel.edu]
- 2. Article - Standard Operating Procedur... [policies.unc.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cholesterol-PEG-Azide, MW 1,000 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. nanocs.net [nanocs.net]
- 10. safety.duke.edu [safety.duke.edu]
Personal protective equipment for handling Cholesterol-PEG-azide (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Cholesterol-PEG-azide (MW 1000). The following procedures are based on established best practices for managing azide-containing compounds to ensure a safe laboratory environment. A thorough risk assessment should be conducted before commencing any work with this substance.
I. Understanding the Hazards
Cholesterol-PEG-azide (MW 1000) is a compound that incorporates an azide functional group. Organic azides are energetic materials and must be handled with care due to their potential for explosive decomposition under certain conditions, such as exposure to heat, shock, friction, or light.[1][2] While the higher molecular weight and the presence of the PEG chain can reduce this risk, it is crucial to treat all azide-containing compounds with caution. The azide group also imparts toxicity, with effects that can be similar to cyanide.[2][3] Exposure to small amounts of azides may lead to rapid breathing, restlessness, dizziness, weakness, headache, nausea, and vomiting.[3]
II. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required personal protective equipment for handling Cholesterol-PEG-azide (MW 1000).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4][5] For tasks with higher risk of exposure, consider a more robust inner glove.[5] | Provides a barrier against skin contact and absorption.[4][5] |
| Eye Protection | Chemical splash goggles are mandatory at all times.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing or explosion.[4][5] | Protects against splashes and potential projectiles in case of unexpected reactions.[4] |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[4] | Protects against spills and splashes.[4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[2][3] | Minimizes the risk of inhaling the compound.[2] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[4] | Protects feet from spills.[4] |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Cholesterol-PEG-azide is essential for safety.
Preparation:
-
Designated Area: All manipulations must be performed in a properly functioning chemical fume hood.[3][5]
-
Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[4] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[5]
-
Appropriate Tools: Do not use metal spatulas or ground glass joints, as these can form shock-sensitive metal azides or cause explosive decomposition.[2][4] Use plastic or ceramic spatulas.[4][5]
-
Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be immediately available.[6] Have a spill kit appropriate for azide-containing compounds readily accessible.[2]
Handling:
-
Weighing: Weigh the smallest amount necessary for your experiment. Use anti-static weighing boats.[2]
-
Solution Preparation: When dissolving, slowly add the solid to the solvent. Avoid using halogenated solvents like dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[2]
-
Reaction Conditions: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[2][5]
The following diagram illustrates the key steps for the safe handling of Cholesterol-PEG-azide.
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[4][7]
Waste Segregation:
-
All waste contaminated with Cholesterol-PEG-azide, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[2][4]
Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain.[4][7] Reaction with lead or copper pipes can form highly explosive metal azides.[7]
-
Collect all aqueous waste in a designated, sealed, and labeled non-metal container.[2][8]
Solid Waste:
-
Collect all contaminated solid waste in a separate, sealed, and labeled plastic bag or container.[2]
Decontamination:
-
After handling, decontaminate work surfaces with a suitable solvent, such as 70% ethanol.[6]
Final Disposal:
-
All azide-containing waste must be disposed of through your institution's hazardous waste program.[1][3] Ensure that the waste is clearly labeled as containing azide.[1]
V. Storage
Proper storage is essential to maintain the stability of Cholesterol-PEG-azide and ensure safety.
| Storage Parameter | Condition | Rationale |
| Temperature | Store at -20°C for long-term storage.[9][10] | Low temperatures help maintain the stability of the compound.[9] |
| Atmosphere | Store under an inert gas like nitrogen or argon and keep desiccated.[9][10] | Protects the material from moisture and air, which can affect its stability.[9] |
| Light | Protect from light.[10] | Organic azides can be sensitive to light.[1] |
| Container | Store in the original, tightly sealed container. | Prevents contamination and exposure to the environment. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling Cholesterol-PEG-azide (MW 1000) and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. drexel.edu [drexel.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. unomaha.edu [unomaha.edu]
- 8. ph.health.mil [ph.health.mil]
- 9. nanocs.net [nanocs.net]
- 10. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
